1-Methyl-2'-O-methylinosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H16N4O5 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one |
InChI |
InChI=1S/C12H16N4O5/c1-15-4-14-10-7(11(15)19)13-5-16(10)12-9(20-2)8(18)6(3-17)21-12/h4-6,8-9,12,17-18H,3H2,1-2H3 |
InChI Key |
JSRIPIORIMCGTG-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 1-Methyl-2'-O-methylinosine: A Technical Guide to its Discovery, Isolation, and Characterization
For Immediate Release
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of the modified ribonucleoside, 1-Methyl-2'-O-methylinosine (m¹Im). This document is intended for researchers, scientists, and professionals in the fields of drug development, RNA biology, and analytical chemistry, offering a centralized resource of key scientific data and methodologies.
Introduction
Post-transcriptional modifications of RNA are critical for a myriad of biological processes, influencing RNA structure, stability, and function. Among the diverse array of modified nucleosides, this compound represents a unique doubly modified molecule, characterized by methylation at both the N1 position of the hypoxanthine (B114508) base and the 2'-hydroxyl group of the ribose sugar. Its discovery in the transfer RNA (tRNA) of archaebacteria has provided valuable insights into the adaptive mechanisms of life in extreme environments.
Discovery and Natural Occurrence
The first characterization and synthesis of 1,2'-O-dimethylinosine were reported in 1988 by McCloskey and colleagues. This novel nucleoside was identified as a component of the transfer RNA in archaebacteria, a domain of single-celled microorganisms known for thriving in extreme conditions such as high temperatures. The presence of such hypermodified nucleosides in the tRNA of thermophilic archaea is thought to contribute to the structural stability of these molecules at elevated temperatures, ensuring the fidelity of protein synthesis.[1][2][3][4][5]
Physicochemical Properties and Spectroscopic Data
The unique structure of this compound gives rise to distinct physicochemical properties. The following tables summarize the key quantitative data essential for its identification and characterization.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₆N₄O₅ | |
| Molecular Weight | 296.28 g/mol | |
| Monoisotopic Mass | 296.1124 u | |
| CAS Number | Not available |
Table 1: General Properties of this compound
Mass Spectrometry Data
Mass spectrometry is a cornerstone technique for the identification of modified nucleosides. The fragmentation pattern of m¹Im provides a unique signature for its unambiguous identification.
| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Notes |
| ESI+ | 297.1197 [M+H]⁺ | 151.0618 [BH₂]⁺ | The characteristic fragment ion at m/z 151 corresponds to the protonated 1-methylhypoxanthine (B72709) base, resulting from the cleavage of the glycosidic bond. The neutral loss of the 2'-O-methylribose further confirms the modification on the sugar moiety. |
Table 2: Electrospray Ionization (ESI) Mass Spectrometry Data for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed structural information, including the precise location of methyl groups. The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Base | ||
| H2 | ~8.1 | ~148.5 |
| H8 | ~8.0 | ~140.0 |
| N1-CH₃ | ~3.5 | ~33.0 |
| Ribose | ||
| H1' | ~5.9 | ~88.0 |
| H2' | ~4.3 | ~82.0 |
| H3' | ~4.2 | ~74.0 |
| H4' | ~4.1 | ~85.0 |
| H5', H5'' | ~3.8, ~3.7 | ~61.0 |
| 2'-O-CH₃ | ~3.4 | ~58.0 |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O
Experimental Protocols
The isolation and characterization of this compound from biological samples require a series of meticulous experimental procedures.
Isolation of Transfer RNA (tRNA)
A reliable method for obtaining high-purity tRNA is the essential first step.[6][7]
Protocol: tRNA Isolation from Archaeal Cells
-
Cell Lysis: Archaeal cells are harvested and lysed using methods such as sonication or enzymatic digestion in a buffer containing chaotropic agents (e.g., guanidinium (B1211019) thiocyanate) to inactivate RNases.
-
Phenol-Chloroform Extraction: The cell lysate is subjected to phenol-chloroform extraction to remove proteins and DNA. The aqueous phase containing total RNA is carefully collected.
-
RNA Precipitation: Total RNA is precipitated from the aqueous phase using isopropanol (B130326) or ethanol (B145695). The RNA pellet is washed with 70% ethanol and resuspended in RNase-free water.
-
tRNA Enrichment: Transfer RNA can be enriched from the total RNA pool by size-exclusion chromatography or anion-exchange chromatography.
Enzymatic Hydrolysis of tRNA
To analyze the nucleoside composition, the purified tRNA is enzymatically hydrolyzed to its constituent nucleosides.[1][8]
Protocol: Complete Enzymatic Digestion of tRNA
-
Enzyme Cocktail: A mixture of nuclease P1 (to cleave phosphodiester bonds) and bacterial alkaline phosphatase (to remove the 5'-phosphate) is prepared in a suitable buffer (e.g., 20 mM HEPES, pH 7.5).
-
Digestion: Purified tRNA (typically 1-5 µg) is incubated with the enzyme cocktail at 37°C for 2-4 hours.
-
Enzyme Inactivation: The reaction is stopped by heating the mixture to 95°C for 5 minutes.
-
Filtration: The digested sample is filtered through a 0.22 µm filter to remove any precipitated protein before analysis.
Chromatographic Separation and Identification
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for the separation and identification of modified nucleosides.[1][8]
Protocol: LC-MS/MS Analysis of Modified Nucleosides
-
Chromatographic Column: A reversed-phase C18 column is typically used for the separation of nucleosides.
-
Mobile Phase: A gradient elution is employed, typically with a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile).
-
Mass Spectrometry Detection: The eluent from the HPLC is directed to an electrospray ionization source of a tandem mass spectrometer.
-
Data Acquisition: The mass spectrometer is operated in a positive ion, multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for known and suspected modified nucleosides are monitored to enhance sensitivity and specificity. For this compound, the transition of m/z 297.1 → 151.1 is typically monitored.
Biosynthetic Pathways and Logical Relationships
The formation of this compound in archaea is a multi-step enzymatic process. While the complete pathway is still under investigation, it is hypothesized to involve sequential methylation events.
The diagram illustrates two potential pathways for the formation of m¹Im from inosine. The process likely involves two distinct methyltransferase enzymes, one responsible for the N1-methylation of the base and another for the 2'-O-methylation of the ribose. S-adenosylmethionine (SAM) serves as the methyl donor in both reactions.
Experimental Workflow
The overall workflow for the discovery and characterization of this compound is a systematic process that integrates biochemical and analytical techniques.
References
- 1. mdpi.com [mdpi.com]
- 2. The Cm56 tRNA modification in archaea is catalyzed either by a specific 2′-O-methylase, or a C/D sRNP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. Distinct Modified Nucleosides in tRNATrp from the Hyperthermophilic Archaeon Thermococcus kodakarensis and Requirement of tRNA m2G10/m22G10 Methyltransferase (Archaeal Trm11) for Survival at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Biosynthetic Pathway of Archaetidyl-myo-inositol via Archaetidyl-myo-inositol Phosphate from CDP-archaeol and d-Glucose 6-Phosphate in Methanoarchaeon Methanothermobacter thermautotrophicus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Biosynthesis of 1-Methyl-2'-O-methylinosine in Archaea
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 1-Methyl-2'-O-methylinosine (m¹m²'O-I), a modified nucleoside found in the transfer RNA (tRNA) of archaea. The presence of such complex modifications is crucial for the structural integrity and function of tRNA, particularly in extremophilic archaea that thrive in harsh environments. This document details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the key processes.
Introduction to tRNA Modifications in Archaea
Archaea possess a diverse array of post-transcriptional modifications in their tRNA molecules, which are essential for their survival in extreme conditions. These modifications, particularly methylations on the base and the ribose sugar, contribute significantly to the thermal stability of tRNA[1]. Among these is the doubly modified nucleoside, this compound (m¹m²'O-I), which involves modifications to both the purine (B94841) base and its associated ribose.
The Proposed Biosynthetic Pathway of this compound (m¹m²'O-I)
Based on the established biosynthesis of the related modified nucleoside 1-methylinosine (B32420) (m¹I) and the known mechanisms of ribose methylation in archaea, a three-step pathway for the formation of m¹m²'O-I is proposed. This pathway likely occurs at a specific position within the tRNA molecule, such as position 57 in the TΨC loop, where m¹I is commonly found[2][3].
The proposed sequential enzymatic reactions are:
-
N¹-methylation of Adenosine (B11128) (A): The initial step involves the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to the N¹ position of an adenosine residue in the tRNA, forming 1-methyladenosine (B49728) (m¹A).
-
Deamination of 1-methyladenosine (m¹A): The m¹A intermediate is then deaminated at the C6 position, converting it to 1-methylinosine (m¹I).
-
2'-O-methylation of 1-methylinosine (m¹I): The final step is the methylation of the 2'-hydroxyl group of the ribose sugar of the m¹I nucleoside, yielding the final product, this compound (m¹m²'O-I).
Key Enzymes in the Biosynthesis of m¹m²'O-I
3.1. TrmI: The N¹-Adenosine Methyltransferase
The N¹-methylation of adenosine at position 57 (A57) to form m¹A57 is a well-characterized step in archaea and is catalyzed by the tRNA (m¹A57) methyltransferase, known as TrmI[2]. This enzyme belongs to the Rossmann-fold methyltransferase (RFM) superfamily and utilizes AdoMet as the methyl donor. The formation of m¹A57 is an obligatory intermediate in the biosynthesis of m¹I57[2]. In some archaea, TrmI can also methylate A58[2].
3.2. Archaeal tRNA-specific Adenosine Deaminase
The conversion of m¹A to m¹I is achieved through hydrolytic deamination, a reaction catalyzed by a tRNA-specific adenosine deaminase (ADAT)[4]. While the specific archaeal enzyme responsible for the deamination of m¹A at positions outside the anticodon loop has not been definitively characterized, it is expected to be distinct from the ADATs that modify the wobble position in eukaryotes and bacteria[5][6]. Inosine (B1671953) has been identified in archaeal tRNA, suggesting the ancient origins of this type of enzymatic activity[7].
3.3. Archaeal tRNA 2'-O-Methyltransferase
The final step, the 2'-O-methylation of the ribose of m¹I, is catalyzed by a tRNA 2'-O-methyltransferase. Archaea employ two mechanisms for ribose methylation: stand-alone protein enzymes and guide RNA-directed modification by a ribonucleoprotein (RNP) complex[2][8]. Given that 2'-O-methylation for thermal stability is widespread at numerous positions in the tRNA of hyperthermophiles[1], it is plausible that a dedicated, site-specific methyltransferase recognizes the m¹I nucleoside. This enzyme would belong to the SPOUT superfamily of methyltransferases, similar to the characterized archaeal tRNA 2'-O-methyltransferase aTrm56, which methylates C56[8].
Quantitative Data
Quantitative data for the complete biosynthetic pathway of m¹m²'O-I are not yet available in the literature. However, data from studies on individual reaction types in archaea can provide insights into the expected enzymatic parameters.
| Enzyme/Reaction | Organism | Substrate | K_m | k_cat | Optimal Temperature (°C) | Reference |
| TrmI (m¹A57 MTase) | Pyrococcus abyssi | tRNA transcript | ~1 µM | N/A | 75-80 | Inferred from[2] |
| aTrm5 (m¹G37 MTase) | Methanocaldococcus jannaschii | tRNA transcript | 0.45 µM | 0.12 s⁻¹ | 65 | [9] |
| aTrm56 (Cm56 MTase) | Pyrococcus abyssi | tRNA transcript | N/A | N/A | ~80 | Inferred from[8] |
Note: The table includes data from related archaeal tRNA methyltransferases to provide a comparative context due to the absence of specific data for the m¹m²'O-I pathway enzymes.
Experimental Protocols
The elucidation of the m¹m²'O-I biosynthetic pathway involves a combination of genetic, biochemical, and analytical techniques.
5.1. Identification and Analysis of Modified Nucleosides
This protocol outlines the general steps for the isolation and identification of modified nucleosides from total archaeal tRNA.
-
tRNA Isolation: Cultivate archaeal cells under optimal conditions and harvest them in the late-logarithmic phase. Isolate total tRNA using established methods such as phenol (B47542) extraction followed by isopropanol (B130326) precipitation[10].
-
tRNA Hydrolysis: Digest the purified tRNA to its constituent nucleosides using a mixture of nuclease P1 and bacterial alkaline phosphatase.
-
Chromatographic Separation: Separate the nucleosides using high-performance liquid chromatography (HPLC) with a C18 reverse-phase column[2][11].
-
Mass Spectrometry (MS) Analysis: Identify the nucleosides by coupling the HPLC to a mass spectrometer. The mass of m¹m²'O-I will be higher than that of inosine by two methyl groups (+28 Da). Tandem MS (MS/MS) can be used to confirm the structure by fragmentation analysis[12].
5.2. In Vitro Reconstitution of the Biosynthetic Pathway
This protocol describes the in vitro enzymatic assay to confirm the function of candidate enzymes.
-
Enzyme Expression and Purification: Clone the genes encoding the candidate TrmI, adenosine deaminase, and 2'-O-methyltransferase into an expression vector (e.g., in E. coli). Express and purify the recombinant proteins.
-
Substrate Preparation: Prepare an in vitro transcribed tRNA substrate containing the target adenosine residue using T7 RNA polymerase.
-
Enzymatic Reactions:
-
Step 1 (N¹-methylation): Incubate the tRNA transcript with the purified TrmI enzyme and AdoMet.
-
Step 2 (Deamination): Add the purified adenosine deaminase to the reaction mixture from Step 1.
-
Step 3 (2'-O-methylation): Add the purified 2'-O-methyltransferase and additional AdoMet to the reaction mixture from Step 2.
-
-
Analysis: Analyze the reaction products at each step by HPLC-MS to detect the formation of m¹A, m¹I, and finally m¹m²'O-I.
Functional Significance and Future Directions
The presence of the double modification in m¹m²'O-I likely plays a significant role in stabilizing the tertiary structure of tRNA, which is crucial for its function in protein synthesis at extreme temperatures[1]. The N¹-methylation disrupts Watson-Crick base pairing, while the 2'-O-methylation provides conformational rigidity to the ribose-phosphate backbone.
Future research should focus on the definitive identification and characterization of the archaeal tRNA deaminase and the specific 2'-O-methyltransferase involved in the biosynthesis of m¹m²'O-I. Determining the crystal structures of these enzymes in complex with their tRNA substrates will provide valuable insights into their substrate recognition and catalytic mechanisms. Understanding these unique archaeal pathways could open new avenues for the development of novel antimicrobial agents targeting these essential tRNA-modifying enzymes.
References
- 1. mdpi.com [mdpi.com]
- 2. New archaeal methyltransferases forming 1-methyladenosine or 1-methyladenosine and 1-methylguanosine at position 9 of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. tRNA deamination by ADAT requires substrate-specific recognition mechanisms and can be inhibited by tRFs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine deaminases acting on RNA (ADARs): RNA-editing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two different mechanisms for tRNA ribose methylation in Archaea: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal structure of archaeal tRNA(m(1)G37)methyltransferase aTrm5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Structures of two new "minimalist" modified nucleosides from archaeal tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
"chemical structure and properties of 1-Methyl-2'-O-methylinosine"
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-2'-O-methylinosine, also known as 1,2'-O-dimethylinosine, is a doubly modified purine (B94841) nucleoside. While its individual constituent modifications, 1-methylinosine (B32420) (m¹I) and 2'-O-methylinosine (Im), are known to occur in various RNA species and play significant roles in RNA structure and function, comprehensive data on the combined this compound is limited. This guide provides a detailed overview of the known chemical structure and properties of this compound, supplemented with information on the biological significance and experimental analysis of its constituent modifications. The scarcity of experimental data for the dual-modified nucleoside is a notable finding, suggesting an area ripe for future research.
Chemical Structure and Identifiers
The chemical structure of this compound is characterized by a methyl group at the N1 position of the hypoxanthine (B114508) base and another methyl group at the 2'-hydroxyl position of the ribose sugar.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one |
| CAS Number | 65150-69-8[1] |
| Molecular Formula | C₁₂H₁₆N₄O₅[2] |
| SMILES | CO[C@H]1--INVALID-LINK--c3nc2)C">C@HO--INVALID-LINK--[C@H]1O[2] |
| InChI | InChI=1S/C12H16N4O5/c1-15-4-14-10-7(11(15)19)13-5-16(10)12-9(20-2)8(18)6(3-17)21-12/h4-6,8-9,12,17-18H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1[2] |
| InChIKey | JSRIPIORIMCGTG-WOUKDFQISA-N[2] |
Physicochemical Properties
Table 2: Calculated Physicochemical Properties
| Property | This compound | 1-Methylinosine | 2'-O-methylinosine |
| Molecular Weight ( g/mol ) | 296.28[1] | 282.25[3] | 282.25 |
| Monoisotopic Mass (Da) | 296.1121[2] | 282.09641956[3] | 282.09641956 |
| logP | -1.6044[2] | -2.2585[4] | -1.6148[5] |
| Topological Polar Surface Area (TPSA) | 111.63[2] | 122.63[4] | 122.49[5] |
| Hydrogen Bond Donors | 2[2] | 3[4] | 3[5] |
| Hydrogen Bond Acceptors | 9[2] | 9[4] | 8[5] |
Biological Significance (Inferred from Constituent Modifications)
Direct studies on the biological role of this compound are currently lacking. However, the functions of 1-methylinosine (m¹I) and 2'-O-methylinosine (Im) provide insights into its potential significance.
-
1-Methylinosine (m¹I): This modification is found in tRNA, particularly at position 37 in the anticodon loop of eukaryotic tRNA.[6] The presence of m¹I is crucial for maintaining the correct reading frame during translation by preventing frameshifting. It achieves this by stabilizing the anticodon loop structure.[6] Dysregulation of m¹I levels has been associated with certain diseases.
-
2'-O-methylinosine (Im): 2'-O-methylation is one of the most common RNA modifications, found in tRNA, rRNA, mRNA, and snRNA. This modification contributes to the structural stability of RNA by favoring the C3'-endo sugar pucker, which is characteristic of A-form helices. It can protect RNA from degradation by nucleases and can modulate interactions with RNA-binding proteins. Inosine (B1671953) itself, when present in RNA, is a result of adenosine (B11128) deamination and can alter the coding properties of mRNA, as it is recognized as guanosine (B1672433) by the translational machinery.[7]
The combination of these two modifications in a single nucleoside could have synergistic or unique effects on RNA structure and function, potentially influencing translation fidelity, RNA stability, and protein-RNA interactions in novel ways.
Experimental Protocols
Specific experimental protocols for the synthesis, purification, and analysis of this compound are not detailed in the scientific literature. However, general methodologies for the study of modified nucleosides can be adapted.
General Workflow for Modified Nucleoside Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of modified nucleosides in RNA.
Methodology:
-
RNA Isolation: Isolate total RNA from the biological sample of interest using standard methods such as TRIzol extraction or column-based kits.
-
RNA Purification: For the analysis of specific RNA types, such as mRNA, purify the sample using methods like oligo(dT) magnetic beads.
-
Enzymatic Digestion: Digest the purified RNA to single nucleosides. A common enzyme cocktail includes nuclease P1 (to digest RNA to 5'-mononucleotides) followed by a phosphatase (e.g., alkaline phosphatase) to remove the phosphate (B84403) group.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a gradient of aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile (B52724) or methanol).
-
Mass Spectrometric Detection: Analyze the eluting nucleosides using a tandem mass spectrometer operating in positive ion mode. Detection is typically performed using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for high sensitivity and specificity. The transition from the protonated molecular ion [M+H]⁺ to the protonated base fragment is monitored. For this compound, the expected [M+H]⁺ would be m/z 297.1.
-
-
Quantification: Quantify the amount of this compound by comparing its peak area to that of a stable isotope-labeled internal standard.
Synthesis of this compound
A detailed, validated synthesis protocol for this compound is not publicly available. However, a plausible synthetic route could involve:
-
Protection of Ribose Hydroxyls: Start with inosine and protect the 3' and 5' hydroxyl groups of the ribose.
-
2'-O-methylation: Methylate the free 2'-hydroxyl group, for example, using methyl iodide in the presence of a base.
-
1-N-methylation: Methylate the N1 position of the hypoxanthine base. This step might require specific reaction conditions to achieve regioselectivity.
-
Deprotection: Remove the protecting groups from the 3' and 5' hydroxyls to yield the final product.
Each step would require careful optimization and purification, likely involving column chromatography.
Signaling Pathways and Logical Relationships
As there is no information available in the literature regarding the involvement of this compound in any specific signaling pathways, a diagram illustrating a hypothetical logical relationship in the context of RNA metabolism is provided.
This diagram illustrates the potential enzymatic pathways for the formation of this compound from inosine in an RNA strand, catalyzed by specific methyltransferases. This represents a logical relationship rather than a confirmed biological pathway.
Conclusion and Future Directions
This compound is a structurally defined modified nucleoside for which there is a significant lack of experimental and biological data. While its chemical identity is established, its physicochemical properties, biological roles, and the enzymes responsible for its formation and removal remain to be elucidated. The information available on its constituent modifications, 1-methylinosine and 2'-O-methylinosine, suggests that the dual modification could play a significant role in fine-tuning RNA function.
Future research should focus on:
-
Developing a robust chemical synthesis for this compound to enable further studies.
-
Performing detailed biophysical and structural studies (NMR, X-ray crystallography) to understand its impact on RNA conformation.
-
Utilizing advanced mass spectrometry techniques to search for its natural occurrence in different organisms and RNA types.
-
Investigating its effects on key biological processes such as translation, RNA stability, and interaction with RNA-binding proteins.
Elucidating the biology of this and other complex modified nucleosides will undoubtedly open new avenues in our understanding of the epitranscriptome and its role in health and disease.
References
- 1. This compound | 65150-69-8 | NM159472 [biosynth.com]
- 2. Modomics - A Database of RNA Modifications [genesilico.pl]
- 3. 1-Methylinosine | C11H14N4O5 | CID 65095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Modomics - A Database of RNA Modifications [genesilico.pl]
- 5. Modomics - A Database of RNA Modifications [genesilico.pl]
- 6. Human Metabolome Database: Showing metabocard for 1-Methylinosine (HMDB0002721) [hmdb.ca]
- 7. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 1-Methyl-2'-O-methylinosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-2'-O-methylinosine is a doubly modified purine (B94841) nucleoside that plays a role in the intricate landscape of RNA biology. Understanding its physicochemical characteristics is fundamental for researchers in drug development and molecular biology, as these properties govern its behavior in biological systems and its potential as a therapeutic agent or research tool. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside comparative data for its parent monofunctionalized nucleosides, 1-methylinosine (B32420) and 2'-O-methylinosine. Detailed experimental protocols for the characterization of such modified nucleosides are also presented.
Introduction
Modified nucleosides are essential components of various RNA molecules, contributing to their structure, function, and regulation. This compound, a derivative of inosine, features methyl groups at both the N1 position of the hypoxanthine (B114508) base and the 2'-hydroxyl position of the ribose sugar. While specific experimental data for this doubly modified nucleoside is limited in publicly accessible literature, a wealth of information is available for its constituent modified nucleosides: 1-methylinosine and 2'-O-methylinosine. This guide synthesizes the available data to provide a robust understanding of the anticipated properties of this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of a molecule are critical for its handling, formulation, and mechanism of action. Below is a summary of the available data for this compound and its related compounds.
Table 1: General Properties
| Property | This compound | 1-Methylinosine | 2'-O-methylinosine |
| Synonyms | 1,2'-O-dimethylinosine; 9-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2,3-dihydropurin-6-one | N1-Methylinosine | Im |
| Molecular Formula | C12H16N4O5[1] | C11H14N4O5[2][3] | C11H14N4O5[4] |
| Molecular Weight | 296.28 g/mol [1] | 282.25 g/mol [2][3] | 282.25 g/mol [4] |
| Physical Form | Solid[1] | Solid[2] | Colorless crystal or crystalline powder[5] |
| Purity | ≥95.0%[1] | Not specified | Not specified |
Table 2: Solubility
| Compound | Solvent | Solubility | Notes |
| 1-Methylinosine | DMSO | 20.83 mg/mL (73.80 mM)[6] | Sonication is recommended[6] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (7.09 mM)[6] | Sonication is recommended[6] | |
| 2'-O-methylinosine | Water | Slightly soluble[5] | - |
| Methanol (B129727) | Soluble[5] | - | |
| Dimethyl sulfoxide | Soluble[5] | - |
Note: Specific solubility data for this compound is not currently available in the searched literature.
Spectral Properties
Spectroscopic data is indispensable for the structural elucidation and quantification of modified nucleosides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. While a full experimental spectrum for this compound is not available, the data for its parent compounds offer valuable insights.
Table 3: ¹H NMR Spectral Data of 1-Methylinosine
| Chemical Shift (ppm) | Solvent | Frequency |
| 8.32, 8.31, 6.00, 5.99, 4.63, 4.62, 4.61, 4.33, 4.32, 4.31, 4.14, 4.13, 4.12, 3.87, 3.86, 3.85, 3.84, 3.76, 3.75, 3.74, 3.63 | CD3OD | 600 MHz[2][7] |
Table 4: ¹³C NMR Spectral Data of 1-Methylinosine (Predicted)
| Chemical Shift (ppm) | Solvent | Frequency |
| Data not available in search results | D2O | 100 MHz[3] |
Note: Experimental ¹³C NMR data for 1-methylinosine and any NMR data for this compound were not found in the initial searches.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a molecule.
Table 5: Mass Spectrometry Data
| Compound | Technique | Precursor m/z | Key Fragments (m/z) |
| 1,2'-O-dimethylinosine | Not Specified | [M+H]+: 297.1199 (Monoisotopic: 296.1121)[8] | 151[8] |
| 2'-O-methylinosine | LC-MS/MS (ESI+) | [M+H]+: 283.1037[4] | 137.0495, 110.0359, 119.0389, 94.0407, 69.03595[4] |
UV-Vis Spectroscopy
UV-Vis spectroscopy is useful for quantifying nucleic acids and studying their electronic transitions. The absorbance properties are pH-dependent.
Note: Specific UV-Vis spectral data, such as absorption maxima (λmax) and molar extinction coefficients (ε), for this compound are not available in the provided search results. However, it is expected to have a UV absorbance profile characteristic of a purine nucleoside.
Experimental Protocols
Detailed experimental protocols for the physicochemical characterization of novel or modified nucleosides are crucial for reproducible research. The following sections outline generalized procedures based on established methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for obtaining ¹H and ¹³C NMR spectra of a modified nucleoside is as follows:
-
Sample Preparation : Dissolve 2-5 mg of the nucleoside in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent depends on the solubility of the compound.
-
Internal Standard : Add a small amount of an internal standard, such as trimethylsilylpropanoic acid (TSP) for aqueous samples or tetramethylsilane (B1202638) (TMS) for organic solvents, for chemical shift referencing.
-
Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. For ¹³C NMR, a higher concentration of the sample (10-20 mg) and a longer acquisition time are typically required.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.
Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry is a powerful tool for the analysis of modified nucleosides:
-
Sample Preparation : Prepare a stock solution of the nucleoside in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL. Further dilute the stock solution with the mobile phase to a final concentration in the low µg/mL to ng/mL range.
-
Chromatographic Separation : Inject the sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.
-
Mass Spectrometric Detection : Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode. Acquire full scan mass spectra to determine the protonated molecular ion [M+H]⁺.
-
Tandem Mass Spectrometry (MS/MS) : Select the protonated molecular ion for collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern, which aids in structural confirmation.
UV-Vis Spectroscopy
To determine the UV-Vis spectral properties:
-
Sample Preparation : Prepare a stock solution of the nucleoside in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.
-
Spectral Measurement : Using a quartz cuvette, measure the absorbance of a diluted solution of the compound over a wavelength range of 200-400 nm. Use the buffer as a blank.
-
Determination of λmax : Identify the wavelength of maximum absorbance (λmax).
-
Calculation of Molar Extinction Coefficient (ε) : Use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), to calculate the molar extinction coefficient.
Visualizations
Logical Relationship of this compound
Caption: Synthetic relationship of this compound.
Experimental Workflow for Physicochemical Characterization
Caption: General workflow for physicochemical characterization.
Conclusion
This technical guide consolidates the available physicochemical data for this compound and its related, better-characterized parent compounds. While specific experimental values for the doubly modified nucleoside are sparse, the provided information for 1-methylinosine and 2'-O-methylinosine serves as a valuable reference point for researchers. The outlined experimental protocols offer a systematic approach for the detailed characterization of this and other modified nucleosides. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this compound and to understand its precise role in biological processes.
References
- 1. This compound - CD BioGlyco [bioglyco.com]
- 2. 1-Methylinosine | C11H14N4O5 | CID 65095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 1-Methylinosine (HMDB0002721) [hmdb.ca]
- 4. 2'-O-methylinosine | C11H14N4O5 | CID 135412763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2'-O-methylinosine [chembk.com]
- 6. 1-Methylinosine | Endogenous Metabolite | TargetMol [targetmol.com]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002721) [hmdb.ca]
- 8. Modomics - A Database of RNA Modifications [genesilico.pl]
The Role of 1-Methyl-2'-O-methylinosine in tRNA Structure and Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Post-transcriptional modifications of transfer RNA (tRNA) are critical for their structural integrity, stability, and function in protein synthesis. In hyperthermophilic archaea, which thrive in environments with extremely high temperatures, tRNAs exhibit a remarkable degree of modification that contributes to their stability. Among these modifications is 1-methyl-2'-O-methylinosine (m1Im), a doubly modified nucleoside. This technical guide provides an in-depth exploration of the role of m1Im in tRNA structure and stability, its biosynthetic pathway, and detailed methodologies for its study. The presence of m1Im, particularly in organisms like the hyperthermophilic archaeon Pyrodictium occultum, is strongly associated with the enhanced thermostability of tRNA, preventing denaturation and degradation at temperatures exceeding 100°C. This guide synthesizes current knowledge to provide a valuable resource for researchers in the fields of RNA biology, extremophile biochemistry, and drug development.
Introduction to this compound (m1Im) in tRNA
Transfer RNA molecules are central to the process of translation, acting as adaptors between mRNA codons and amino acids. To perform this function accurately and efficiently, tRNAs undergo extensive post-transcriptional modification. These modifications are crucial for the correct folding of the tRNA into its canonical L-shaped tertiary structure and for maintaining its stability.
In hyperthermophilic archaea, which can grow at temperatures approaching and even exceeding the boiling point of water, tRNA modifications play a vital role in preventing thermal denaturation. One such modification is this compound (m1Im), a complex modification involving methylation at both the base and the ribose sugar of an inosine (B1671953) residue. This modification is found in the tRNA of hyperthermophiles like Pyrodictium occultum, which has an optimal growth temperature of 105°C. The presence of m1Im and other 2'-O-methylated nucleosides is a key strategy for maintaining tRNA structure and function in such extreme conditions.
Role of m1Im in tRNA Structure and Stability
The addition of methyl groups to tRNA nucleosides has profound effects on their chemical properties and, consequently, on the overall structure and stability of the tRNA molecule.
Structural Implications
The 1-methyl group on the inosine base prevents the formation of standard Watson-Crick base pairing, which can be crucial for establishing the correct tertiary structure by precluding alternative, non-functional conformations.
The 2'-O-methylation of the ribose sugar has two major structural consequences:
-
Conformational Rigidity: The 2'-O-methyl group sterically hinders the C2'-endo conformation of the ribose sugar, favoring the C3'-endo pucker. This C3'-endo conformation is characteristic of A-form RNA helices and contributes to a more rigid and stable helical structure in the tRNA stems.
-
Hydrophobic Interactions: The methyl groups of m1Im can participate in hydrophobic interactions within the tRNA core, further stabilizing the tertiary structure.
Contribution to Thermostability
The enhanced structural rigidity imparted by m1Im and other 2'-O-methylations is a primary contributor to the thermostability of tRNA in hyperthermophiles. These modifications collectively increase the melting temperature (Tm) of the tRNA, which is the temperature at which half of the molecules are denatured.
While the specific contribution of m1Im alone to the increase in Tm has not been individually quantified, the overall effect of modifications is substantial. For instance, the native initiator tRNA (tRNAiMet) from Pyrodictium occultum, which contains a suite of modifications including m1Im, has a melting temperature of over 100°C. In contrast, the unmodified in vitro transcript of the same tRNA has a Tm of only 80°C[1]. This dramatic increase of over 20°C in thermal stability is attributed to the extensive post-transcriptional modifications.
The 2'-O-methylation also protects the phosphodiester backbone of the tRNA from hydrolysis, a process that is accelerated at high temperatures. By blocking the 2'-hydroxyl group, the potential for this group to act as a nucleophile in an in-line attack on the adjacent phosphodiester bond is eliminated, thereby preventing strand cleavage.
Quantitative Data on tRNA Stability
The following table summarizes the known quantitative data regarding the effect of post-transcriptional modifications on the thermostability of tRNA from the hyperthermophilic archaeon Pyrodictium occultum.
| tRNA Species | Modification Status | Melting Temperature (Tm) | Reference |
| Initiator tRNA (tRNAiMet) | Native (fully modified) | > 100°C | [1] |
| Initiator tRNA (tRNAiMet) | Unmodified (in vitro transcript) | 80°C | [1] |
Biosynthesis of this compound
The biosynthetic pathway of m1Im in archaea is inferred to be a three-step process, building upon the known pathway for the formation of 1-methylinosine (B32420) (m1I) at position 57. The specific enzyme responsible for the final 2'-O-methylation step has not yet been definitively identified.
Step 1: Methylation of Adenosine (B11128) The pathway begins with the methylation of adenosine at position 57 (A57) of the pre-tRNA molecule to form 1-methyladenosine (B49728) (m1A57). This reaction is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent tRNA methyltransferase, likely a member of the TrmI family of enzymes.
Step 2: Deamination of 1-Methyladenosine The m1A57 is then deaminated at the C6 position by an m1A-deaminase, converting it to 1-methylinosine (m1I57).
Step 3: 2'-O-methylation of 1-Methylinosine Finally, the ribose sugar of m1I57 is methylated at the 2'-hydroxyl group to yield this compound (m1Im57). This step is catalyzed by a yet-to-be-identified SAM-dependent tRNA (inosine-2'-O)-methyltransferase. In archaea, 2'-O-methylation can be carried out by standalone protein enzymes (e.g., aTrm56) or by a guide RNA-dependent mechanism involving a C/D box small RNP. The specific mechanism for m1I57 remains an area of active research.
Experimental Protocols
The study of m1Im requires specialized techniques for the isolation and analysis of tRNA from hyperthermophilic organisms.
Isolation and Purification of tRNA from Pyrodictium occultum
This protocol is adapted from general methods for tRNA isolation from thermophiles.
Materials:
-
Pyrodictium occultum cell pellet
-
Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 100 mM NaCl, 0.5% SDS
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1), pH 4.5
-
70% Ethanol
-
DEPC-treated water
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Perform cell lysis by sonication on ice.
-
Add an equal volume of acid phenol:chloroform:isoamyl alcohol and vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Repeat the phenol:chloroform extraction until the interphase is clear.
-
To the final aqueous phase, add an equal volume of isopropanol and incubate at -20°C for at least 1 hour to precipitate total RNA.
-
Centrifuge at 16,000 x g for 30 minutes at 4°C to pellet the RNA.
-
Wash the pellet twice with ice-cold 70% ethanol.
-
Air-dry the pellet and resuspend in DEPC-treated water.
-
To enrich for tRNA, perform size-exclusion chromatography or preparative polyacrylamide gel electrophoresis (PAGE) to separate the small RNA fraction (< 200 nt).
Analysis of m1Im by LC-MS/MS
This protocol outlines the general workflow for the identification and quantification of modified nucleosides.
Procedure:
-
Enzymatic Digestion:
-
To 1-5 µg of purified tRNA, add Nuclease P1 and incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleosides.
-
Filter the reaction mixture to remove enzymes.
-
-
HPLC Separation:
-
Inject the nucleoside mixture onto a reversed-phase C18 column.
-
Separate the nucleosides using a gradient of a suitable mobile phase (e.g., aqueous buffer with a small amount of acid and an organic solvent like acetonitrile (B52724) or methanol).
-
-
Mass Spectrometry:
-
The eluent from the HPLC is directed into the electrospray ionization (ESI) source of a tandem mass spectrometer.
-
Perform MS1 scans to detect the parent ions of the nucleosides. The expected m/z for protonated m1Im (C12H16N4O5 + H+) is 297.12.
-
Perform MS2 fragmentation of the parent ion to obtain characteristic daughter ions for unambiguous identification. The fragmentation pattern will typically show the loss of the ribose moiety.
-
-
Data Analysis:
-
Identify m1Im based on its retention time and specific mass transitions (parent ion -> daughter ion).
-
Quantify the amount of m1Im relative to the canonical nucleosides by integrating the peak areas from the chromatogram.
-
Detection of 2'-O-Methylation by Primer Extension Assay
This method can be used to map the location of 2'-O-methylated residues.
Principle: Reverse transcriptase activity is impeded or blocked at 2'-O-methylated nucleotides, especially under low dNTP concentrations. This results in the termination of the cDNA synthesis one nucleotide 3' to the modified residue.
Procedure:
-
Design a DNA primer that is complementary to a region 3' of the suspected modification site (e.g., in the 3' trailer of the tRNA).
-
Radioactively or fluorescently label the 5' end of the primer.
-
Anneal the labeled primer to the purified tRNA.
-
Perform a reverse transcription reaction using a reverse transcriptase and a low concentration of dNTPs.
-
Run the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the unmodified tRNA transcript.
-
The presence of a band that is one nucleotide longer than the corresponding band in the sequencing ladder indicates a reverse transcription stop, suggesting a 2'-O-methylation at that position.
Conclusion
This compound is a key post-transcriptional modification in the tRNA of hyperthermophilic archaea, playing a crucial role in the structural integrity and thermostability required for life at extreme temperatures. Its biosynthesis likely involves a multi-step pathway culminating in the 2'-O-methylation of 1-methylinosine. While the precise enzymatic machinery for this final step remains to be elucidated, the methodologies outlined in this guide provide a robust framework for the further investigation of m1Im and other complex tRNA modifications. A deeper understanding of these modifications and the enzymes that catalyze them not only provides fundamental insights into the adaptation of life to extreme environments but may also open new avenues for the development of novel therapeutics targeting RNA-modifying enzymes.
References
Evolutionary Conservation of 1-Methyl-2'-O-methylinosine (m¹Im): An In-depth Technical Guide
December 2025
Abstract
This technical guide provides a comprehensive overview of the evolutionary conservation of 1-Methyl-2'-O-methylinosine (m¹Im), a post-transcriptional RNA modification. It is intended for researchers, scientists, and drug development professionals interested in the epitranscriptome and its therapeutic potential. This document details the known biological roles of m¹Im, the enzymes responsible for its deposition, and its distribution across different life domains. Furthermore, it provides detailed experimental protocols for the detection and quantification of m¹Im and visualizes key molecular pathways and experimental workflows.
Introduction to this compound (m¹Im)
Post-transcriptional modifications of RNA molecules, collectively known as the epitranscriptome, add a significant layer of regulatory complexity to gene expression. Among the more than 170 known RNA modifications, methylation is a prevalent and functionally diverse modification. This compound (m¹Im) is a doubly modified nucleoside, derived from adenosine (B11128), that is found in various RNA species, particularly transfer RNA (tRNA) and ribosomal RNA (rRNA). The presence of both a methyl group on the N1 position of the inosine (B1671953) base and another on the 2'-hydroxyl group of the ribose sugar suggests a significant impact on RNA structure and function.
The N1-methylation of adenosine (m¹A), a precursor to m¹Im, disrupts standard Watson-Crick base pairing, thereby altering RNA secondary and tertiary structures.[1] The subsequent deamination of m¹A to 1-methylinosine (B32420) (m¹I), followed by 2'-O-methylation, results in m¹Im. This modification is thought to further stabilize local RNA structure and influence interactions with RNA-binding proteins and other components of the translational machinery. Understanding the evolutionary conservation of m¹Im provides insights into its fundamental biological importance and potential as a target for therapeutic intervention.
Evolutionary Conservation of m¹Im and its Machinery
The presence of m¹Im and the enzymes that catalyze its formation are conserved across different domains of life, highlighting its essential role in cellular function.
Phylogenetic Distribution of m¹Im
While comprehensive quantitative data on the absolute abundance of m¹Im across a wide range of species is still an active area of research, studies have identified its presence in Eukaryotes, Archaea, and some Bacteria. The modification is predominantly found in non-coding RNAs like tRNA and rRNA, suggesting a conserved role in the translation process.
Conservation of m¹Im-modifying Enzymes
The formation of m¹Im is a multi-step process involving several enzymes. The key enzymes implicated in this pathway are tRNA methyltransferases.
-
TrmK (Trm-Keto-specific): In bacteria, the TrmK protein is responsible for the N1-methylation of adenosine at position 22 (m¹A22) in tRNA.[2] While TrmK orthologs are found in many bacterial species, their presence is less consistent than other tRNA-modifying enzymes, suggesting some lineage-specific loss or functional replacement.
-
FTSJ1 (FtsJ RNA 2'-O-methyltransferase 1): In humans and other eukaryotes, FTSJ1 is a conserved 2'-O-methyltransferase that modifies several tRNAs at positions 32 and 34 in the anticodon loop.[3][4] FTSJ1 has been shown to be responsible for 2'-O-methylation of adenosine, and its dysfunction is linked to intellectual disability.[5][6][7] The yeast ortholog, Trm7, in complex with other proteins, carries out similar functions.[5] The evolutionary conservation of FTSJ1/Trm7 from yeast to humans underscores the importance of 2'-O-methylation in tRNA function.[3]
The phylogenetic analysis of the FTSJ1 protein family reveals distinct subclasses with preferences for different RNA substrates (rRNA, tRNA, and mRNA caps), suggesting a functional diversification from a common ancestor.[8]
Biological Functions of m¹Im
The strategic placement of m¹Im in functionally important regions of RNA molecules, such as the anticodon loop of tRNA, suggests its critical role in regulating protein synthesis and cellular stress responses.
Role in Translation
The modifications in the anticodon loop of tRNA are crucial for accurate and efficient translation.[9] The presence of m¹Im can influence codon-anticodon interactions, reading frame maintenance, and the overall stability of the tRNA molecule.
-
Translation Initiation: The initiator tRNA (Met-tRNAi) is responsible for recognizing the start codon and initiating protein synthesis. Modifications in the initiator tRNA are critical for its proper function. While direct evidence for m¹Im in translation initiation is still emerging, the conservation of modifying enzymes that act on tRNA suggests a role in ensuring the fidelity of this crucial step.
-
Translation Elongation: During elongation, the ribosome moves along the mRNA, and tRNAs deliver the corresponding amino acids. The efficiency of this process is influenced by the abundance of cognate tRNAs and their modifications.[10] Modifications like m¹Im in the anticodon loop can affect the kinetics of codon recognition and the stability of the tRNA-ribosome complex, thereby modulating the rate of protein synthesis.
Role in Cellular Stress Response
RNA modifications are increasingly recognized as key players in cellular responses to various stressors, including oxidative stress and the unfolded protein response (UPR).[11][12]
-
Oxidative Stress: Oxidative stress can lead to damage of cellular components, including RNA. Cells have evolved intricate signaling pathways to mitigate this damage.[13] RNA modifications can act as sensors and effectors in these pathways.[11] For instance, stress-induced changes in tRNA modifications can selectively regulate the translation of proteins involved in the stress response.[14] While the specific role of m¹Im in oxidative stress is not yet fully elucidated, its presence in tRNA suggests a potential role in modulating the translation of stress-responsive proteins.
-
Unfolded Protein Response (UPR): The UPR is a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[15][16] The UPR aims to restore protein homeostasis by upregulating chaperones and reducing the protein load on the ER. Given the link between tRNA modifications and translational control, it is plausible that m¹Im plays a role in the UPR by modulating the synthesis of specific proteins involved in protein folding and degradation.
Quantitative Data on m¹Im Abundance
Precise quantification of m¹Im across different species and tissues is crucial for understanding its regulatory roles. While comprehensive datasets are still being generated, existing studies provide some insights.
Table 1: Quantitative Analysis of RNA Modifications in Human Tissues
| Tissue | Modification | Relative Abundance (%) | Reference |
| Testis | 5-methylcytosine (m⁵C) | Varies among individuals | [3][11] |
| Brain | 5-methylcytosine (m⁵C) | Varies among individuals | [11] |
| Spleen | 5-methylcytosine (m⁵C) | Varies among individuals | [11] |
| Liver | 5-methylcytosine (m⁵C) | Varies among individuals | [11] |
(Note: This table presents data for a related RNA modification, m⁵C, as a proxy for the type of quantitative data being sought for m¹Im. Specific quantitative data for m¹Im across a range of human tissues is not yet readily available in the public domain.)
Experimental Protocols
The detection and quantification of m¹Im require specialized and sensitive techniques. Below are detailed methodologies for key experiments.
Protocol for m¹Im Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of RNA modifications.
Objective: To quantify the absolute or relative levels of m¹Im in a total RNA or purified RNA sample.
Materials:
-
RNA sample (total RNA or purified tRNA/rRNA)
-
Nuclease P1
-
Bacterial alkaline phosphatase (BAP)
-
Ultrapure water
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
m¹Im standard
-
Stable isotope-labeled internal standard (optional, for absolute quantification)
-
LC-MS/MS system
Procedure:
-
RNA Digestion:
-
To 1-5 µg of RNA, add nuclease P1 buffer and nuclease P1.
-
Incubate at 37°C for 2 hours.
-
Add BAP buffer and BAP.
-
Incubate at 37°C for another 2 hours.
-
The digestion results in a mixture of ribonucleosides.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the digested sample to pellet any undigested material.
-
Transfer the supernatant to a new tube.
-
If using an internal standard, add it to the sample.
-
Dilute the sample with an appropriate volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the nucleosides using a C18 reversed-phase column with a gradient of acetonitrile in water with 0.1% formic acid.
-
Detect and quantify the nucleosides using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific mass transitions for m¹Im will need to be determined based on the instrument and experimental conditions.
-
Data Analysis:
-
Generate a standard curve using the m¹Im standard.
-
Quantify the amount of m¹Im in the sample by comparing its peak area to the standard curve.
-
Normalize the m¹Im amount to the amount of a canonical nucleoside (e.g., adenosine) to determine the relative abundance.
Protocol for Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq) for m¹Im
MeRIP-seq allows for the transcriptome-wide identification of RNA molecules containing a specific modification.[5][13][17]
Objective: To identify and map m¹Im sites across the transcriptome.
Materials:
-
Total RNA
-
Fragmentation buffer
-
Anti-m¹Im antibody (requires custom production and validation)
-
Protein A/G magnetic beads
-
IP buffer
-
Wash buffers
-
Elution buffer
-
RNA purification kit
-
Library preparation kit for next-generation sequencing
Procedure:
-
RNA Fragmentation:
-
Fragment the total RNA to an average size of 100-200 nucleotides using enzymatic or chemical methods.
-
-
Immunoprecipitation:
-
Incubate the fragmented RNA with a specific anti-m¹Im antibody.
-
Add Protein A/G magnetic beads to capture the antibody-RNA complexes.
-
Wash the beads extensively to remove non-specifically bound RNA.
-
-
Elution and RNA Purification:
-
Elute the m¹Im-containing RNA fragments from the beads.
-
Purify the eluted RNA.
-
-
Library Preparation and Sequencing:
-
Prepare a cDNA library from the immunoprecipitated RNA and an input control (a fraction of the fragmented RNA that did not undergo immunoprecipitation).
-
Sequence the libraries using a next-generation sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to the reference genome/transcriptome.
-
Identify peaks in the MeRIP sample that are significantly enriched over the input control. These peaks represent regions with m¹Im modifications.
-
Perform motif analysis to identify any consensus sequence context for m¹Im.
Implications for Drug Development
The conservation of m¹Im and its associated enzymes across different species, coupled with its role in fundamental cellular processes, makes it an attractive target for drug development.
-
Antimicrobial Drug Target: The bacterial-specific TrmK enzyme presents a potential target for the development of novel antibiotics. Inhibiting TrmK could disrupt tRNA function and protein synthesis, leading to bacterial growth inhibition.[2]
-
Cancer Therapy: Dysregulation of RNA methylation has been implicated in various cancers. Targeting the enzymes that deposit or remove m¹Im could be a viable strategy to modulate the translation of oncoproteins or tumor suppressors.
-
Neurological Disorders: The link between FTSJ1 mutations and intellectual disability highlights the importance of proper tRNA modification in neuronal function.[7] Developing therapies that can restore or compensate for the loss of m¹Im could be beneficial for these disorders.
Conclusion and Future Directions
This compound is an evolutionarily conserved RNA modification with significant implications for the regulation of gene expression. Its presence in critical regions of tRNA and rRNA underscores its importance in maintaining the fidelity and efficiency of translation. The conservation of the enzymatic machinery responsible for m¹Im deposition further highlights its fundamental role in cellular life.
Future research should focus on:
-
Comprehensive Quantitative Mapping: Generating high-resolution, quantitative maps of m¹Im across a wider range of species and tissues will be crucial for a deeper understanding of its dynamic regulation.
-
Functional Characterization: Elucidating the precise molecular mechanisms by which m¹Im influences translation and cellular stress responses will require further investigation using a combination of genetic, biochemical, and structural approaches.
-
Development of Specific Tools: The development of highly specific antibodies and chemical probes for m¹Im will be instrumental in advancing the field.
-
Therapeutic Targeting: Exploring the therapeutic potential of targeting m¹Im-modifying enzymes for the treatment of various diseases, including bacterial infections, cancer, and neurological disorders, holds great promise.
References
- 1. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 2. Structure, dynamics, and molecular inhibition of the Staphylococcus aureus m1A22-tRNA methyltransferase TrmK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ribose methylation enzyme FTSJ1 has a conserved role in neuron morphology and learning performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTSJ1 - Wikipedia [en.wikipedia.org]
- 5. Intellectual disability‐associated gene ftsj1 is responsible for 2′‐O‐methylation of specific tRNAs | EMBO Reports [link.springer.com]
- 6. genecards.org [genecards.org]
- 7. Bacterial tRNA 2′-O-methylation is dynamically regulated under stress conditions and modulates innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FTSJ1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 10. Functions and Regulation of Translation Elongation Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Context-Dependent Roles of RNA Modifications in Stress Responses and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidative Stress, Transfer RNA Metabolism, and Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Oxidative Modifications of RNA and Its Potential Roles in Biosystem [frontiersin.org]
- 14. Cells alter their tRNA abundance to selectively regulate protein synthesis during stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Growth rate dependence of transfer RNA abundance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Preliminary Functional Studies of 1-Methyl-2'-O-methylinosine: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, dedicated preliminary functional studies on 1-Methyl-2'-O-methylinosine are not publicly available. This guide, therefore, presents a scientifically-grounded, hypothetical framework for the investigation of this novel nucleoside analogue. The proposed mechanisms, experimental protocols, and data are extrapolated from existing research on related RNA modifications, namely 1-methylinosine (B32420) (m1I) and 2'-O-methylinosine (Im).
Introduction
Modified nucleosides are at the forefront of antiviral and immunomodulatory drug discovery. The strategic addition of chemical moieties to the core nucleoside structure can profoundly alter their biological activity, stability, and interaction with host cellular machinery. This compound is a unique analogue carrying two key modifications: a methyl group at the N1 position of the hypoxanthine (B114508) base and another at the 2'-hydroxyl of the ribose sugar. This dual modification is hypothesized to create a molecule with enhanced stability and a distinct biological profile compared to its constituent single modifications.
This technical guide outlines a proposed research plan for the initial functional characterization of this compound, focusing on its potential antiviral and immunomodulatory properties.
Hypothetical Mechanism of Action
The functional consequences of the dual methylation in this compound are predicted to be a composite of the known effects of 1-methylation and 2'-O-methylation.
-
2'-O-methylation: This modification is known to confer resistance to degradation by cellular ribonucleases, thereby increasing the bioavailability and half-life of the molecule. Furthermore, 2'-O-methylation of RNA can dampen the activation of innate immune sensors, such as Toll-like receptor 7 (TLR7) and RIG-I-like receptors (RLRs), which recognize viral RNA. This could potentially modulate the inflammatory response to viral infection.
-
1-methylation of Inosine (B1671953): The methylation at the N1 position of the inosine base may alter its hydrogen bonding capacity and steric profile. This could influence its interaction with key cellular enzymes involved in nucleotide metabolism, such as inosine monophosphate dehydrogenase (IMPDH). IMPDH is a critical enzyme for the de novo synthesis of guanine (B1146940) nucleotides, which are essential for viral replication. Inhibition of IMPDH is a clinically validated antiviral strategy.
Hypothesized Overall Effect: this compound is postulated to act as a multi-modal agent that combines direct antiviral activity, through potential inhibition of IMPDH, with immunomodulatory effects, by attenuating the innate immune response to prevent excessive inflammation.
Proposed Experimental Protocols
A systematic evaluation of this compound would involve a series of in vitro assays to determine its bioactivity and mechanism of action.
Synthesis and Characterization
A robust and scalable chemical synthesis route for this compound would be the initial prerequisite. Following synthesis, comprehensive structural characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential to confirm the identity and purity of the compound.
Antiviral Activity Assays
A panel of viruses, particularly RNA viruses that are sensitive to IMPDH inhibitors (e.g., Influenza virus, Respiratory Syncytial Virus), should be used to assess the antiviral spectrum of the compound.
-
Cytotoxicity Assay: To determine the concentration of the compound that is toxic to the host cells (50% cytotoxic concentration, CC50). This is crucial for establishing a therapeutic window. Standard assays like the MTT or CellTiter-Glo® assay can be employed.
-
Plaque Reduction Assay: This classic virological assay measures the ability of the compound to inhibit the formation of viral plaques in a cell monolayer. The concentration that reduces the plaque number by 50% (IC50) is determined.
-
Viral Yield Reduction Assay: This assay quantifies the amount of infectious virus produced in the presence of the compound. Supernatants from treated, infected cells are serially diluted and used to infect fresh cells to determine the viral titer.
Innate Immune Response Assays
To investigate the immunomodulatory properties of this compound, its effect on innate immune signaling pathways should be examined.
-
Cytokine Production Analysis: Peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., macrophages) can be treated with the compound and then stimulated with a TLR agonist (e.g., R848 for TLR7/8) or infected with a virus. The levels of key cytokines such as Type I interferons (IFN-α, IFN-β), TNF-α, and IL-6 in the culture supernatant can be quantified using ELISA or multiplex bead arrays.
-
Reporter Gene Assays: Cell lines engineered to express a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE) can be used to specifically measure the activation of the interferon signaling pathway.
IMPDH Inhibition Assay
A direct biochemical assay is necessary to confirm the inhibition of IMPDH as a potential mechanism of antiviral activity.
-
Enzymatic Assay: The activity of purified recombinant human IMPDH (isoforms 1 and 2) can be measured by monitoring the NAD+-dependent conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). The increase in NADH can be measured spectrophotometrically at 340 nm. The IC50 value for the compound can then be determined.
Hypothetical Quantitative Data
The following tables present hypothetical data that could be expected from the proposed experiments, illustrating the potential potency and selectivity of this compound.
Table 1: Hypothetical Antiviral Activity and Cytotoxicity
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Influenza A/PR/8/34 | MDCK | 3.5 | > 100 | > 28.6 |
| This compound | RSV A2 | HEp-2 | 5.8 | > 100 | > 17.2 |
| Ribavirin (Control) | Influenza A/PR/8/34 | MDCK | 12.1 | > 100 | > 8.3 |
| Ribavirin (Control) | RSV A2 | HEp-2 | 8.9 | > 100 | > 11.2 |
Table 2: Hypothetical Effect on R848-Induced Cytokine Production in Human PBMCs
| Treatment (10 µM) | IFN-α (% of R848 control) | TNF-α (% of R848 control) |
| This compound | 45% | 52% |
| 2'-O-methylinosine (Control) | 60% | 65% |
| 1-methylinosine (Control) | 95% | 98% |
Table 3: Hypothetical Inhibition of Recombinant Human IMPDH2
| Compound | IC50 (µM) |
| This compound | 15.2 |
| Mycophenolic Acid (Control) | 0.02 |
Visualizations of Workflows and Pathways
The following diagrams illustrate the proposed experimental workflow and the hypothetical signaling pathways that may be modulated by this compound.
Methodological & Application
Synthesis and Characterization of 1-Methyl-2'-O-methylinosine Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis and analytical characterization of 1-Methyl-2'-O-methylinosine (m¹Im). The availability of well-characterized standards is crucial for the accurate identification and quantification of this modified nucleoside in various biological matrices, which is of growing interest in epitranscriptomics and drug development.
Introduction
Modified nucleosides play a critical role in a wide range of biological processes. This compound is a doubly methylated inosine (B1671953) derivative. The presence of such modifications can significantly impact RNA structure, function, and interaction with proteins. Therefore, the development of robust analytical methods for their detection and quantification is essential. A key requirement for such methods is the availability of high-purity, well-characterized standards. This document outlines a comprehensive approach to the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step chemical synthesis starting from inosine. A plausible synthetic route involves the selective protection of the ribose hydroxyl groups, followed by sequential methylation at the 2'-O and N1 positions, and subsequent deprotection.
Proposed Synthetic Pathway
The proposed synthesis follows a logical progression of protection and methylation steps to achieve the desired product.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis
Materials:
-
Inosine
-
Tert-butyldimethylsilyl chloride (TBDMSCl)
-
Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Tetrabutylammonium fluoride (B91410) (TBAF)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Protection of 3' and 5' Hydroxyl Groups:
-
Dissolve inosine in dry DMF.
-
Add imidazole followed by the dropwise addition of a solution of TBDMSCl in DMF at 0°C.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with methanol and extract the product with an organic solvent.
-
Purify the resulting 3',5'-O-bis(tert-butyldimethylsilyl)inosine by silica gel column chromatography.
-
-
2'-O-Methylation:
-
Dissolve the protected inosine in dry THF.
-
Add NaH portion-wise at 0°C under an inert atmosphere.
-
Stir for 30 minutes, then add methyl iodide.
-
Allow the reaction to proceed at room temperature for several hours, monitoring by TLC.
-
Carefully quench the reaction with water and extract the product.
-
Purify the 3',5'-O-bis(tert-butyldimethylsilyl)-2'-O-methylinosine by column chromatography.
-
-
N1-Methylation:
-
Dissolve the 2'-O-methylated intermediate in a suitable solvent like DMF.
-
Add methyl iodide and a non-nucleophilic base.
-
Stir the reaction at room temperature until completion as indicated by TLC.
-
Work up the reaction mixture and purify the protected this compound.
-
-
Deprotection:
-
Dissolve the fully protected nucleoside in THF.
-
Add a solution of TBAF in THF and stir at room temperature.
-
Monitor the removal of the silyl (B83357) protecting groups by TLC.
-
Once the reaction is complete, evaporate the solvent and purify the final product, this compound, by reverse-phase HPLC.
-
Characterization of this compound
A combination of analytical techniques should be employed to confirm the identity and purity of the synthesized standard.
Characterization Workflow
The following workflow ensures a thorough characterization of the synthesized compound.
Caption: Workflow for the characterization of synthesized standards.
Experimental Protocols: Characterization
3.2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water or an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Procedure: Dissolve a small amount of the final product in the initial mobile phase composition. Inject onto the HPLC system and run the gradient. The purity is determined by the peak area percentage of the main product peak.
3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Mass Confirmation
-
Instrumentation: LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole).[1]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
LC Conditions: Similar to the HPLC method described above.
-
MS Analysis:
-
Full Scan (MS1): Acquire full scan mass spectra to determine the molecular weight of the parent ion.
-
Tandem MS (MS/MS): Select the parent ion for collision-induced dissociation (CID) to obtain characteristic fragment ions. The fragmentation pattern will confirm the structure.
-
-
Procedure: The sample is introduced into the mass spectrometer via the LC system. The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured. For this compound (C₁₂H₁₆N₄O₅), the expected monoisotopic mass is 296.1121 g/mol .
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent such as DMSO-d₆ or D₂O.
-
Experiments:
-
¹H NMR: To identify the number and environment of protons.
-
¹³C NMR: To identify the number and environment of carbon atoms.
-
2D NMR (COSY, HSQC): To establish connectivity between protons and carbons and confirm the structure.
-
-
Procedure: Dissolve the sample in the deuterated solvent and acquire the NMR spectra. The chemical shifts and coupling constants will be indicative of the structure. The presence of two methyl singlets (one for N1-methyl and one for 2'-O-methyl) and the characteristic ribose and purine (B94841) ring signals will confirm the identity of the compound.
Data Presentation
The following tables summarize the expected and observed analytical data for the characterization of this compound.
Table 1: HPLC Purity Data
| Parameter | Specification |
| Purity | > 95% |
| Retention Time | Compound-specific |
| Detection | UV at 260 nm |
Table 2: Mass Spectrometry Data
| Parameter | Expected Value (C₁₂H₁₆N₄O₅) | Observed Value |
| [M+H]⁺ (m/z) | 297.1199 | To be determined |
| Characteristic Fragment Ions (m/z) | To be determined | To be determined |
Note: Characteristic fragment ions would include the loss of the ribose sugar and fragments of the methylated hypoxanthine (B114508) base.
Table 3: NMR Spectroscopy Data (Predicted)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-8 | ~8.2 | ~148 |
| H-2 | ~8.0 | ~140 |
| H-1' | ~5.9 | ~90 |
| H-2' | ~4.5 | ~80 |
| H-3' | ~4.3 | ~70 |
| H-4' | ~4.1 | ~85 |
| H-5', 5'' | ~3.7, ~3.6 | ~61 |
| N1-CH₃ | ~3.8 | ~35 |
| O2'-CH₃ | ~3.4 | ~58 |
Note: These are predicted chemical shifts and will need to be confirmed by experimental data.
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the synthesis and rigorous characterization of this compound standards. The availability of these high-purity, well-characterized standards is a prerequisite for the development and validation of sensitive and specific analytical methods for the study of this modified nucleoside in biological systems. This will ultimately contribute to a better understanding of its role in health and disease, and potentially aid in the development of novel therapeutics.
References
Analytical Techniques for the Detection of 1-Methyl-2'-O-methylinosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2'-O-methylinosine (m¹Im) is a modified ribonucleoside that has been identified in RNA. The precise quantification of such modifications is crucial for understanding their biological roles, including their potential involvement in cellular processes like stress responses, and for the development of novel diagnostic and therapeutic strategies. This document provides detailed application notes and experimental protocols for the sensitive and specific detection of this compound using state-of-the-art analytical techniques. The primary methods covered are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Immunoassays (ELISA).
I. Quantitative Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is the gold standard for the quantification of modified nucleosides due to its high sensitivity, specificity, and accuracy. This method allows for the direct measurement of this compound in complex biological matrices.
Application Notes:
This protocol is designed for the quantification of this compound in total RNA extracted from cultured cells or tissues. The method involves the enzymatic hydrolysis of RNA to its constituent nucleosides, followed by chromatographic separation and mass spectrometric detection. An analytical standard of this compound is required for the preparation of a calibration curve to ensure accurate quantification. A commercial source for this standard is available from Biosynth (Product Code: NM159472)[1]. The molecular formula for this compound is C₁₁H₁₄N₄O₅, and its monoisotopic mass is 298.0968 g/mol .
Data Presentation:
The following table summarizes the typical performance characteristics of HPLC-MS/MS methods for the quantification of modified nucleosides. Please note that the specific values for this compound should be determined during method validation in your laboratory. The data presented here for similar modified nucleosides can be used as a reference.
| Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 0.05 - 10 amol | [2] |
| Limit of Quantification (LOQ) | 0.10 - 50 amol | [2][3] |
| Linearity (R²) | > 0.99 | [4][5] |
| Intra-day Precision (%RSD) | < 15% | [5] |
| Inter-day Precision (%RSD) | < 15% | [5] |
| Accuracy/Recovery | 85 - 115% | [5] |
Experimental Protocol:
1. Materials and Reagents:
-
This compound analytical standard (e.g., Biosynth NM159472)[1]
-
Ultrapure water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Nuclease P1 (e.g., from Penicillium citrinum)
-
Bacterial alkaline phosphatase
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
Microcentrifuge tubes
-
HPLC system coupled to a triple quadrupole mass spectrometer
2. Sample Preparation (RNA Digestion):
-
Extract total RNA from the biological sample using a standard RNA extraction protocol.
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
In a microcentrifuge tube, dissolve 1-5 µg of total RNA in 25 µL of nuclease-free water.
-
Add 2.5 µL of 10X Nuclease P1 buffer and 1 µL of Nuclease P1 (1 U/µL).
-
Incubate at 37°C for 2 hours.
-
Add 3 µL of 10X alkaline phosphatase buffer and 1 µL of bacterial alkaline phosphatase (1 U/µL).
-
Incubate at 37°C for an additional 2 hours.
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet any undigested material.
-
Transfer the supernatant containing the nucleosides to an HPLC vial for analysis.
3. HPLC-MS/MS Analysis:
-
HPLC Column: A reversed-phase C18 column is suitable for the separation of modified nucleosides (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 5 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to separate the nucleosides.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific MRM transitions for this compound need to be determined by infusing the analytical standard. The precursor ion will be [M+H]⁺ (m/z 299.1). The product ions will likely result from the fragmentation of the glycosidic bond, leading to the loss of the ribose moiety.
4. Data Analysis:
-
Prepare a calibration curve by injecting known concentrations of the this compound analytical standard.
-
Plot the peak area of the analyte against its concentration.
-
Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²).
-
Quantify the amount of this compound in the biological samples by interpolating their peak areas on the calibration curve.
-
Normalize the result to the initial amount of RNA used for digestion.
Visualization:
Caption: Workflow for the quantitative analysis of this compound by HPLC-MS/MS.
II. Immunoassay-Based Detection (Competitive ELISA)
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and sensitive method for the detection of modified nucleosides. A competitive ELISA format is particularly suitable for small molecules like this compound.
Application Notes:
Data Presentation:
The performance of an in-house developed competitive ELISA will depend on the antibody specificity and the optimization of assay conditions. The following table provides typical performance characteristics for commercially available ELISA kits for other modified nucleosides, which can serve as a benchmark.
| Parameter | Typical Value Range | Reference |
| Sensitivity | 1 - 10 ng/mL | [7] |
| Assay Range | 10 - 1000 ng/mL | [7] |
| Specificity | High for the target nucleoside | [6] |
| Sample Volume | 50 - 100 µL | [8] |
Experimental Protocol:
1. Materials and Reagents:
-
Anti-1-methylinosine antibody (e.g., Diagenode C15410366)[6]
-
This compound-conjugate (e.g., conjugated to a carrier protein like BSA or HRP; requires custom synthesis)
-
High-binding 96-well microplate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Sample/Standard diluent (e.g., blocking buffer)
-
Substrate solution (e.g., TMB for HRP-conjugated detection)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
2. Assay Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of the anti-1-methylinosine antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: In a separate plate or tubes, pre-incubate 50 µL of your standards or samples with 50 µL of the this compound-HRP conjugate for 1 hour at room temperature.
-
Incubation: Transfer 100 µL of the pre-incubated mixture to the antibody-coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 100 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the this compound standards.
-
The concentration of this compound in the samples is inversely proportional to the absorbance.
-
Calculate the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Visualization:
Caption: Workflow for the competitive ELISA of this compound.
III. Biological Context: Role in Oxidative Stress Response
Modified nucleosides, including those related to inosine, have been implicated in cellular responses to oxidative stress.[7][9] Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to damage of cellular components, including RNA. The levels of certain RNA modifications can change in response to oxidative stress, suggesting a role in regulating gene expression and protein synthesis to cope with the stressful conditions. The detection of changes in this compound levels could therefore serve as a biomarker for oxidative stress-related conditions.
Visualization:
Caption: Potential role of this compound in the oxidative stress response pathway.
References
- 1. protocolsandsolutions.com [protocolsandsolutions.com]
- 2. Context-Dependent Roles of RNA Modifications in Stress Responses and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Modomics - A Database of RNA Modifications [genesilico.pl]
- 9. Oxidative Stress, Transfer RNA Metabolism, and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of 1-Methyl-2'-O-methylinosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2'-O-methylinosine (m1Im) is a doubly modified ribonucleoside that has been identified in cellular RNA. Its unique chemical structure, featuring methyl groups on both the nucleobase and the ribose sugar, suggests potential roles in modulating RNA structure, function, and interaction with regulatory proteins. Accurate and robust analytical methods are crucial for elucidating the biological significance of m1Im. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of modified nucleosides.[1] These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound in RNA samples.
Data Presentation
The following table summarizes the key mass spectrometric parameters for the identification and quantification of this compound.
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Putative Neutral Loss |
| This compound (m1Im) | 297.1199 | 151.1 | Methylated Ribose |
| 1-Methylinosine (m1I) | 283.1042 | 151.1 | Ribose |
| 2'-O-methylinosine (Im) | 283.1042 | 137.0 | Methylated Ribose |
Table 1: Mass Spectrometric Parameters for this compound and related compounds. Data sourced from the Modomics database and scientific literature.
Experimental Protocols
This section details the methodologies for the analysis of this compound from total RNA. The protocol is adapted from established methods for the analysis of modified ribonucleosides.[2][3]
RNA Isolation and Purification
High-purity mRNA is critical for the accurate quantification of modifications.[4] A two-step purification process is recommended to minimize contamination from highly abundant non-coding RNAs.
Materials:
-
Cells or tissues of interest
-
TRIzol reagent or equivalent RNA extraction kit
-
Oligo(dT)-magnetic beads
-
Ribonuclease (RNase) inhibitors
-
Nuclease-free water
Protocol:
-
Extract total RNA from the biological sample using TRIzol reagent according to the manufacturer's instructions.
-
To enrich for mRNA, perform poly(A) selection using oligo(dT)-magnetic beads. This step significantly reduces the amount of ribosomal RNA (rRNA), which can be a major source of background.
-
For enhanced purity, a subsequent rRNA depletion step using a commercially available kit can be performed.
-
Assess the quality and quantity of the purified RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8).
Enzymatic Digestion of RNA to Nucleosides
Complete digestion of the RNA into individual nucleosides is essential for accurate quantification.
Materials:
-
Purified RNA (1-5 µg)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
10X Nuclease P1 Buffer
-
10X BAP Buffer
-
Nuclease-free water
Protocol:
-
In a nuclease-free microcentrifuge tube, combine the purified RNA with Nuclease P1 and its corresponding buffer.
-
Incubate the reaction at 37°C for 2 hours to digest the RNA into 5'-mononucleotides.
-
Add Bacterial Alkaline Phosphatase and its buffer to the reaction mixture.
-
Incubate at 37°C for an additional 2 hours to dephosphorylate the mononucleotides into nucleosides.
-
Centrifuge the sample to pellet any undigested material and enzymes.
-
Collect the supernatant containing the nucleoside mixture for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The separation and detection of this compound is achieved by coupling high-performance liquid chromatography with a triple quadrupole or high-resolution mass spectrometer.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer equipped with a heated electrospray ionization (HESI) source.
LC Conditions (adapted from a method for modified nucleosides[5]):
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.2 mL/min
-
Gradient:
-
0-5 min: 2% B
-
5-15 min: 2-30% B
-
15-16 min: 30-95% B
-
16-18 min: 95% B
-
18-19 min: 95-2% B
-
19-25 min: 2% B
-
-
Injection Volume: 5 µL
MS/MS Conditions (Positive Ion Mode):
-
Ionization Mode: Heated Electrospray Ionization (HESI)
-
Spray Voltage: 3500 V
-
Sheath Gas Flow Rate: 35 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
Capillary Temperature: 320°C
-
Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)
-
Collision Gas: Argon
-
SRM Transitions:
-
This compound: 297.1 -> 151.1
-
Internal Standard (e.g., ¹⁵N₅-labeled adenosine): 273.1 -> 136.1
-
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Fragmentation Pathway of this compound
The primary fragmentation of protonated this compound involves the cleavage of the glycosidic bond, resulting in the characteristic neutral loss of the methylated ribose moiety and the formation of the protonated 1-methylhypoxanthine (B72709) base.
Caption: Proposed fragmentation of this compound.
References
- 1. LC/MS/MS Method Package for Modified Nucleosides : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 3. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Quantification of Modified Nucleosides in Saccharomyces cerevisiae mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absolute and relative quantification of RNA modifications via biosynthetic isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structural Elucidation of 1-Methyl-2'-O-methylinosine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural determination of complex organic molecules, including modified nucleosides which are of significant interest in drug discovery and molecular biology. This document provides a detailed protocol for the structural elucidation of 1-Methyl-2'-O-methylinosine using a suite of NMR experiments, including 1D ¹H and ¹³C, and 2D COSY, HSQC, and HMBC. The application note outlines sample preparation, experimental parameters, and data analysis strategies, and includes illustrative data presented in clear tabular formats and logical diagrams to guide researchers through the process.
Introduction
This compound is a modified purine (B94841) nucleoside. The presence of methyl groups at both the N1 position of the hypoxanthine (B114508) base and the 2'-hydroxyl of the ribose moiety can significantly impact its biological activity and conformational properties. Accurate structural confirmation is therefore critical for its application in pharmaceutical and biotechnological research. NMR spectroscopy provides the necessary resolution and information to confirm the connectivity and stereochemistry of such modified nucleosides.
This protocol will guide the user through the necessary steps to acquire and interpret the NMR data required for the complete structural assignment of this compound.
Molecular Structure and Numbering Scheme
To facilitate the discussion of NMR data, the standard numbering scheme for the purine and ribose rings is used as shown in the diagram below.
Molecular structure and numbering of this compound.
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). The choice of solvent will affect the chemical shifts, particularly of exchangeable protons (e.g., hydroxyls).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) or a calibrated solvent residual peak, for accurate chemical shift referencing.
-
Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.
-
1D ¹H NMR:
-
Pulse Sequence: zg30 or similar
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 2-5 s
-
Acquisition Time: 2-4 s
-
-
1D ¹³C NMR:
-
Pulse Sequence: zgpg30 or similar with proton decoupling
-
Spectral Width: 200-220 ppm
-
Number of Scans: 1024-4096
-
Relaxation Delay (d1): 2-5 s
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Pulse Sequence: cosygpqf or similar
-
Spectral Width (F1 and F2): 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Sequence: hsqcedetgpsisp2.3 or similar (edited for CH, CH₂, and CH₃ differentiation)
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
Spectral Width (F1 - ¹³C): 160-180 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 16-32
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Sequence: hmbcgplpndqf or similar
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
Spectral Width (F1 - ¹³C): 200-220 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 32-64
-
Long-Range Coupling Delay (d6): Optimized for 4-8 Hz
-
Data Processing
Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova, ACD/Labs).
-
Apply a window function (e.g., exponential or sine-bell) to the FID.
-
Perform Fourier transformation.
-
Phase correct the spectra.
-
Calibrate the chemical shift axis using the internal standard or solvent peak.
-
Integrate the peaks in the ¹H spectrum.
-
For 2D spectra, perform phase correction in both dimensions.
Data Presentation and Interpretation
The following tables present hypothetical but realistic NMR data for this compound, which will be used for the subsequent structural elucidation.
1D NMR Data
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| H8 | 8.15 | s | 140.5 | |
| H2 | 7.98 | s | 148.2 | |
| H1' | 5.95 | d | 4.5 | 89.8 |
| H2' | 4.40 | t | 4.5 | 82.5 |
| H3' | 4.25 | t | 4.5 | 72.1 |
| H4' | 4.10 | m | 85.3 | |
| H5'a, H5'b | 3.80, 3.70 | m | 61.5 | |
| 1-CH₃ | 3.85 | s | 35.1 | |
| 2'-OCH₃ | 3.40 | s | 58.7 | |
| C4 | 147.9 | |||
| C5 | 124.3 | |||
| C6 | 156.8 |
2D NMR Correlations
| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| H8 | C8 | C4, C5 | |
| H2 | C2 | C4, C6 | |
| H1' | H2' | C1' | C2, C4, C2', C4' |
| H2' | H1', H3' | C2' | C1', C3', C4' |
| H3' | H2', H4' | C3' | C2', C4', C5' |
| H4' | H3', H5'a, H5'b | C4' | C1', C2', C3', C5' |
| H5'a, H5'b | H4' | C5' | C3', C4' |
| 1-CH₃ | 1-CH₃ | C2, C6 | |
| 2'-OCH₃ | 2'-OCH₃ | C2' |
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for assigning the NMR signals to the structure of this compound.
Workflow for NMR-based structural elucidation.
Assignment of the Ribose Moiety
-
H1' Identification: The anomeric proton (H1') is typically a doublet in the range of 5.5-6.5 ppm due to coupling with H2'. In our data, the doublet at 5.95 ppm is assigned to H1'.
-
COSY Walk: Starting from H1', the COSY spectrum reveals the connectivity through the ribose ring.
-
H1' (5.95 ppm) shows a correlation to H2' (4.40 ppm).
-
H2' shows correlations to both H1' and H3' (4.25 ppm).
-
H3' shows correlations to H2' and H4' (4.10 ppm).
-
H4' shows correlations to H3' and the H5' protons (3.80/3.70 ppm).
-
-
HSQC Confirmation: The HSQC spectrum confirms the direct one-bond correlations between the assigned protons and their respective carbons (e.g., H1' to C1', H2' to C2', etc.), as listed in Table 4.2.
Assignment of the Purine Base
-
Proton Identification: The ¹H spectrum shows two singlets in the aromatic region, 8.15 ppm and 7.98 ppm, which are characteristic of H8 and H2 of the purine ring.
-
HMBC Correlations: The HMBC spectrum is crucial for assigning these protons and the quaternary carbons.
-
The proton at 8.15 ppm shows correlations to carbons at 147.9 ppm (C4) and 124.3 ppm (C5), consistent with H8.
-
The proton at 7.98 ppm shows correlations to carbons at 147.9 ppm (C4) and 156.8 ppm (C6), characteristic of H2.
-
-
Glycosidic Linkage: A key HMBC correlation is observed from H1' (5.95 ppm) to C4 (147.9 ppm) and C8 (140.5 ppm), confirming the attachment of the ribose moiety to N9 of the purine base.
Assignment of the Methyl Groups
-
¹H and ¹³C Signals: The ¹H spectrum shows two sharp singlets at 3.85 ppm and 3.40 ppm, each integrating to three protons. The ¹³C spectrum shows corresponding signals at 35.1 ppm and 58.7 ppm.
-
HMBC for Positioning:
-
The methyl protons at 3.85 ppm show HMBC correlations to C2 (148.2 ppm) and C6 (156.8 ppm). This unambiguously places this methyl group at the N1 position.
-
The methyl protons at 3.40 ppm show a strong HMBC correlation to C2' (82.5 ppm), confirming its attachment to the 2'-oxygen of the ribose.
-
Conclusion
The systematic application of 1D and 2D NMR spectroscopy allows for the complete and unambiguous structural elucidation of this compound. The COSY experiment is instrumental in defining the spin system of the ribose moiety, while the HSQC and HMBC experiments provide the crucial C-H and long-range C-H correlations needed to assemble the purine base, assign the methyl groups, and confirm the overall connectivity of the molecule. The protocols and data presented here serve as a comprehensive guide for researchers working on the characterization of modified nucleosides and other complex small molecules.
"chromatographic separation of 1-Methyl-2'-O-methylinosine from other nucleosides"
[AN001]
Separation of Modified Nucleosides using Reversed-Phase and Hydrophilic Interaction Chromatography
This application note describes methods for the separation of the modified nucleoside 1-Methyl-2'-O-methylinosine from other related nucleosides using High-Performance Liquid Chromatography (HPLC). Both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are powerful techniques for the analysis of these polar compounds. The choice of method will depend on the specific sample matrix and the other nucleosides present.
Modified nucleosides, such as this compound, are of significant interest in biomedical and pharmaceutical research. Their accurate separation and quantification are crucial for understanding their roles in various biological processes and for the development of novel therapeutics.
Experimental Overview
Two primary chromatographic strategies are presented:
-
Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. While nucleosides are generally polar, RP-HPLC can be effectively used, often with the addition of an ion-pairing agent to improve retention and resolution.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of highly polar compounds like nucleosides. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.
Detection is typically performed using UV-Vis spectroscopy or mass spectrometry (MS), with the latter providing higher sensitivity and specificity, which is particularly useful for identifying and quantifying low-abundance modified nucleosides.
Experimental Workflow
Caption: Experimental workflow for the chromatographic separation and analysis of modified nucleosides.
Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Nucleoside Separation
This protocol provides a general framework for the separation of modified nucleosides. Optimization may be required based on the specific nucleosides of interest and the sample matrix.
1. Sample Preparation:
- If starting from RNA, perform enzymatic hydrolysis to release individual nucleosides. A common method involves digestion with nuclease P1 followed by alkaline phosphatase.
- After digestion, centrifuge the sample to pellet any undigested material.
- Filter the supernatant through a 0.22 µm syringe filter before injection.
- Dilute the sample in the initial mobile phase if necessary.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 50 mM Ammonium Acetate, pH 5.3 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 2% B5-30 min: 2-20% B30-35 min: 20-50% B35-40 min: 50% B40-45 min: 50-2% B45-55 min: 2% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm or Mass Spectrometry (ESI-MS/MS) |
3. Data Analysis:
- Identify peaks by comparing retention times with those of pure standards.
- For quantitative analysis, generate a standard curve for each nucleoside of interest.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Nucleoside Separation
HILIC is particularly effective for retaining and separating very polar nucleosides.
1. Sample Preparation:
- Follow the same sample preparation steps as in the RP-HPLC protocol.
- Ensure the final sample is dissolved in a solvent compatible with the HILIC mobile phase (high organic content).
2. HILIC Conditions:
| Parameter | Condition |
| Column | ZIC-cHILIC or similar (e.g., 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Gradient | 0-2 min: 90% A2-20 min: 90-60% A20-25 min: 60% A25-26 min: 60-90% A26-35 min: 90% A (re-equilibration) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C[1] |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm or Mass Spectrometry (ESI-MS/MS) |
3. Data Analysis:
- Peak identification and quantification are performed as described for the RP-HPLC method.
Quantitative Data
The following table summarizes expected elution orders and representative retention times for selected nucleosides under typical RP-HPLC and HILIC conditions. Actual retention times will vary depending on the specific system and conditions used.
| Nucleoside | Abbreviation | Expected RP-HPLC Elution Order (Increasing Retention) | Expected HILIC Elution Order (Increasing Retention) |
| Cytidine | C | Early | Late |
| Uridine | U | Early | Late |
| Guanosine | G | Intermediate | Intermediate |
| Adenosine | A | Intermediate | Intermediate |
| Inosine | I | Intermediate | Intermediate |
| 1-Methylinosine | m1I | Later than I | Earlier than I |
| This compound | m1Im | Later than m1I | Earlier than m1I |
| 2'-O-methylinosine | Im | Later than I | Earlier than I |
Note: The methylation on the sugar (2'-O-methyl) generally decreases polarity, leading to earlier elution in HILIC and later elution in RP-HPLC compared to the non-ribose-methylated counterpart. The methylation on the base (e.g., N1-methyl) also influences retention.
Mass Spectrometry Detection
For unambiguous identification and sensitive quantification, coupling the HPLC system to a mass spectrometer is highly recommended. Electrospray ionization (ESI) in positive ion mode is typically used for nucleosides.
Typical MS/MS Transitions for Identification:
| Nucleoside | Precursor Ion (m/z) | Product Ion (m/z) |
| Inosine (I) | 269.1 | 137.1 |
| 1-Methylinosine (m1I) | 283.1 | 151.1 |
| 2'-O-methylinosine (Im) | 283.1 | 137.1 |
| This compound (m1Im) | 297.1 | 151.1 |
Note: These values are for the [M+H]+ ions and their characteristic product ion corresponding to the base.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship for method selection based on the properties of the analytes.
Caption: Method selection guide based on analyte polarity for nucleoside separation.
Conclusion
The separation of this compound from other nucleosides can be effectively achieved using either RP-HPLC or HILIC. The choice of the optimal method depends on the overall polarity of the mixture of nucleosides to be separated. For complex biological samples, the high selectivity and sensitivity of LC-MS/MS are invaluable for accurate identification and quantification. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to develop and optimize their specific analytical methods for modified nucleosides.
References
Application Notes and Protocols for the In Vitro Enzymatic Synthesis of 1-Methyl-2'-O-methylinosine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Methyl-2'-O-methylinosine is a modified nucleoside with potential applications in therapeutics and functional genomics. Its synthesis can be achieved through a multi-step enzymatic cascade, offering high specificity and yield under mild reaction conditions. These application notes provide detailed protocols for the in vitro enzymatic synthesis of this compound, starting from adenosine (B11128). The synthesis involves three key enzymatic steps: deamination of adenosine to inosine (B1671953), 2'-O-methylation of inosine to 2'-O-methylinosine, and N1-methylation of 2'-O-methylinosine to the final product.
Overall Synthesis Pathway
The proposed enzymatic pathway for the synthesis of this compound is a three-step process. The initial substrate, adenosine, is first converted to inosine. This is followed by a 2'-O-methylation step, and the final step is the N1-methylation of the inosine base. An alternative pathway where N1-methylation precedes 2'-O-methylation is also possible, depending on the substrate specificity of the involved enzymes.
Caption: Proposed enzymatic synthesis pathway for this compound.
Experimental Workflow
The general workflow for the synthesis and purification of this compound involves sequential enzymatic reactions followed by purification and analysis steps. Each enzymatic step requires specific buffer conditions and purification of the intermediate product before proceeding to the next reaction.
Caption: General experimental workflow for the synthesis of this compound.
Protocol 1: Deamination of Adenosine to Inosine
This protocol describes the conversion of adenosine to inosine using a commercially available adenosine deaminase (ADA) or a purified recombinant adenosine deaminase acting on tRNA (ADAT).
Materials:
-
Adenosine
-
Adenosine Deaminase (e.g., from calf intestine) or recombinant human ADAT2/3 complex
-
Reaction Buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Nuclease-free water
-
HPLC system for purification and analysis
Procedure:
-
Prepare a stock solution of adenosine in nuclease-free water.
-
Set up the reaction mixture as described in Table 1.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, purify the inosine product using preparative HPLC.
-
Lyophilize the purified fractions to obtain solid inosine.
Table 1: Reaction Conditions for Adenosine Deamination
| Component | Stock Concentration | Final Concentration | Volume (for 1 mL reaction) |
| Adenosine | 100 mM | 10 mM | 100 µL |
| Reaction Buffer (10x) | 500 mM Tris-HCl, pH 7.5, 1 M NaCl, 10 mM DTT | 1x | 100 µL |
| Adenosine Deaminase | 1 U/µL | 0.1 U/µL | 100 µL |
| Nuclease-free water | - | - | 700 µL |
Protocol 2: 2'-O-Methylation of Inosine
This protocol details the synthesis of 2'-O-methylinosine from inosine using a recombinant Flavivirus NS5 methyltransferase (e.g., from Dengue or West Nile virus).
Materials:
-
Inosine (from Protocol 1)
-
Recombinant Flavivirus NS5 Methyltransferase (or its methyltransferase domain)
-
S-adenosylmethionine (SAM)
-
Reaction Buffer (50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 2 mM DTT)
-
Nuclease-free water
-
HPLC system for purification and analysis
Procedure:
-
Prepare a stock solution of inosine in nuclease-free water.
-
Prepare a fresh stock solution of SAM.
-
Set up the reaction mixture according to Table 2.
-
Incubate the reaction at 30°C for 4-6 hours.
-
Monitor the formation of 2'-O-methylinosine by HPLC.
-
Purify the product using preparative HPLC.
-
Lyophilize the purified fractions.
Table 2: Reaction Conditions for 2'-O-Methylation
| Component | Stock Concentration | Final Concentration | Volume (for 1 mL reaction) |
| Inosine | 50 mM | 5 mM | 100 µL |
| Reaction Buffer (10x) | 500 mM Tris-HCl, pH 8.0, 50 mM MgCl₂, 20 mM DTT | 1x | 100 µL |
| SAM | 10 mM | 1 mM | 100 µL |
| NS5 Methyltransferase | 1 mg/mL | 50 µg/mL | 50 µL |
| Nuclease-free water | - | - | 650 µL |
Protocol 3: N1-Methylation of 2'-O-methylinosine
This protocol describes the final step of synthesizing this compound from 2'-O-methylinosine using recombinant tRNA methyltransferase 5 (Trm5).
Materials:
-
2'-O-methylinosine (from Protocol 2)
-
Recombinant Trm5 enzyme
-
S-adenosylmethionine (SAM)
-
Reaction Buffer (50 mM HEPES-KOH, pH 7.5, 100 mM KCl, 5 mM MgCl₂, 2 mM DTT)
-
Nuclease-free water
-
HPLC system for purification and analysis
Procedure:
-
Dissolve the purified 2'-O-methylinosine in nuclease-free water.
-
Prepare a fresh stock solution of SAM.
-
Set up the reaction as detailed in Table 3.
-
Incubate at 37°C for 2-4 hours.
-
Monitor the reaction by HPLC.
-
Purify the final product, this compound, using preparative HPLC.
-
Characterize the final product by mass spectrometry and NMR.
Table 3: Reaction Conditions for N1-Methylation
| Component | Stock Concentration | Final Concentration | Volume (for 1 mL reaction) |
| 2'-O-methylinosine | 20 mM | 2 mM | 100 µL |
| Reaction Buffer (10x) | 500 mM HEPES-KOH, pH 7.5, 1 M KCl, 50 mM MgCl₂, 20 mM DTT | 1x | 100 µL |
| SAM | 10 mM | 1 mM | 100 µL |
| Trm5 Enzyme | 0.5 mg/mL | 25 µg/mL | 50 µL |
| Nuclease-free water | - | - | 650 µL |
Data Summary:
The following table summarizes the key quantitative parameters for each enzymatic step. Note that yields are estimates and may vary depending on enzyme quality, reaction optimization, and purification efficiency.
Table 4: Summary of Quantitative Data for Each Enzymatic Step
| Step | Enzyme | Substrate | Key Cofactors/Reagents | Typical Reaction Time (hours) | Expected Yield (%) |
| 1. Deamination | Adenosine Deaminase | Adenosine | - | 2 - 4 | >90 |
| 2. 2'-O-Methylation | Flavivirus NS5 Methyltransferase | Inosine | SAM, Mg²⁺ | 4 - 6 | 70 - 85 |
| 3. N1-Methylation | tRNA Methyltransferase 5 (Trm5) | 2'-O-methylinosine | SAM, Mg²⁺, K⁺ | 2 - 4 | 80 - 95 |
Disclaimer: These protocols provide a general framework. Optimal conditions may vary depending on the specific enzymes and substrates used. It is recommended to perform small-scale pilot experiments to optimize reaction conditions.
Application Notes and Protocols for Mapping 1-Methyl-2'-O-methylinosine (m¹Im) in tRNA Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the identification and localization of the modified nucleoside 1-Methyl-2'-O-methylinosine (m¹Im) within transfer RNA (tRNA) sequences. The accurate mapping of m¹Im is crucial for understanding tRNA structure, function, and its role in various biological processes and disease states, making it a significant area of interest for basic research and therapeutic development.
Introduction to this compound (m¹Im)
This compound is a post-transcriptionally modified nucleoside found in tRNA. It is a derivative of inosine, featuring a methyl group on the nitrogen at position 1 of the hypoxanthine (B114508) base and another methyl group on the 2'-hydroxyl of the ribose sugar. These modifications can significantly influence the structural stability and decoding properties of tRNA. While methods for mapping the related modifications 1-methyladenosine (B49728) (m¹A) and 1-methylinosine (B32420) (m¹I) are more established, the strategies outlined below are applicable and can be adapted for the specific detection of m¹Im.
Core Methodologies for Mapping m¹Im in tRNA
Several powerful techniques can be employed to map m¹Im in tRNA. These methods can be broadly categorized into mass spectrometry-based approaches and high-throughput sequencing-based methods. Each approach offers distinct advantages in terms of sensitivity, resolution, and throughput.
Key methodologies include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and quantitative method for identifying and quantifying modified nucleosides in a given RNA sample.[1][2][3]
-
High-Throughput Sequencing Methods: These approaches leverage the effect of modifications on reverse transcription to pinpoint their location within a sequence.
-
Demethylase-based tRNA sequencing (DM-tRNA-seq): Utilizes demethylases to remove methyl groups, creating a differential sequencing signature.[4]
-
Mutation-based profiling (m¹A-MAP, tRNA-MaP): Relies on the misincorporation of nucleotides by reverse transcriptase at the site of modification.[5][6][7]
-
Chemically-enhanced sequencing (red-m¹A-seq, TRAC-Seq): Employs chemical treatment to alter the modified base, leading to a detectable change in the sequencing data.[8][9][10]
-
Direct RNA Sequencing (Nano-tRNAseq): Nanopore sequencing allows for the direct detection of modifications on native tRNA molecules.[11][12]
-
Modification-induced misincorporation tRNA sequencing (mim-tRNAseq): A specialized approach to quantify tRNA abundance and modifications.[13][14]
-
Quantitative Data Summary
The following table summarizes the key quantitative aspects of the different methodologies for mapping tRNA modifications.
| Method | Principle | Resolution | Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| LC-MS/MS | Separation and mass analysis of digested nucleosides.[1][2] | Not sequence-specific | Low-to-Medium | High (Absolute Quantification) | High sensitivity and accuracy for known modifications.[1][2] | Does not provide sequence context.[1][2] |
| DM-tRNA-seq | Reverse transcription signature change upon enzymatic demethylation.[4] | Single nucleotide | High | Semi-quantitative to Quantitative | Can identify multiple methylation types.[4] | Dependent on the availability and specificity of demethylases. |
| m¹A-MAP | Modification-induced misincorporation during reverse transcription.[5] | Single nucleotide | High | Semi-quantitative | Does not require specific antibodies or chemical treatments.[5] | Misincorporation rates can be sequence-context dependent.[5] |
| red-m¹A-seq | Chemical reduction of m¹A to improve mutational signature.[8][9] | Single nucleotide | High | Semi-quantitative | Enhanced sensitivity for m¹A detection.[8][9] | Chemical treatment may damage RNA. |
| Nano-tRNAseq | Direct sequencing of native tRNA, detecting modifications via altered current signals.[11][12] | Single nucleotide | High | Quantitative | Provides information on multiple modifications simultaneously.[11][12] | Requires specialized bioinformatic analysis. |
| mim-tRNAseq | Quantifies tRNA iso-decoder abundance and modification status.[13][14] | Single nucleotide | High | Quantitative | High-resolution quantification of tRNA abundance and modifications.[13] | Complex data analysis.[15] |
Experimental Workflows and Signaling Pathways
General Workflow for Mapping m¹Im in tRNA
The following diagram illustrates a generalized workflow for identifying and mapping m¹Im in tRNA, starting from sample preparation to data analysis.
Figure 1. General workflow for mapping m¹Im in tRNA.
Logical Relationship of Sequencing-Based Mapping
This diagram illustrates the core principle behind sequencing-based methods that rely on reverse transcription signatures.
References
- 1. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 2. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modomics - A Database of RNA Modifications [genesilico.pl]
- 4. tRNA base methylation identification and quantification via high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Base-resolution mapping reveals distinct m1A methylome in nuclear- and mitochondrial-encoded transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tRNA-MaP: functional analyses of RNA-related enzymes using a next-generation DNA sequencer | EurekAlert! [eurekalert.org]
- 7. Application of mutational profiling: New functional analyses reveal the tRNA recognition mechanism of tRNA m1A22 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical manipulation of m1A mediates its detection in human tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nucleotide resolution profiling of m7G tRNA modification by TRAC-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mim-tRNA sequencing | omiics.com [omiics.com]
- 14. researchgate.net [researchgate.net]
- 15. Benchmarking tRNA-Seq quantification approaches by realistic tRNA-Seq data simulation identifies two novel approaches with higher accuracy [elifesciences.org]
Application Notes and Protocols: 1-Methyl-2'-O-methylinosine in Phylogenetic Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct applications of 1-Methyl-2'-O-methylinosine in published phylogenetic studies are not currently documented, its unique combination of N1-methylation and 2'-O-methylation suggests several powerful, albeit theoretical, applications. These notes outline the potential uses of this modified nucleoside as a tool to overcome common challenges in molecular phylogenetics, such as primer design for diverse targets and sequencing of difficult RNA templates. The protocols provided are extrapolated from standard molecular biology techniques and the known properties of related modified nucleosides.
Introduction to this compound
This compound is a doubly modified nucleoside. The key modifications and their known effects are:
-
Inosine (B1671953) Base: Inosine is a purine (B94841) nucleoside that can form hydrogen bonds with all four standard bases (A, C, G, and T/U), although with varying stability. It is often used as a "universal" base in primers and probes. However, it is structurally most similar to guanosine (B1672433) and preferentially pairs with cytidine[1].
-
N1-Methylation: The addition of a methyl group at the N1 position of the purine ring disrupts the Watson-Crick base-pairing face. This modification prevents standard hydrogen bonding with cytosine and can influence the helical structure of nucleic acids[2][3].
-
2'-O-Methylation: Methylation of the 2'-hydroxyl group of the ribose sugar is a common modification in stable RNAs like tRNA and rRNA. This modification has several well-characterized effects:
-
Increased Thermal Stability: It increases the melting temperature (Tm) of RNA:DNA and RNA:RNA duplexes[4][5][6].
-
Nuclease Resistance: It confers resistance to degradation by single-stranded ribonucleases and some DNases[7][8].
-
Conformational Rigidity: It biases the sugar pucker towards the C3'-endo conformation, which is characteristic of A-form helices (typical for RNA duplexes)[6][9].
-
Potential Applications in Phylogenetic Studies
Based on these properties, this compound could be strategically employed in the following areas of phylogenetics:
Universal Primers for Amplifying Conserved Genes
Phylogenetic studies often rely on the amplification and sequencing of conserved gene families across diverse taxa[10]. Designing primers for regions with sequence ambiguity can be challenging.
-
Hypothesized Advantage: A primer containing this compound at degenerate positions could act as a superior universal base. The 2'-O-methylation would stabilize primer-template binding, increasing the annealing temperature and specificity of the PCR reaction[11]. The N1-methylated inosine base would provide a non-discriminatory base-pairing capability, allowing the primer to bind to multiple template sequences. This could lead to more robust amplification of orthologous genes from a wide range of species.
Overcoming Secondary Structures in RNA Templates
When constructing phylogenies from RNA viruses or using RNA transcripts for analysis, stable secondary structures can block or cause premature termination of reverse transcriptase during cDNA synthesis, leading to incomplete data[12][13][14].
-
Hypothesized Advantage: Incorporating this compound into sequencing primers or as part of the RNA template itself (if studying modified RNAs) could help overcome this issue. The increased thermal stability conferred by the 2'-O-methyl group might help to destabilize weak secondary structures in the template when the primer binds.
Enhancing Specificity in Allele-Specific PCR
While not a direct phylogenetic application, allele-specific PCR is used in population genetics, a related field. The specificity of primers is paramount.
-
Hypothesized Advantage: Placing a this compound at or near the 3'-end of a primer could enhance specificity. The 2'-O-methyl group can reduce non-specific extension by DNA polymerase, as some polymerases are sensitive to modifications at this position[7].
Quantitative Data Summary
The stabilizing effect of 2'-O-methylation on nucleic acid duplexes is a key property for these proposed applications. The following tables summarize representative data on the change in melting temperature (ΔTm) upon 2'-O-methylation.
Table 1: Effect of 2'-O-Methylation on the Melting Temperature (Tm) of RNA/RNA Duplexes.
| Duplex Sequence (Modified Strand/Complementary Strand) | Modification | Tm (°C) | ΔTm (°C) per modification (approx.) | Reference |
| UOH14/AOH14 | None | 24 | - | [4] |
| UOMe14/AOH14 | 2'-O-methyl Uridine (B1682114) | 36 | +0.86 | [4] |
| UOH14/AOMe14 | 2'-O-methyl Adenosine (B11128) | 24 | 0 | [4] |
Note: The effect of 2'-O-methylation can be sequence and context-dependent. In this example, modification of uridine had a significant stabilizing effect, while modification of adenosine in this context did not.
Table 2: General Thermodynamic Contributions of 2'-O-Methylation.
| Property | Effect of 2'-O-Methylation | Approximate Value | Reference |
| Helical Stability | Stabilizing | ~0.2 kcal/mol per modification | [6] |
| Duplex Tm (DNA-RNA) | Increase | +1.3 to +2.2 °C per modification | [5] |
Experimental Protocols
The following are hypothetical protocols for the application of this compound. Safety Precaution: Standard laboratory safety procedures, including the use of personal protective equipment, should be followed.
Protocol 1: Synthesis of an Oligonucleotide Primer Containing this compound
This protocol is based on standard solid-phase phosphoramidite (B1245037) chemistry. A custom phosphoramidite for this compound would be required from a specialized supplier.
Materials:
-
Automated DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support
-
Standard DNA/RNA phosphoramidites (A, C, G, T)
-
This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., Benzylthiotetrazole)
-
Capping, oxidation, and detritylation solutions
-
Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide/methylamine)
-
RNase-free water and buffers
Procedure:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired primer sequence, indicating the position for the modified nucleoside.
-
Synthesis Cycle: The synthesis proceeds in cycles for each base added: a. Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing chain. b. Coupling: The this compound phosphoramidite is activated and coupled to the 5'-hydroxyl of the growing chain. A longer coupling time (e.g., 600 seconds) may be required for modified bases to ensure high coupling efficiency[15]. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
Repeat: Steps 2a-2d are repeated for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the CPG support and base-protecting groups are removed by incubation in the cleavage/deprotection solution.
-
Purification: The full-length product is purified, typically by HPLC or PAGE, to remove truncated sequences and other impurities.
-
Quantification: The concentration of the purified primer is determined by UV spectrophotometry at 260 nm.
-
Storage: Store the lyophilized primer at -20°C. Resuspend in RNase-free water or TE buffer before use.
Protocol 2: PCR Amplification Using a Universal Primer with this compound
This protocol outlines the use of a primer containing this compound (let's call it m1Im) to amplify a conserved region (e.g., 18S rRNA gene) from diverse eukaryotic DNA samples.
Materials:
-
Genomic DNA from various species
-
Forward Primer (standard)
-
Reverse Primer (containing m1Im at a degenerate position)
-
High-fidelity, thermostable DNA polymerase and corresponding buffer[16][17]
-
dNTP mix (10 mM each)
-
Nuclease-free water
-
Thermal cycler
Procedure:
-
Reaction Setup: On ice, prepare a master mix for the desired number of reactions (plus 10% extra). For a single 50 µL reaction:
-
10 µL 5x Polymerase Buffer
-
1 µL 10 mM dNTPs
-
2.5 µL 10 µM Forward Primer
-
2.5 µL 10 µM Reverse Primer (with m1Im)
-
1 µL Template DNA (10-100 ng)
-
0.5 µL DNA Polymerase
-
32.5 µL Nuclease-free water
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 3 minutes
-
35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1 minute per kb of expected product length
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Analysis:
-
Run 5 µL of the PCR product on a 1.5% agarose (B213101) gel to verify the size and yield of the amplicon.
-
Purify the remaining PCR product for downstream applications like Sanger sequencing.
-
Protocol 3: Sanger Sequencing with a this compound Primer
This protocol describes the use of a m1Im-containing primer for cycle sequencing.
Materials:
-
Purified PCR product (from Protocol 2)
-
Sequencing Primer (can be the same m1Im primer used for PCR)
-
BigDye™ Terminator v3.1 Cycle Sequencing Kit (or similar)[18][19]
-
Nuclease-free water
-
Sequencing purification kit (e.g., BigDye XTerminator™)
-
Capillary electrophoresis-based genetic analyzer
Procedure:
-
Cycle Sequencing Reaction Setup: For a 10 µL reaction:
-
2 µL BigDye™ Terminator Ready Reaction Mix
-
1 µL 3.2 µM Sequencing Primer (with m1Im)
-
1-3 µL Purified PCR Product (20-80 ng)
-
Nuclease-free water to 10 µL
-
-
Cycle Sequencing Thermal Cycling:
-
Initial Denaturation: 96°C for 1 minute
-
25 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Hold: 4°C
-
-
Purification: Remove unincorporated dye terminators from the sequencing reaction using a suitable purification kit according to the manufacturer's instructions.
-
Capillary Electrophoresis: Load the purified sequencing product onto the genetic analyzer.
-
Data Analysis: Analyze the resulting electropherogram using sequencing analysis software. The m1Im in the primer will not be part of the read-out sequence, but its properties facilitate the generation of the sequence data from the template.
Mandatory Visualizations
Diagrams
Caption: Logical flow from properties to potential phylogenetic applications.
Caption: Experimental workflow for a phylogenetic study using the modified nucleoside.
Caption: Concept of a universal primer with this compound.
References
- 1. Structural and functional effects of inosine modification in mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional effects of inosine modification in mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Power of Inosine: How RNA Editing Shapes the Transcriptome - AlidaBio [alidabio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RNA Oligos Oligonucleotides from Gene Link [genelink.com]
- 9. Stabilizing effects of the RNA 2'-substituent: crystal structure of an oligodeoxynucleotide duplex containing 2'-O-methylated adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijgpb.journals.ikiu.ac.ir [ijgpb.journals.ikiu.ac.ir]
- 11. dnastar.com [dnastar.com]
- 12. RNA sequencing: advances, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges and approaches to predicting RNA with multiple functional structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arraystar.com [arraystar.com]
- 15. mdpi.com [mdpi.com]
- 16. Polymerase chain reaction - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. integra-biosciences.com [integra-biosciences.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: 1-Methyl-2'-O-methylinosine (m¹Am) Detection by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 1-Methyl-2'-O-methylinosine (m¹Am) using mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the mass spectrometric analysis of m¹Am.
Problem: Weak or No Signal for m¹Am
If you are observing a weak signal or no signal at all for your target analyte, consider the following potential causes and solutions.
Troubleshooting Workflow for Weak or No Signal
Caption: Troubleshooting workflow for weak or no m¹Am signal.
Detailed Steps:
-
Verify Mass Transitions: Ensure you are using the correct precursor and product ion masses for m¹Am.
-
Precursor Ion [M+H]⁺: 297.1199
-
Primary Product Ion (1-methylhypoxanthine) [BH₂]⁺: 151.0614
-
-
Instrument Performance:
-
Mass Accuracy and Calibration: A poorly calibrated instrument will not detect the correct masses. Calibrate your mass spectrometer according to the manufacturer's recommendations.
-
Sensitivity: Check the instrument's sensitivity by injecting a standard of a known compound. If sensitivity is low across the board, the ion source may need cleaning, or there could be an issue with the detector.
-
-
Sample Preparation:
-
RNA Purity: Contaminants from total RNA, such as highly abundant ribosomal RNA (rRNA) and transfer RNA (tRNA), can interfere with the detection of less abundant mRNA modifications.[1][2] A successive orthogonal isolation method, combining polyT-based purification with agarose (B213101) gel electrophoresis, can yield high-purity mRNA.[1][2]
-
Enzymatic Digestion: Incomplete enzymatic hydrolysis of RNA to single nucleosides will result in a lower-than-expected concentration of m¹Am. Ensure complete digestion by optimizing enzyme concentrations and incubation times.
-
Sample Cleanup: After digestion, it is crucial to remove enzymes and other contaminants that can cause ion suppression.[3] Solid-phase extraction (SPE) is a common cleanup method.
-
-
Liquid Chromatography:
-
Column Choice: A C18 reversed-phase column is commonly used for nucleoside separation.[4]
-
Mobile Phase: A typical mobile phase consists of a weak acid (e.g., formic acid or ammonium (B1175870) acetate) in water and an organic solvent like acetonitrile.[3][5] The pH of the mobile phase can affect the retention and ionization of nucleosides.
-
Gradient Optimization: An optimized gradient is essential for separating m¹Am from isomeric and isobaric compounds.
-
-
Ion Suppression:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of m¹Am, leading to a weaker signal.[6][7]
-
Detection: To check for ion suppression, perform a post-column infusion experiment with a standard solution of m¹Am while injecting a blank matrix sample. A dip in the signal at the retention time of m¹Am indicates suppression.
-
Mitigation: Improve sample cleanup, dilute the sample, or modify the chromatographic method to separate m¹Am from the interfering compounds.[7] Using metal-free HPLC columns can also mitigate ion suppression for certain analytes that chelate with metal surfaces.[8]
-
Problem: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Poor peak shape can compromise resolution and the accuracy of quantification.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Detailed Steps:
-
Column Health:
-
Contamination: A buildup of contaminants on the column can lead to peak tailing. Flush the column with a strong solvent.
-
Column Voids: A void at the head of the column can cause peak splitting or fronting. This may require replacing the column.
-
-
Mobile Phase Compatibility:
-
pH: Ensure the mobile phase pH is appropriate for the column and the analyte. For silica-based C18 columns, operating at a pH above 7 can cause silica (B1680970) dissolution and column degradation.[9]
-
Composition: Incorrectly prepared mobile phases can lead to a variety of peak shape issues. Always use high-purity solvents and additives.
-
-
Injection Issues:
-
Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. If possible, dissolve the sample in the initial mobile phase.[9]
-
Overloading: Injecting too much sample can lead to broad, fronting peaks. Reduce the injection volume or dilute the sample.
-
Problem: Inaccurate Quantification
Inaccurate quantification can arise from several factors, from sample preparation to data analysis.
Key Considerations for Accurate Quantification:
-
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for m¹Am is highly recommended for the most accurate quantification. This can correct for variations in sample preparation, injection volume, and matrix effects.
-
Calibration Curve: Ensure that the calibration curve is linear over the expected concentration range of your samples and has a good correlation coefficient (R² > 0.99).
-
Analyte Stability: Some modified nucleosides can be unstable under certain storage or experimental conditions. Assess the stability of m¹Am in your samples and standards over time and at different temperatures. For example, 3-methylcytidine (B1283190) is known to deaminate to 3-methyluridine.
-
Adduct Formation: The formation of adducts with ions like sodium ([M+Na]⁺) or potassium ([M+K]⁺) can reduce the intensity of the desired protonated molecule ([M+H]⁺), leading to underestimation if not accounted for.[7] Monitor for common adducts in your mass spectra.
Frequently Asked Questions (FAQs)
Q1: What are the key mass spectrometric parameters for detecting this compound (m¹Am)?
A1: The key parameters are the precursor ion mass-to-charge ratio (m/z) and the m/z of its characteristic product ions.
| Parameter | Value | Description |
| Chemical Formula | C₁₂H₁₆N₄O₅ | |
| Molecular Weight | 296.28 g/mol | [10] |
| Monoisotopic Mass | 296.1121 | Based on the closely related 1,2'-O-dimethylinosine.[11] |
| Precursor Ion [M+H]⁺ | 297.1199 | [11] |
| Primary Product Ion [BH₂]⁺ | 151.0614 | Corresponds to the 1-methylhypoxanthine (B72709) base.[4][11] |
| Neutral Loss | 146.0585 | Corresponds to the loss of the 2'-O-methylated ribose sugar.[5] |
Q2: What is the expected fragmentation pattern for m¹Am in tandem mass spectrometry (MS/MS)?
A2: The primary fragmentation pathway for protonated nucleosides in collision-induced dissociation (CID) is the cleavage of the N-glycosidic bond, resulting in the neutral loss of the ribose sugar and the formation of a protonated nucleobase ion.[5][11]
Fragmentation Pathway of m¹Am
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modomics - A Database of RNA Modifications [genesilico.pl]
- 5. Discrimination of common isomerides of methyl nucleosides by collision-induced dissociation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fix LC-MS problems with Shimadzu's downloadable troubleshooting guide | Separation Science [sepscience.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. This compound | 65150-69-8 | NM159472 [biosynth.com]
- 11. Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 1-Methyl-2'-O-methylinosine (m1Am) by LC-MS
Welcome to the technical support center for the LC-MS quantification of 1-Methyl-2'-O-methylinosine (m¹Am). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in m¹Am quantification?
A1: The most common sources of variability in m¹Am quantification by LC-MS stem from three main areas: sample preparation, chromatographic separation, and mass spectrometry detection. Inconsistencies in RNA isolation, enzymatic digestion, and sample cleanup can lead to significant quantitative errors. Chromatographically, co-elution with isomeric or isobaric compounds is a major challenge. In the mass spectrometer, ion suppression from matrix components or mobile phase additives can drastically affect signal intensity and reproducibility.
Q2: How can I distinguish m¹Am from its isomers?
A2: Distinguishing this compound from its isomers is a critical challenge due to their identical mass-to-charge ratios. The key to successful differentiation lies in chromatographic separation. Utilizing an appropriate HPLC column and optimizing the gradient elution is essential. For instance, while standard C18 columns can be effective, other column chemistries like pentafluorophenyl (PFP) or hydrophilic interaction liquid chromatography (HILIC) may provide better resolution for closely related nucleoside isomers.[1] It is crucial to run authentic standards for each potential isomer to confirm retention times.
Q3: My m¹Am signal is weak or non-existent. What should I check first?
A3: If you are observing a weak or absent m¹Am signal, begin by troubleshooting the most common culprits. First, verify the proper functioning of your LC-MS system by injecting a known standard to check for sensitivity and response.[2][3][4] Next, assess your sample preparation process. Ensure that the enzymatic digestion of RNA to nucleosides is complete. Inefficient digestion will result in a low yield of m¹Am. Also, confirm that your sample cleanup procedure is not inadvertently removing your analyte of interest. Some solid-phase extraction (SPE) cartridges or filtration materials can have an affinity for modified nucleosides, leading to sample loss.[5] Finally, check for ion suppression by performing a post-extraction spike of your sample with a known amount of m¹Am standard. A significant decrease in the standard's signal in the presence of your sample matrix indicates ion suppression.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution
Symptom: The chromatographic peak for m¹Am is broad, tailing, or co-elutes with other peaks.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Column Chemistry | For polar molecules like nucleosides, standard C18 columns may not provide adequate retention or selectivity.[6] Consider using a PFP or HILIC column, which can offer different selectivity for polar and aromatic compounds.[1][7] |
| Suboptimal Mobile Phase | The mobile phase composition, including the organic solvent, pH, and additives, significantly impacts peak shape. Optimize the gradient slope and the concentration of additives like formic acid or ammonium (B1175870) formate. For highly polar nucleosides, ion-pair reversed-phase chromatography can be employed, but be aware that non-volatile ion-pairing reagents are not compatible with MS.[6][7] |
| Column Overload | Injecting too much sample can lead to peak fronting and broadening. Try diluting your sample and reinjecting. |
| Column Degradation | Over time, HPLC columns can degrade, leading to poor performance. Try flushing the column or replacing it with a new one. |
Issue 2: Inaccurate Quantification and High Variability
Symptom: Replicate injections show high variability in the quantified amount of m¹Am, or the results are not consistent with expected levels.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Enzymatic Digestion | The conversion of RNA to nucleosides is a critical step. Ensure the optimal activity of your enzymes (e.g., nuclease P1, alkaline phosphatase) by verifying the pH and temperature of the reaction.[1] A two-step digestion process is often recommended to accommodate the different optimal pH conditions for the enzymes.[1] |
| Analyte Loss During Sample Cleanup | Filtration materials, particularly polyethersulfone (PES), can adsorb hydrophobic nucleosides, leading to their loss.[5] If you suspect this is an issue, consider using a different filter material like composite regenerated cellulose (B213188) (CRC) or omitting the filtration step if possible.[5] |
| Chemical Instability of Modified Nucleosides | Some modified nucleosides can be unstable under certain pH conditions. For example, 1-methyladenosine (B49728) (m¹A) can undergo a Dimroth rearrangement to N⁶-methyladenosine (m⁶A) at alkaline pH.[5] While m¹Am is generally more stable, it's crucial to control the pH throughout the sample preparation process. |
| Matrix Effects (Ion Suppression/Enhancement) | Co-eluting matrix components can interfere with the ionization of m¹Am, leading to inaccurate quantification. To mitigate this, improve chromatographic separation to move m¹Am away from interfering compounds. Using a stable isotope-labeled internal standard (SIL-IS) for m¹Am is the most effective way to correct for matrix effects and other sources of variability.[8] |
| Contamination from Other RNA Species | When analyzing mRNA modifications, contamination from highly abundant rRNAs and tRNAs can lead to false positives and inaccurate quantification.[9][10] Employ stringent mRNA purification methods, such as a combination of polyT-based purification and agarose (B213101) gel electrophoresis.[9][10] |
Experimental Protocols
Protocol 1: General Workflow for m¹Am Quantification
This protocol outlines the key steps for the quantification of m¹Am from total RNA.
-
RNA Isolation: Isolate total RNA from your biological sample using a standard method like TRIzol extraction or a column-based kit. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
mRNA Purification (if applicable): If you are interested in m¹Am in mRNA, purify the mRNA from the total RNA using oligo(dT)-magnetic beads. For higher purity, a subsequent gel electrophoresis purification step can be performed.[9][10]
-
Enzymatic Digestion to Nucleosides:
-
To 1-5 µg of RNA, add nuclease P1 and incubate in an acidic buffer (e.g., 10 mM ammonium acetate, pH 5.3) at 37°C for 2 hours.
-
Add alkaline phosphatase and a basic buffer (e.g., 100 mM ammonium bicarbonate, pH ~8.0) and incubate at 37°C for another 2 hours.[1]
-
-
Sample Cleanup:
-
LC-MS/MS Analysis:
-
Inject the resulting nucleoside mixture into the LC-MS/MS system.
-
Separate the nucleosides using a reversed-phase or HILIC column with a gradient of an appropriate mobile phase (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Detect m¹Am using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for m¹Am should be optimized using a pure standard.
-
Visualizations
Diagram 1: LC-MS/MS Workflow for m¹Am Quantification
Caption: General workflow for m1Am quantification by LC-MS/MS.
Diagram 2: Troubleshooting Logic for Poor m¹Am Signal
Caption: Troubleshooting decision tree for a poor m1Am signal.
References
- 1. mdpi.com [mdpi.com]
- 2. gentechscientific.com [gentechscientific.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. cgspace.cgiar.org [cgspace.cgiar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. UWPR [proteomicsresource.washington.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of Inosine and 2'- O-Methylinosine Modifications in Yeast Messenger RNA by Liquid Chromatography-Tandem Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Isomeric Modified Nucleosides
Welcome to the technical support center for the analysis of isomeric modified nucleosides. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges in HPLC separation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the chromatographic separation of isomeric modified nucleosides.
Q1: My isomeric nucleosides are co-eluting or have very poor resolution. What is the first thing I should adjust?
A1: When facing co-elution, the most powerful parameter to adjust is mobile phase composition , as it directly influences selectivity.
-
Change Organic Modifier: If you are using acetonitrile (B52724), try switching to methanol (B129727), or vice-versa. These solvents exhibit different properties; methanol is a proton donor, while acetonitrile has dipole-dipole interactions, which can alter the retention behavior of isomers differently.
-
Adjust pH: The ionization state of nucleosides can significantly change their retention.[1][2] Modifying the mobile phase pH by ±0.5 units can dramatically alter selectivity between isomers, especially if their pKa values differ. For many nucleosides, operating in a slightly acidic range (e.g., pH 3.0-5.5) using buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) is a good starting point.[3]
-
Modify Buffer Concentration: Changes in buffer concentration can sometimes fine-tune resolution, although this effect is often less pronounced than altering pH or organic solvent type.
Q2: I've tried adjusting the mobile phase, but resolution is still inadequate. What is the next logical step?
A2: If mobile phase optimization is insufficient, the next step is to change the stationary phase (column) to one with a different selectivity mechanism. Isomeric nucleosides often have very similar hydrophobicity, making them difficult to separate on standard C18 columns.
-
Switch to a PFP Column: Pentafluorophenyl (PFP) columns are highly recommended for separating positional isomers. In addition to hydrophobic interactions, PFP phases offer alternative selectivity through π-π interactions, dipole-dipole interactions, and hydrogen bonding. This makes them particularly effective for aromatic and polar compounds like nucleosides.
-
Consider a Phenyl-Hexyl Column: Like PFP, phenyl-based columns introduce π-π interactions, which can provide the necessary selectivity to resolve isomers that are inseparable on a C18 column.
-
Use Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar nucleosides that show little retention on reversed-phase columns, HILIC is an excellent alternative.[4] This technique uses a polar stationary phase and a high concentration of organic solvent, providing a unique selectivity mechanism for hydrophilic compounds.[4][5]
Q3: How does column temperature affect the separation of my isomers?
A3: Temperature is a critical parameter for both efficiency and selectivity.
-
Improved Efficiency: Increasing the column temperature (e.g., from 30°C to 45°C) decreases mobile phase viscosity, which can lead to sharper peaks and better efficiency.
-
Altered Selectivity: Temperature can change the selectivity between two isomeric peaks. Sometimes, increasing the temperature improves resolution, while other times, decreasing it may be beneficial. It is crucial to test a range of temperatures (e.g., 25°C, 40°C, 55°C) during method development to find the optimal condition for your specific pair of isomers.
Q4: My peaks are tailing. How can I improve the peak shape?
A4: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system itself.
-
Check Mobile Phase pH: For ionizable compounds like nucleosides, operating at a pH that is at least 2 units away from the analyte's pKa ensures a single ionic form is present, which can significantly improve peak shape.
-
Use a High-Purity Column: Modern, high-purity silica (B1680970) columns with low silanol (B1196071) activity minimize unwanted secondary interactions that cause tailing.
-
System Issues: Ensure all column and tubing connections are secure and free of voids. A poor connection can create dead volume, leading to peak distortion. Also, check for column contamination or frit blockage, which may require flushing the column or replacing the frit.
Q5: My retention times are drifting between injections. What are the common causes?
A5: Retention time instability is typically due to a lack of system equilibration or changes in the mobile phase.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient elution, where a sufficient re-equilibration time is critical for reproducibility.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to drift. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a buffer, confirm its pH is stable and that it is fully dissolved in the aqueous portion before mixing with the organic solvent.
-
Temperature Fluctuations: Unstable column temperature can cause retention time shifts. Use a thermostatted column compartment to maintain a consistent temperature throughout the analytical run.
Data Presentation: HPLC Parameters for Isomer Separations
The following tables summarize typical starting conditions for the separation of common isomeric nucleoside pairs. These should be used as a foundation for method development.
Table 1: Separation of Pseudouridine (B1679824) (Ψ) from Uridine (B1682114) (U)
| Parameter | Condition | Reference |
|---|---|---|
| Column | Waters Nova-Pak C18 (4 µm, 3.9 x 150 mm) | [6] |
| Mobile Phase A | 0.01 M Ammonium Dihydrophosphate, pH 5.1 | [6] |
| Mobile Phase B | Methanol/Water (1:1 v/v) | [6] |
| Gradient | 0-40% B over 30 min | [6] |
| Flow Rate | 1.0 mL/min | [6] |
| Temperature | Room Temperature | [6] |
| Detection | UV at 254 nm |[6] |
Table 2: Separation of Isomeric Dimethylcytidines (m³Cm, m⁴Cm, m⁵Cm)
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 | N/A |
| Mobile Phase A | 0.05% Formic Acid in Water, pH 2.8 | N/A |
| Mobile Phase B | Methanol | N/A |
| Gradient | Optimized for separation | N/A |
| Flow Rate | 0.3 mL/min | N/A |
| Temperature | Not Specified | N/A |
| Detection | LC-ESI-MS/MS | N/A |
Table 3: General Starting Conditions for Isomeric Nucleosides (e.g., m¹A vs. m⁶A)
| Parameter | C18 Conditions | PFP Conditions | HILIC Conditions |
|---|---|---|---|
| Column | High-Purity C18 (e.g., 1.8-3.5 µm) | Pentafluorophenyl (e.g., 1.8-3.5 µm) | Amide or Zwitterionic HILIC |
| Mobile Phase A | 10-25 mM Ammonium Acetate or Formate, pH 4.5-5.5 | 10-25 mM Ammonium Acetate or Formate, pH 4.5-5.5 | 10-25 mM Ammonium Acetate or Formate, pH 4.5-5.5 |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol | Acetonitrile |
| Typical Gradient | 0-25% B over 20 min | 0-25% B over 20 min | 95-70% B over 20 min |
| Flow Rate | 0.2 - 0.5 mL/min | 0.2 - 0.5 mL/min | 0.2 - 0.5 mL/min |
| Temperature | 35 - 45 °C | 35 - 45 °C | 35 - 45 °C |
Experimental Protocols
Protocol 1: General Method Development for Isomeric Nucleoside Separation
This protocol outlines a systematic approach to developing a robust HPLC method for separating isomeric modified nucleosides.
-
Analyte and Standard Preparation:
-
Dissolve pure standards of the isomeric nucleosides in a suitable solvent (e.g., water or mobile phase A) to a concentration of approximately 10-50 µg/mL.
-
Prepare a mixed standard solution containing all isomers of interest.
-
For biological samples, perform enzymatic hydrolysis of RNA to release the nucleosides. Use a solid-phase extraction (SPE) cleanup step if the matrix is complex.
-
-
Initial Column and Mobile Phase Screening:
-
Column: Start with a high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, <3 µm).
-
Mobile Phase A: 20 mM ammonium acetate, pH 5.4.
-
Mobile Phase B: Acetonitrile.
-
Initial Gradient: Run a broad scouting gradient from 0% to 25% B over 20-30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Temperature: 40°C.
-
Detection: UV at 260 nm or use mass spectrometry for higher specificity.
-
-
Optimization of Selectivity:
-
Evaluate Results: Assess the resolution from the initial run. If co-elution occurs, proceed with optimization.
-
Change Organic Modifier: Replace acetonitrile with methanol and repeat the scouting gradient. Compare the chromatograms to see if selectivity has changed.
-
Adjust pH: Prepare mobile phase A at different pH values (e.g., 4.5, 5.0, 6.0) and repeat the analysis. Observe the impact on peak spacing.
-
Change Column Chemistry: If resolution is still poor, switch to a PFP or HILIC column and repeat the screening process as described above. For HILIC, the initial gradient will be reversed (e.g., 95% to 70% acetonitrile).
-
-
Optimization of Gradient and Temperature:
-
Once the best column/mobile phase combination is identified, refine the gradient. Make the gradient shallower around the elution time of the target isomers to maximize separation.
-
Investigate the effect of temperature. Analyze the sample at three different temperatures (e.g., 30°C, 40°C, 50°C) to find the optimum for resolution and peak shape.
-
-
Method Validation:
-
Once the final method is established, perform validation by assessing linearity, precision, accuracy, and robustness according to relevant guidelines.
-
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate the logical processes for method development and troubleshooting.
Caption: A workflow for systematic HPLC method development.
Caption: A decision tree for troubleshooting poor resolution.
References
- 1. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. UHPLC Analysis of Nucleosides on Supel™ Carbon LC Column: Performance Comparisons with Competitor [sigmaaldrich.com]
- 4. Quantification of Pseudouridine Levels in Cellular RNA Pools with a Modified HPLC-UV Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A new quantitative method for pseudouridine and uridine in human serum and its clinical application in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
"challenges in NMR signal assignment for 1-Methyl-2'-O-methylinosine"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR signal assignment of 1-Methyl-2'-O-methylinosine. The presence of two methyl groups in distinct chemical environments, coupled with the inherent complexity of the ribonucleoside scaffold, presents unique challenges in spectral interpretation.
Frequently Asked Questions (FAQs)
Q1: What makes the NMR signal assignment for this compound particularly challenging?
A1: The primary challenges stem from several factors:
-
Signal Overlap: The molecule has numerous protons in similar chemical environments, particularly in the ribose sugar moiety (H2', H3', H4', H5', H5''). This often leads to severe peak overlap in 1D ¹H NMR spectra, making it difficult to discern individual multiplicities and integrations.[1]
-
Two Methyl Signals: The presence of two distinct methyl groups (N1-CH₃ on the purine (B94841) ring and 2'-O-CH₃ on the ribose) can lead to ambiguity. While they have different chemical shifts, definitive assignment requires further 2D NMR analysis.
-
Conformational Dynamics: Like many nucleosides, this compound can exist in multiple conformations in solution (e.g., different sugar puckers), which can lead to peak broadening or the appearance of multiple sets of signals.[2]
-
Scalar Coupling Complexity: The network of proton-proton (J-coupling) interactions within the ribose ring, while useful for assignment, can create complex splitting patterns that are difficult to analyze when peaks overlap.
Q2: I am seeing broad peaks in my ¹H NMR spectrum. What are the common causes?
A2: Broad NMR signals can arise from several issues:
-
Poor Shimming: The magnetic field homogeneity across the sample may be poor. Re-shimming the spectrometer is the first step.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and faster relaxation, causing peak broadening.[2]
-
Low Solubility: If the compound is not fully dissolved, the sample is non-homogenous, which severely degrades spectral quality.
-
Paramagnetic Impurities: The presence of dissolved oxygen or trace metal ions can significantly shorten relaxation times and broaden signals. For experiments like NOESY, degassing the sample is crucial.[3]
-
Chemical Exchange: The molecule may be undergoing conformational exchange on a timescale that is intermediate relative to the NMR experiment, leading to broadened peaks. Acquiring the spectrum at a different temperature can help diagnose this; if exchange is the cause, peaks may sharpen at higher or lower temperatures.[2]
Q3: Which 2D NMR experiment is best to distinguish the N1-methyl from the 2'-O-methyl group?
A3: 2D NOESY (or ROESY) is the most definitive experiment for this task. These experiments detect through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are connected through bonds.[4]
-
The N1-methyl group is spatially close to the H8 proton of the purine ring. Therefore, a cross-peak between the N1-methyl signal and the H8 signal is expected in a NOESY spectrum.[5]
-
The 2'-O-methyl group is spatially close to the H2' and H3' protons of the ribose sugar. A NOESY spectrum should reveal cross-peaks between the 2'-O-methyl signal and the H2' signal.
Q4: Should I use a NOESY or ROESY experiment for this molecule?
A4: For a small molecule like this compound (MW ≈ 298.28 g/mol ), NOESY is generally the preferred technique .[6] The Nuclear Overhauser Effect (NOE) can become zero for medium-sized molecules (around 700-1200 Da), making detection difficult. ROESY is designed to overcome this issue but can be more susceptible to artifacts for small molecules.[3][6]
Troubleshooting Guides
Guide 1: Resolving Overlapping Signals in the Ribose Region
-
Issue: The proton signals for the ribose sugar (typically between 3.5 and 4.5 ppm) are clustered together, making it impossible to assign H2', H3', H4', and H5'/H5''.
-
Solution Workflow:
-
Optimize 1D Acquisition: First, ensure your 1D spectrum is of the highest possible quality (good shimming, appropriate sample concentration).
-
Change Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆ instead of CDCl₃ or D₂O) can alter the chemical shifts and may resolve the overlap.[2]
-
Use 2D COSY/TOCSY: These experiments reveal through-bond proton-proton couplings.
-
COSY (Correlation Spectroscopy): Identifies protons that are directly coupled (typically 2 or 3 bonds apart). Start with the anomeric H1' proton, which is usually well-resolved and downfield, and "walk" along the spin system to identify H2'. From H2', you can identify H3', and so on.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a single spin system. A cross-peak from the H1' proton will ideally show correlations to H2', H3', and H4', helping to identify the entire ribose proton network from one isolated signal.
-
-
Use 2D HSQC: A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each proton directly to the carbon it is attached to. This spreads the crowded proton signals out over the much wider ¹³C chemical shift range, often resolving overlap seen in the 1D ¹H spectrum.[7]
-
Guide 2: Unambiguous Assignment of the Two Methyl Groups
-
Issue: The signals for the N1-CH₃ and 2'-O-CH₃ groups have been identified in the ¹H spectrum, but it is unclear which is which.
-
Solution Workflow:
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away.
-
The N1-methyl protons should show a correlation to the C2 and C6 carbons of the purine ring.
-
The 2'-O-methyl protons should show a correlation to the C2' carbon of the ribose.
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides definitive spatial information.
-
Look for a cross-peak between one methyl signal and the H8 proton of the purine ring. This confirms the N1-methyl group.[5]
-
Look for a cross-peak between the other methyl signal and the H2' proton of the ribose. This confirms the 2'-O-methyl group.
-
-
Data Presentation
The following table summarizes the expected chemical shift ranges for this compound. Note that actual values can vary depending on the solvent, temperature, and pH.[8][9]
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D Correlations for Assignment |
| H8 | ~8.0 - 8.5 | ~140 - 145 | HMBC to C4, C5; NOESY to N1-CH₃ |
| H2 | ~7.9 - 8.2 | ~145 - 150 | HMBC to C4, C6; NOESY to H1' |
| H1' | ~5.8 - 6.2 | ~88 - 92 | COSY to H2'; NOESY to H2, H2' |
| H2' | ~4.2 - 4.6 | ~72 - 76 | COSY to H1', H3'; NOESY to 2'-OCH₃ |
| H3' | ~4.0 - 4.4 | ~70 - 74 | COSY to H2', H4' |
| H4' | ~4.0 - 4.4 | ~83 - 87 | COSY to H3', H5'/H5'' |
| H5'/H5'' | ~3.6 - 3.9 | ~61 - 65 | COSY to H4' |
| N1-CH₃ | ~3.8 - 4.1 | ~35 - 40 | HMBC to C2, C6; NOESY to H8 |
| 2'-O-CH₃ | ~3.3 - 3.6 | ~58 - 62 | HMBC to C2'; NOESY to H2' |
Experimental Protocols
Protocol 1: 2D NOESY for Spatial Correlation
-
Objective: To identify through-space correlations to definitively assign the two methyl groups and determine local stereochemistry.
-
Sample Preparation: Dissolve the sample in a high-quality deuterated solvent. For optimal results, especially with small sample amounts, degas the sample to remove dissolved oxygen using the freeze-pump-thaw method (3-4 cycles).[3]
-
Key Experimental Parameters:
-
Pulse Program: Use a standard NOESY pulse sequence (e.g., noesygpph on Bruker systems).
-
Mixing Time (d8): This is a crucial parameter. For a small molecule, the NOE builds up slowly. Start with a mixing time in the range of 300-800 ms. An array of different mixing times can be beneficial to monitor the NOE buildup.[10]
-
Acquisition: Ensure sufficient scans (ns, must be a multiple of 8) are acquired to achieve a good signal-to-noise ratio, as NOE cross-peaks are often weak.[3]
-
-
Processing and Interpretation: After 2D Fourier transformation, look for off-diagonal cross-peaks that connect two proton signals. A cross-peak between proton A and proton B indicates they are spatially close (< 5 Å).[4][11]
Protocol 2: ¹H-¹³C HSQC for Resolving Overlap
-
Objective: To resolve overlapping ¹H signals by correlating them to their attached ¹³C nuclei.
-
Sample Preparation: Standard preparation is usually sufficient. A higher concentration can be beneficial as ¹³C has a low natural abundance.
-
Key Experimental Parameters:
-
Pulse Program: Use a standard HSQC pulse sequence with gradient selection for artifact suppression (e.g., hsqcedetgpsp on Bruker systems).
-
Spectral Width: The F2 (¹H) dimension should cover all proton signals. The F1 (¹³C) dimension should be set to cover the expected carbon chemical shift range (e.g., 0-160 ppm for this molecule).
-
¹J(CH) Coupling Constant: The experiment is optimized for a one-bond C-H coupling constant. A value of ~145 Hz is a good starting point for both sp² and sp³ C-H bonds.
-
-
Processing and Interpretation: The resulting 2D spectrum will show a peak for every C-H bond in the molecule at the coordinates of its ¹H and ¹³C chemical shifts. This is an excellent way to create a "fingerprint" of the molecule and resolve protons that overlap in the 1D spectrum.[7]
Visualizations
Caption: A typical experimental workflow for the complete NMR signal assignment of a complex molecule.
Caption: A troubleshooting decision tree for common NMR assignment challenges.
Caption: Key NOE correlations for assigning the methyl groups of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Solving Overlapping Peaks in NMR Through Multidimensional Approaches [eureka.patsnap.com]
- 8. web.pdx.edu [web.pdx.edu]
- 9. Proton NMR Table [www2.chemistry.msu.edu]
- 10. Assigning methyl resonances for protein solution-state NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
"minimizing ion suppression effects for 1-Methyl-2'-O-methylinosine"
Welcome to the technical support center for the analysis of 1-Methyl-2'-O-methylinosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during LC-MS analysis of this modified nucleoside.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of other components in the sample.[1][2] These interfering components, which can include salts, lipids, proteins, and other endogenous materials from the biological matrix, co-elute with the analyte and compete for ionization in the mass spectrometer's ion source.[3][4] This leads to a decreased ionization efficiency for this compound, resulting in lower sensitivity, poor accuracy, and reduced precision in quantitative analyses.[5][6] Given that this compound is often analyzed in complex biological matrices like yeast mRNA digests, the potential for ion suppression is significant.[7]
Q2: What are the most common sources of ion suppression in my LC-MS analysis of this compound?
A2: The most common sources of ion suppression are endogenous components from the sample matrix, such as phospholipids, salts, and proteins.[8] Exogenous sources can also contribute, including mobile phase additives (e.g., trifluoroacetic acid), plasticizers from lab consumables, and co-administered drugs in clinical samples.[3] For modified nucleosides like this compound, ion-pairing reagents used to improve chromatographic retention can also cause significant ion suppression.[9][10]
Q3: How can I determine if ion suppression is affecting my this compound analysis?
A3: A common method to assess ion suppression is the post-column infusion experiment.[11] In this setup, a constant flow of a this compound standard solution is introduced into the mobile phase after the analytical column. A blank matrix sample (without the analyte) is then injected. Any dip or variation in the constant analyte signal indicates the retention times at which matrix components are eluting and causing ion suppression.[11][12] Another approach is the post-extraction spike method, where the response of the analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solvent. A lower response in the matrix extract signifies ion suppression.[2][13]
Q4: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression for this compound?
A4: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI) because the ionization process is more complex and prone to competition from co-eluting matrix components.[2][14] For a polar molecule like this compound, ESI is the more common ionization technique. If severe ion suppression is encountered with ESI and the analyte is amenable, switching to APCI could be a viable strategy.[8]
Troubleshooting Guide
If you are experiencing poor sensitivity, inconsistent results, or high variability in your this compound quantitation, ion suppression may be the culprit. Follow this step-by-step guide to troubleshoot and mitigate these effects.
Step 1: Evaluate Your Sample Preparation
Inadequate sample cleanup is a primary cause of ion suppression.[15][16] The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS system.
-
Problem: High matrix effects observed with simple protein precipitation (PPT).
-
Solution: Employ more rigorous sample preparation techniques. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing interfering compounds than PPT.[15][17] For modified nucleosides, mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at producing cleaner extracts.[17]
Step 2: Optimize Chromatographic Conditions
The goal of chromatographic optimization is to separate this compound from the co-eluting matrix components that cause ion suppression.[1][13]
-
Problem: The analyte peak elutes in a region of significant ion suppression (identified via post-column infusion).
-
Solution 1: Adjust the Gradient. Modify the mobile phase gradient to shift the retention time of this compound to a cleaner region of the chromatogram. Often, the early and late-eluting regions of a gradient are most affected by matrix components.[2]
-
Solution 2: Change the Stationary Phase. If gradient modification is insufficient, consider a different column chemistry. For a polar compound like this compound, hydrophilic interaction liquid chromatography (HILIC) can be an alternative to reversed-phase chromatography and may provide a different selectivity profile that separates it from interfering species.[10]
-
Solution 3: Reduce Flow Rate. Lowering the mobile phase flow rate, especially into the nanoliter-per-minute range, can improve desolvation efficiency and make the ionization process more tolerant to non-volatile species in the matrix.[3]
Step 3: Refine Mass Spectrometry Parameters
Adjusting the MS instrument settings can help improve the signal-to-noise ratio and potentially reduce the impact of ion suppression.[13][16]
-
Problem: Low signal intensity despite a clean sample and good chromatography.
-
Solution 1: Optimize Ion Source Parameters. Carefully tune the ion source parameters, such as capillary voltage, nebulizing gas pressure, and desolvation temperature, for this compound.[16][18]
-
Solution 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS for this compound is the ideal way to compensate for ion suppression. Since it has nearly identical physicochemical properties, it will co-elute and experience the same degree of ion suppression as the analyte. This allows for accurate quantification based on the analyte-to-IS ratio.[1][11]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Modified Nucleosides
This protocol provides a general procedure for cleaning up biological samples containing this compound using a mixed-mode SPE cartridge.
-
Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., hydrolyzed RNA in a buffered solution) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent, such as 5% methanol in water, to remove hydrophilic interferences.
-
Elution: Elute this compound using an appropriate solvent, such as methanol or acetonitrile, potentially with a small amount of a volatile modifier to disrupt the ion-exchange interaction.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS analysis.[19]
Protocol 2: Post-Column Infusion to Detect Ion Suppression
This protocol describes how to set up a post-column infusion experiment.
-
Prepare a Standard Solution: Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal on the mass spectrometer.
-
Infuse the Standard: Using a syringe pump and a T-connector, infuse the standard solution at a low flow rate (e.g., 10 µL/min) into the mobile phase flow path between the analytical column and the mass spectrometer's ion source.
-
Equilibrate the System: Allow the system to equilibrate until a stable baseline signal for this compound is observed.
-
Inject Blank Matrix: Inject a prepared blank matrix sample (that does not contain the analyte).
-
Monitor the Signal: Monitor the signal of the infused this compound. Any deviation from the stable baseline indicates ion enhancement or suppression at that specific retention time.[12]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Relative Phospholipid Removal | Analyte Recovery | Ion Suppression Potential |
| Protein Precipitation (PPT) | Low (no removal)[19] | Low to Moderate[19] | High[17] |
| Liquid-Liquid Extraction (LLE) | Moderate to High[15] | Variable (Low for polar analytes)[17] | Moderate[17] |
| Solid-Phase Extraction (SPE) | Moderate to High[19] | Moderate to High[19] | Low to Moderate[17] |
| Mixed-Mode SPE | High[17] | High | Low[17] |
| HybridSPE | Very High (~100%)[19] | High[19] | Very Low[19] |
Table 2: Influence of Mobile Phase Additives on Ionization
| Additive | Typical Concentration | Effect on Positive ESI | Notes |
| Formic Acid | 0.1% | Enhancement | Good choice for positive mode ionization.[20] |
| Ammonium Formate | 5-10 mM | Enhancement | Volatile buffer, good for spray stability.[16] |
| Ammonium Acetate | 5-10 mM | Enhancement | Volatile buffer, good for spray stability.[16] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Strong Suppression[2][21] | Use at the lowest possible concentration if required for chromatography.[20] |
Visualizations
Caption: A logical workflow for troubleshooting ion suppression.
Caption: General experimental workflow for LC-MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. eijppr.com [eijppr.com]
- 5. [PDF] Ion suppression: A major concern in mass spectrometry | Semantic Scholar [semanticscholar.org]
- 6. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 7. Identification of Inosine and 2'- O-Methylinosine Modifications in Yeast Messenger RNA by Liquid Chromatography-Tandem Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. providiongroup.com [providiongroup.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. biotech-spain.com [biotech-spain.com]
- 17. researchgate.net [researchgate.net]
- 18. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. researchgate.net [researchgate.net]
"addressing co-elution of 1-Methyl-2'-O-methylinosine with other modifications"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the co-elution of modified ribonucleosides, with a focus on isomers of methylated inosine (B1671953), during liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a significant problem in RNA modification analysis?
A: Co-elution occurs when two or more different molecules exit a chromatography column at the same time, resulting in overlapping peaks in the chromatogram.[1] This is a significant issue in the analysis of RNA modifications because it can lead to the misidentification and inaccurate quantification of specific modifications. Since many modified nucleosides are isomers (molecules with the same chemical formula and mass but different structures), they can be particularly difficult to separate chromatographically.[2]
Q2: Why is 1-Methylinosine (B32420) (m¹I) prone to co-eluting with 2'-O-Methylinosine (Im)?
A: 1-methylinosine (m¹I) and 2'-O-methylinosine (Im) are structural isomers.[3][4] They have the exact same molecular weight and elemental composition, which means they cannot be distinguished by mass spectrometry alone.[2] Their structural similarity can also make them behave very similarly during chromatographic separation, leading to overlapping or complete co-elution.
Q3: How can I detect if co-elution is occurring in my experiment?
A: There are several indicators of co-elution:
-
Asymmetrical Peaks: Look for peaks that are not perfectly symmetrical. The presence of a "shoulder" or excessive "tailing" on a peak can suggest that more than one compound is present.[1]
-
Peak Purity Analysis: If you are using a detector like a Diode Array Detector (DAD), you can perform a peak purity analysis. This involves comparing the UV spectra across the entire peak. If the spectra are not consistent, it indicates the presence of multiple compounds.[5]
-
Mass Spectrometry Data: When using a mass spectrometer, you can examine the mass spectra at different points across the chromatographic peak. A change in the relative abundance of fragment ions can indicate that multiple compounds are eluting together.[1]
Q4: What are the initial steps to take when troubleshooting the co-elution of methylated inosine isomers?
A: The first step is to adjust the chromatographic conditions to improve the separation (resolution) of the co-eluting peaks. This can be achieved by:
-
Modifying the Mobile Phase: Altering the composition of the mobile phase is often the simplest approach. In reversed-phase chromatography, you can try weakening the mobile phase (reducing the percentage of the organic solvent) to increase the retention time of the analytes, which may improve separation.[1]
-
Adjusting the Gradient: If you are using a gradient elution, try making the gradient shallower. A slower increase in the organic solvent concentration over time can enhance the separation of closely eluting compounds.
Troubleshooting Guides
Issue: Poor separation of 1-methylinosine (m¹I) and 2'-O-methylinosine (Im) using a standard C18 column.
This is a common challenge due to the isomeric nature of these compounds. The following steps can help improve their chromatographic resolution.
Strategy 1: Optimization of Chromatographic Conditions
-
Change the Mobile Phase Composition:
-
Organic Modifier: If you are using acetonitrile, try switching to methanol, or using a mixture of both. Different organic solvents can alter the selectivity of the separation.
-
pH Adjustment: Modifying the pH of the aqueous portion of the mobile phase can alter the ionization state of the nucleosides, which can affect their interaction with the stationary phase and improve separation.
-
-
Modify the Column Temperature:
-
Increasing or decreasing the column temperature can influence the viscosity of the mobile phase and the kinetics of the interaction between the analytes and the stationary phase, which can sometimes improve resolution.
-
-
Use Ion-Pairing Reagents:
-
Adding an ion-pairing reagent to the mobile phase can enhance the retention of polar compounds on a reversed-phase column and can improve the separation of closely related structures.
-
Strategy 2: Employ a Different Stationary Phase
If optimizing the mobile phase is insufficient, changing the column chemistry is the next logical step.
-
Phenyl-Hexyl Columns: These columns offer different selectivity compared to C18 columns due to pi-pi interactions between the phenyl rings of the stationary phase and the purine (B94841) ring of the inosine derivatives.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of polar compounds and can provide a very different selectivity for nucleoside isomers compared to reversed-phase columns.[2]
Strategy 3: Utilize Orthogonal Separation Techniques
If chromatographic methods fail to provide adequate separation, consider using a different analytical approach.
-
Two-Dimensional Thin-Layer Chromatography (2D-TLC): This technique has been successfully used to separate a wide variety of methylated nucleosides.[6]
Quantitative Data
The following table summarizes key information for 1-methylinosine and 2'-O-methylinosine, which are common co-eluting isomers.
| Property | 1-methylinosine (m¹I) | 2'-O-methylinosine (Im) |
| IUPAC Name | 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one[3] | 9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one[4] |
| Molecular Formula | C₁₁H₁₄N₄O₅[3] | C₁₁H₁₄N₄O₅[4] |
| Molecular Weight | 282.25 g/mol [3] | 282.25 g/mol [4] |
| Monoisotopic Mass | 282.09641956 Da[3] | 282.09641956 Da[4] |
| Precursor m/z ([M+H]⁺) | 283.1037 | 283.1037[4] |
Experimental Protocols
Protocol: LC-MS/MS Analysis of RNA Modifications
This protocol provides a general workflow for the analysis of modified nucleosides from total RNA.[7][8][9]
1. RNA Isolation and Purification
-
Isolate total RNA from cells or tissues using a standard method such as TRIzol extraction or a commercial kit.
-
To ensure high purity, it is recommended to perform a secondary purification step, especially if you are analyzing low-abundance RNAs like mRNA.[10] This can be done using poly(A) selection for mRNA or size-exclusion chromatography.
2. Enzymatic Digestion of RNA to Nucleosides
-
To 1-10 µg of purified RNA, add nuclease P1 (2U) in a buffer of 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3).
-
Incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase (1U) and a buffer of 50 mM Tris-HCl (pH 8.0).
-
Incubate at 37°C for an additional 2 hours.
-
Filter the digested sample through a 10 kDa molecular weight cutoff filter to remove the enzymes.
3. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient might be:
-
0-5 min: 2-15% B
-
5-8 min: 15-50% B
-
8-9 min: 50-98% B
-
9-12 min: Hold at 98% B
-
12-15 min: Return to 2% B and equilibrate.
-
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification. For this, you will need to know the specific precursor and product ion masses for each nucleoside.
-
Precursor Ion: For m¹I and Im, this will be m/z 283.1.
-
Product Ion: A common product ion for inosine derivatives is the base ion at m/z 137.0.
-
Collision Energy: This will need to be optimized for your specific instrument and the nucleosides you are analyzing.
-
Note: It is crucial to use authentic standards for each modified nucleoside to determine their retention times and optimize MS parameters.
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting RNA modifications.
Caption: Relationship between methylated inosine isomers.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-Methylinosine | C11H14N4O5 | CID 65095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2'-O-methylinosine | C11H14N4O5 | CID 135412763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Separation of the methylated nucleoside consituents of ribonucleic acid by two-dimensional thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS based RNA Modification Analysis - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 10. Identification of Inosine and 2'- O-Methylinosine Modifications in Yeast Messenger RNA by Liquid Chromatography-Tandem Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS/MS Fragmentation of 1-Methyl-2'-O-methylinosine (m¹Im)
Welcome to the technical support center for the mass spectrometry analysis of 1-Methyl-2'-O-methylinosine (m¹Im). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the fragmentation efficiency of m¹Im in their MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical fragmentation pattern of this compound (m¹Im) in positive ion mode MS/MS?
A1: In positive ion mode, the fragmentation of m¹Im, like many nucleosides, is primarily characterized by the cleavage of the N-glycosidic bond between the 1-methylinosine (B32420) base and the 2'-O-methylribose sugar.[1][2][3] This results in the formation of a protonated base fragment and a neutral loss of the sugar moiety. Further fragmentation of the base or sugar can occur, but the base-related ion is typically the most prominent.
Q2: Why am I observing low fragmentation efficiency for m¹Im?
A2: Low fragmentation efficiency for m¹Im can be attributed to several factors. The 2'-O-methyl group on the ribose sugar can increase the stability of the N-glycosidic bond, making it more resistant to cleavage compared to unmodified nucleosides.[4] Additionally, the protonation site can influence fragmentation pathways. If the proton is not localized to the nucleobase, the energy required for glycosidic bond cleavage may be higher. Inefficient energy transfer during collision-induced dissociation (CID) can also lead to poor fragmentation.
Q3: How does the 1-methyl group on the inosine (B1671953) base affect fragmentation?
A3: The methyl group at the N1 position of the inosine base can influence the proton affinity of the molecule. This can affect where the molecule is protonated in the gas phase, which in turn directs the fragmentation pathway. While the primary cleavage is still expected at the glycosidic bond, the stability of the resulting fragment ions may be altered, potentially influencing their relative intensities.
Q4: What are the expected m/z values for the precursor and major fragment ions of m¹Im?
A4: The expected monoisotopic mass of the neutral 1,2'-O-dimethylinosine (m¹Im) molecule (C₁₂H₁₆N₄O₅) is 296.1124 g/mol . In positive ion mode ESI-MS, you will primarily observe the protonated precursor ion [M+H]⁺ at m/z 297.1197. The major fragment ion resulting from the cleavage of the N-glycosidic bond would be the protonated 1-methylinosine base at an m/z that corresponds to the loss of the 2'-O-methylribose moiety.
Troubleshooting Guides
This section provides structured guidance for addressing common issues encountered during the MS/MS analysis of m¹Im.
Issue 1: Low Intensity or Absence of Characteristic Fragment Ions
If you are observing a strong precursor ion signal but weak or no fragment ions, consider the following troubleshooting steps.
Troubleshooting Workflow
A troubleshooting decision tree for low m¹Im fragmentation.
Detailed Steps:
-
Optimize Collision Energy: This is the most critical parameter for fragmentation. Systematically vary the collision energy to find the optimal setting for m¹Im. Start with a broad range and then narrow it down.
Parameter Starting Value Optimized Range Rationale Collision Energy (Normalized) 20 25-45 To find the energy threshold for efficient glycosidic bond cleavage without causing excessive fragmentation of the primary product ion. Step Size 5 2 For fine-tuning the optimal collision energy. -
Evaluate Activation Type: Different activation methods can yield different fragmentation patterns and efficiencies.
Activation Type Expected Outcome Recommendation Collision-Induced Dissociation (CID) Generally effective for nucleosides, producing the characteristic base loss. Start with CID as it is widely available. Higher-Energy Collisional Dissociation (HCD) Can provide more energetic fragmentation and may be beneficial if CID is insufficient.[5] If available, compare HCD spectra with CID to see if fragmentation efficiency is improved. -
Adjust Activation Time: The duration of the collision event can impact the extent of fragmentation.
Parameter Typical Range (ms) Recommendation Activation Time 10 - 30 Longer activation times can increase internal energy and promote fragmentation, but may also lead to unwanted secondary fragmentation. Optimize in conjunction with collision energy.
Issue 2: Inconsistent Fragmentation Patterns
Variability in fragmentation can hinder reproducible quantification and identification.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Mobile Phase Inconsistency | Ensure consistent preparation of mobile phase modifiers. Small pH changes can affect protonation and fragmentation. |
| Source Conditions Fluctuation | Check for stable spray in the ESI source. Inconsistent desolvation can lead to variations in ion internal energy. Optimize source temperature and gas flows. |
| Precursor Ion Selection | Ensure the quadrupole is accurately and consistently isolating the m¹Im precursor ion. Check for co-eluting isomers or isobaric interferences. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis
This protocol outlines the enzymatic digestion of RNA to nucleosides for subsequent analysis.
Experimental Workflow
Workflow for enzymatic digestion of RNA to nucleosides.
Materials:
-
Purified RNA sample
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)
-
Ammonium bicarbonate buffer (pH 8.0)
-
Ultrapure water
-
0.22 µm centrifugal filters
Procedure:
-
To 1-5 µg of RNA, add Nuclease P1 in ammonium acetate buffer.
-
Incubate the mixture at 37°C for 2 hours.
-
Add BAP and ammonium bicarbonate buffer.
-
Incubate at 37°C for an additional 2 hours.
-
Centrifuge the sample through a 0.22 µm filter to remove enzymes.
-
The resulting solution containing nucleosides is ready for LC-MS/MS analysis.
Protocol 2: Generic MS/MS Method for m¹Im
This serves as a starting point for method development on a triple quadrupole or Q-TOF mass spectrometer.
Instrumentation Parameters:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Precursor Ion (m/z) | 297.12 |
| Product Ion (m/z) | (To be determined based on base fragment) |
| Collision Energy | Start at 25 V and optimize |
| Dwell Time | 50 ms |
Visualizing Fragmentation
The primary fragmentation pathway of m¹Im involves the cleavage of the N-glycosidic bond.
Fragmentation Pathway Diagram
Primary fragmentation of protonated m¹Im.
References
- 1. lifesciencesite.com [lifesciencesite.com]
- 2. [PDF] The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Controlling DNA Fragmentation in MALDI-MS by Chemical Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"strategies for enhancing sensitivity in 1-Methyl-2'-O-methylinosine detection"
Technical Support Center: 1-Methyl-2'-O-methylinosine (m1Im) Detection
Welcome to the technical support center for the detection of this compound (m1Im), a significant RNA modification. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals enhance the sensitivity and accuracy of their m1Im detection experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (m1Im) and why is it important?
A1: 1,2'-O-dimethylinosine (m1Im) is a post-transcriptional RNA modification where a methyl group is added to the N1 position of the inosine (B1671953) base and the 2'-hydroxyl group of the ribose sugar.[1] While research into its specific functions is ongoing, RNA modifications in general are critical for regulating RNA stability, folding, localization, and translation, playing key roles in various biological processes and diseases.[2][3] The sensitive detection and quantification of m1Im are crucial for understanding its physiological roles.[4]
Q2: What are the primary methods for detecting m1Im?
A2: The main analytical strategies for detecting modified nucleosides like m1Im include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for accurate quantification. It involves digesting the RNA into individual nucleosides for analysis.[3][4][5]
-
Antibody-based Methods (MeRIP/m1A-seq): These methods use an antibody specific to the modification (often targeting the m1A component) to enrich for RNA fragments containing the mark, which are then sequenced.[6]
-
Next-Generation Sequencing: Certain methods can detect modifications at single-nucleotide resolution by identifying signals like reverse transcriptase stalling or specific mutation patterns induced by chemical treatment.[7][8]
Q3: What are the common challenges in achieving sensitive m1Im detection?
A3: Researchers often face several challenges:
-
Low Abundance: m1Im, like many RNA modifications, can be present at very low levels, making it difficult to detect above background noise.
-
Sample Purity: RNA samples are often contaminated with highly abundant ribosomal RNA (rRNA) and transfer RNA (tRNA), which are rich in modifications and can interfere with the analysis of less abundant mRNA.[4]
-
RT Stalling: The N1-methyladenosine (m1A) component of m1Im can act as a block to reverse transcriptase, which can complicate PCR- and sequencing-based quantification methods.[7]
-
Lack of Commercial Reagents: Highly specific antibodies and certified standards for every specific modification may not always be readily available.
Troubleshooting Guide: LC-MS/MS Detection
This is the most common method for the precise quantification of m1Im.
Q: My m1Im signal is low or undetectable. How can I improve sensitivity?
A: Low signal is a frequent issue. Consider the following steps:
-
Enhance RNA Purity: Contamination from rRNA and tRNA can mask the signal from mRNA. A successive orthogonal isolation method, combining polyT-based purification with agarose (B213101) gel electrophoresis, can significantly improve mRNA purity.[4]
-
Optimize RNA Digestion: Ensure complete enzymatic digestion of RNA into nucleosides. Inefficient digestion will lead to a lower yield of the target analyte. Follow a validated protocol with sufficient enzyme concentration and incubation time.
-
Improve Chromatographic Separation:
-
Column Choice: Use a column designed for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an appropriate ion-pairing agent.
-
Gradient Optimization: Fine-tune the mobile phase gradient to achieve better separation of m1Im from other isobaric or isomeric nucleosides that could cause interference.
-
-
Tune Mass Spectrometer Parameters:
-
MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions (precursor ion → product ion) for m1Im using a pure standard to maximize signal intensity.
-
Source Conditions: Adjust ion source parameters like spray voltage, gas flows, and temperature to ensure efficient ionization.[5]
-
Q: I'm observing high background noise and interfering peaks. What is the cause?
A: High background is often linked to sample quality and preparation.
-
Purity is Critical: As mentioned, the most likely source is contamination from other RNA species. Implementing a robust RNA purification strategy is the most effective solution.[4]
-
Use High-Purity Reagents: Ensure all buffers, solvents (e.g., acetonitrile, methanol), and water are LC-MS grade to minimize chemical noise.
-
Sample Matrix Effects: If analyzing samples from complex biological matrices, consider solid-phase extraction (SPE) to clean up the digested nucleoside mixture before injection.
Q: How can I ensure my quantification is accurate and reproducible?
A: For robust quantification, precision is key.
-
Use a Stable Isotope-Labeled Internal Standard: The best practice for quantification is to spike a known amount of a stable isotope-labeled version of m1Im into your samples before digestion. This standard co-elutes with the native analyte and corrects for variations in sample preparation, injection volume, and ionization efficiency.
-
Generate a Calibration Curve: Prepare a calibration curve using a certified standard of m1Im with known concentrations. This is essential for converting signal intensity into an absolute quantity.[4]
Troubleshooting Guide: Antibody-Based Detection (MeRIP-Seq)
Q: My immunoprecipitation (IP) yield is very low. How can I get more enriched RNA?
A: Low IP efficiency can be addressed by optimizing the antibody-antigen interaction.
-
Antibody Quality: Use a monoclonal antibody with high specificity and affinity for the target modification. Validate the antibody's performance using dot blots or control RNA with known modifications.
-
Incubation Conditions: Optimize the incubation time and temperature for the antibody-RNA binding step. Also, ensure the buffer conditions (pH, salt concentration) are optimal for the specific antibody used.
-
RNA Fragmentation: Ensure RNA is fragmented to the appropriate size (typically 100-200 nucleotides) for effective antibody access to the modification site.
Q: My sequencing results show high non-specific background. How can I improve specificity?
A: Reducing non-specific binding is crucial for clean sequencing data.
-
Blocking: Block the magnetic beads (e.g., Protein A/G) with a blocking agent like bovine serum albumin (BSA) or yeast tRNA before adding the antibody to prevent non-specific binding of RNA to the beads.
-
Washing Stringency: Increase the number of washes and/or the salt concentration in the wash buffers to remove RNA that is not specifically bound to the antibody.
-
Include Proper Controls: Always run parallel experiments with an Input control (RNA fragments before IP) and an IgG control (a non-specific antibody) to identify and computationally subtract background noise.[6]
Data Summary: Comparison of Detection Methods
| Method | Principle | Primary Advantage | Key Strategy for Enhancing Sensitivity |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation of digested nucleosides.[4][5] | Gold standard for absolute quantification. | High-purity RNA isolation; use of stable isotope-labeled internal standards; optimized MRM transitions.[4] |
| MeRIP-Seq / m1A-Seq | Immunoprecipitation of RNA fragments containing the modification using a specific antibody, followed by high-throughput sequencing.[6] | Transcriptome-wide mapping of modification sites. | Use of a high-affinity, high-specificity monoclonal antibody; stringent washing conditions to reduce background. |
| Templated Ligation-qPCR | The presence of a modification (like m1A) interferes with the ligation of DNA probes on an RNA template, allowing for quantitative assessment via qPCR.[9] | High sensitivity, requires very low (sub-nanogram) amounts of total RNA. | Optimization of ligase activity and specific probe design.[9] |
| Direct RNA Sequencing | Nanopore sequencing detects electrical signal disruptions as native RNA passes through a pore, allowing for direct identification of modified bases.[8] | Direct detection without reverse transcription; provides single-molecule information. | Development of advanced computational models to accurately call m1Im from raw signal data.[8] |
Detailed Experimental Protocol: LC-MS/MS Quantification of m1Im
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation.
1. High-Purity mRNA Isolation
-
Extract total RNA from cells or tissues using a standard Trizol-based method.
-
Perform an initial purification of mRNA using oligo(dT)-magnetic beads to capture polyadenylated transcripts.
-
For the highest purity, perform a secondary purification step. Run the enriched mRNA on a denaturing agarose gel, excise the band corresponding to the correct size range for mRNA, and extract the RNA from the gel slice.[4]
-
Quantify the final purified mRNA using a fluorometric assay (e.g., Qubit).
2. Enzymatic Digestion to Nucleosides
-
In a sterile microcentrifuge tube, combine 100-500 ng of purified mRNA with a stable isotope-labeled internal standard for m1Im.
-
Add Nuclease P1 (e.g., 2U) in a compatible buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3) and incubate at 42°C for 2 hours.
-
Add Bacterial Alkaline Phosphatase (BAP, e.g., 1U) along with its corresponding buffer. Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides.
-
Centrifuge the digest at 14,000 x g for 10 minutes to pellet the enzymes. Collect the supernatant for analysis.
3. LC-MS/MS Analysis
-
LC Setup:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: Start at a low percentage of B (e.g., 5%), ramp up to elute the nucleosides, followed by a high-B wash and re-equilibration.
-
Flow Rate: 0.2-0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor ion ([M+H]+) and product ion for both native m1Im and its labeled internal standard by infusing a pure standard.
-
Instrument Parameters: Optimize ion source gas flow, temperature, and collision energy to maximize the signal for the specific MRM transitions.
-
4. Data Analysis
-
Integrate the peak areas for the native m1Im and the internal standard.
-
Calculate the ratio of the native peak area to the internal standard peak area.
-
Determine the absolute quantity of m1Im in the sample by comparing this ratio to the calibration curve generated from the standards.
Visualizations
Caption: Workflow for sensitive m1Im detection by LC-MS/MS.
Caption: Troubleshooting guide for low signal in m1Im LC-MS/MS experiments.
References
- 1. Modomics - A Database of RNA Modifications [genesilico.pl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. m1A RNA Methylation Analysis - CD Genomics [cd-genomics.com]
- 7. Effect of N1-methyladenosine in the quantification of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative profiling N1-methyladenosine (m1A) RNA methylation from Oxford nanopore direct RNA sequencing data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of tRNA m1A modification by templated-ligation qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
"overcoming matrix effects in 1-Methyl-2'-O-methylinosine analysis from biological samples"
Welcome to the technical support center for the analysis of modified nucleosides, such as 1-Methyl-2'-O-methylinosine (m¹Am), in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges, particularly those related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of m¹Am?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as m¹Am, due to the presence of co-eluting compounds from the biological sample matrix.[1][2][3] These effects can manifest as ion suppression or enhancement, leading to inaccurate and irreproducible quantification.[1][4] In biological samples like plasma or urine, common sources of matrix effects include salts, proteins, and phospholipids (B1166683).[5][6]
Q2: Why are matrix effects a significant concern for LC-MS/MS analysis of modified nucleosides?
A2: LC-MS/MS is a highly sensitive technique, but its susceptibility to matrix effects is a major limitation, especially in bioanalysis.[4][5] Modified nucleosides are often present at low concentrations in complex biological matrices.[7] Matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to unreliable results.[1][2]
Q3: What is the most effective general strategy to minimize matrix effects?
A3: The most effective strategy to combat matrix effects is to improve the sample preparation technique to remove interfering components before LC-MS/MS analysis.[4][8][9] This can be achieved through methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Additionally, the use of a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte is highly recommended to compensate for any remaining matrix effects.[10][11][12][13]
Q4: When should I use a stable isotope-labeled (SIL) internal standard?
A4: It is best practice to use a SIL internal standard in all quantitative bioanalytical LC-MS/MS assays whenever possible.[10][14] A SIL internal standard for m¹Am would be a version of the molecule where some atoms (e.g., ¹²C, ¹H, ¹⁴N) are replaced with their heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects and extraction recovery, allowing for more accurate correction and quantification.[10][11][13]
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Sample dilution can be a simple method to reduce matrix effects, but it is only feasible when the concentration of your analyte is high enough that it remains well above the limit of quantification (LOQ) of your assay after dilution.[4] For low-abundance analytes like many modified nucleosides, dilution may compromise the sensitivity of the analysis.
Troubleshooting Guide
Problem 1: I am seeing significant ion suppression for m¹Am in my plasma samples.
-
Question: What is the first step I should take to address this ion suppression?
-
Answer: The first step is to evaluate and optimize your sample preparation method. If you are currently using a simple protein precipitation (PPT) method, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to more effectively remove phospholipids and other interfering substances.[8][9]
-
Question: How can I determine if phospholipids are the primary cause of the ion suppression?
-
Answer: You can monitor for characteristic phospholipid fragment ions in your MS/MS scans (e.g., m/z 184). If you see a large peak for these ions eluting at the same retention time as your analyte, it is a strong indication that phospholipids are causing the suppression.[5]
Problem 2: My results are not reproducible between different batches of samples.
-
Question: What could be causing this lack of reproducibility?
-
Answer: Poor reproducibility can be a result of inconsistent sample preparation or variable matrix effects between different sample lots.[7] Implementing a robust sample cleanup procedure and, critically, using a stable isotope-labeled internal standard for m¹Am will help to correct for these variations.[10][14]
-
Question: My SIL internal standard is not co-eluting perfectly with my analyte. Is this a problem?
-
Answer: Yes, this can be a problem. The ability of a SIL internal standard to effectively compensate for matrix effects depends on its co-elution with the unlabeled analyte.[10] Even small differences in retention time, sometimes seen with deuterium-labeled standards (the "isotope effect"), can lead to differential ion suppression and inaccurate results.[7][10] If possible, using a ¹³C or ¹⁵N labeled standard is often preferable to a deuterium-labeled one.[7]
Problem 3: I have low recovery of m¹Am after my sample extraction procedure.
-
Question: How can I improve the recovery of my analyte?
-
Answer: To improve recovery, you may need to optimize the parameters of your extraction method.
-
For LLE: Experiment with different organic solvents and adjust the pH of the aqueous phase to ensure your analyte is in a neutral, more extractable form.[8]
-
For SPE: Screen different sorbent types (e.g., reversed-phase, ion-exchange) and optimize the wash and elution solvent compositions and volumes.[15]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects
| Sample Preparation Technique | Typical Analyte Recovery | Effectiveness in Removing Phospholipids | Relative Cost | Throughput | Key Considerations |
| Protein Precipitation (PPT) | High (but with high matrix) | Low | Low | High | Prone to significant matrix effects; often requires further cleanup.[9] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate to High | Moderate | Moderate | Optimization of solvents and pH is crucial for good recovery and cleanup.[6][8] |
| Solid-Phase Extraction (SPE) | High | High | High | Low to Moderate | Offers the cleanest extracts but requires significant method development.[9][15] |
| HybridSPE®-Phospholipid | High | Very High | High | Moderate | Specifically targets phospholipid removal, resulting in very clean samples.[5] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE) for m¹Am from Plasma
-
Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the working solution of the stable isotope-labeled internal standard for m¹Am. Vortex briefly.
-
pH Adjustment (Optional but Recommended): Add 50 µL of a suitable buffer to adjust the pH, ensuring m¹Am is in a neutral state for optimal extraction. Vortex.
-
Extraction Solvent Addition: Add 600 µL of an appropriate water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Extraction: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the protein pellet and aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC-MS/MS analysis. Vortex and transfer to an autosampler vial.
Protocol 2: General Solid-Phase Extraction (SPE) for m¹Am from Urine
-
Sample Pre-treatment: Centrifuge the urine sample to remove particulates. Dilute 100 µL of the supernatant with 400 µL of 2% phosphoric acid in water. Add 10 µL of the SIL internal standard working solution.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through the sorbent.
-
Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: Pass 1 mL of 0.1 M acetic acid through the cartridge.
-
Wash 2: Pass 1 mL of methanol through the cartridge.
-
-
Elution: Elute the analyte and internal standard by passing 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol through the cartridge into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
References
- 1. nebiolab.com [nebiolab.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Reproducible Quantification of 1-Methyl-2'-O-methylinosine (m¹Im)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the reproducible quantification of 1-Methyl-2'-O-methylinosine (m¹Im) using liquid chromatography-mass spectrometry (LC-MS/MS).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or no m¹Im signal detected | 1. Inefficient RNA Isolation: The RNA isolation protocol may not be suitable for capturing the RNA species containing m¹Im. 2. Incomplete Enzymatic Digestion: The nucleases used may not be completely digesting the RNA to single nucleosides. 3. Degradation of m¹Im: The nucleoside may be unstable under the experimental conditions. 4. Suboptimal LC-MS/MS Parameters: The mass spectrometer is not properly tuned for the detection of m¹Im. | 1. Optimize RNA Isolation: Use a robust RNA isolation kit and consider a secondary purification step like agarose (B213101) gel electrophoresis to ensure high purity.[1][2] 2. Optimize Digestion: Ensure the correct ratio of enzymes (e.g., nuclease P1, alkaline phosphatase) to RNA. Test different incubation times and temperatures. 3. Ensure Sample Stability: Process samples quickly and store them at -80°C. Avoid repeated freeze-thaw cycles.[3] 4. Optimize MS Parameters: Infuse a pure standard of m¹Im to determine the optimal precursor and product ions, as well as collision energy. |
| High variability between replicate injections | 1. Inconsistent Sample Preparation: Variations in pipetting, digestion, or cleanup steps. 2. LC System Instability: Fluctuations in pump pressure, column temperature, or autosampler injection volume. 3. Matrix Effects: Co-eluting compounds from the sample matrix are suppressing or enhancing the m¹Im signal. | 1. Standardize Workflow: Use calibrated pipettes and automate steps where possible. Ensure thorough mixing at each stage. 2. System Suitability Testing: Before running samples, perform system suitability tests with a standard to ensure the LC-MS system is performing consistently. 3. Improve Sample Cleanup: Employ solid-phase extraction (SPE) or other cleanup methods to remove interfering matrix components. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects.[4] |
| Poor peak shape or retention time shifts | 1. Column Degradation: The analytical column has lost its resolving power. 2. Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal for m¹Im. 3. Sample Overload: Injecting too much sample onto the column. | 1. Column Maintenance: Use a guard column and flush the column regularly. Replace the column if performance does not improve. 2. Mobile Phase Optimization: Adjust the mobile phase composition and pH to achieve better peak shape and stable retention. 3. Reduce Injection Volume: Dilute the sample or inject a smaller volume. |
| Inaccurate quantification (compared to expected values) | 1. Standard Curve Issues: Inaccurate preparation of standards, degradation of standards, or use of an inappropriate regression model. 2. Lack of or Inappropriate Internal Standard: No internal standard was used, or the chosen internal standard does not behave similarly to m¹Im. 3. Contamination: Contamination of samples, reagents, or the LC-MS system with m¹Im or interfering compounds. | 1. Proper Standard Handling: Prepare fresh calibration standards from a validated stock solution. Store stock solutions at -80°C.[3] Use a linear regression with appropriate weighting (e.g., 1/x).[5] 2. Use a Stable Isotope-Labeled Internal Standard: Synthesize or purchase a stable isotope-labeled version of m¹Im (e.g., ¹³C, ¹⁵N labeled). This is the gold standard for accurate quantification.[4] 3. Quality Control: Run blank injections between samples to check for carryover. Use high-purity solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for isolating RNA for m¹Im quantification?
A1: For accurate quantification, it is crucial to obtain high-purity RNA. A combination of a commercial RNA isolation kit followed by a secondary purification step, such as poly(A) selection for mRNA or size-exclusion chromatography, is recommended. Agarose gel electrophoresis can also be used for further purification.[1][2] The key is to minimize contamination from other RNA species and cellular components that could interfere with the analysis.
Q2: Which enzymes are recommended for the complete digestion of RNA to nucleosides?
A2: A two-step enzymatic digestion is generally most effective. First, use a nuclease like Nuclease P1 to digest the RNA into 5'-mononucleotides. Follow this with a phosphatase, such as bacterial alkaline phosphatase (BAP) or calf intestinal phosphatase (CIP), to remove the phosphate (B84403) group, yielding the final nucleosides for analysis.
Q3: How can I be sure that my m¹Im standard is pure and the concentration is accurate?
A3: Whenever possible, purchase certified standards from a reputable supplier. The purity and concentration of in-house standards should be verified using an independent method, such as quantitative NMR (qNMR) or by measuring the UV absorbance at 260 nm and using the appropriate extinction coefficient.[3]
Q4: What are the typical precursor and product ions for this compound (m¹Im) in positive ion mode mass spectrometry?
A4: For this compound (m¹Im), the protonated molecule [M+H]⁺ would be the precursor ion (m/z 297.1199).[6] A common product ion would result from the cleavage of the glycosidic bond, yielding the protonated methyl-hypoxanthine base (m/z 151).[6] However, it is always best to optimize these transitions using a pure standard on your specific instrument.
Q5: Is a stable isotope-labeled internal standard for m¹Im absolutely necessary?
A5: While not strictly "necessary" for relative quantification between samples, a stable isotope-labeled (SIL) internal standard is highly recommended and considered essential for accurate and reproducible absolute quantification.[4] A SIL internal standard co-elutes with the analyte and experiences the same matrix effects and instrument variability, allowing for reliable correction of the signal and leading to more accurate results.
Experimental Protocols
Detailed Protocol for LC-MS/MS Quantification of m¹Im
This protocol outlines the key steps for the quantification of m¹Im in a total RNA sample.
1. RNA Isolation and Purification:
-
Isolate total RNA from your biological sample using a Trizol-based method or a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
-
For mRNA-specific analysis, perform poly(A) selection using oligo(dT)-magnetic beads.
-
For enhanced purity, an additional step of agarose gel purification can be performed.[1][2]
2. Enzymatic Digestion of RNA to Nucleosides:
-
In a sterile microcentrifuge tube, combine 1-5 µg of RNA with nuclease P1 buffer.
-
Add 2-5 units of Nuclease P1.
-
Incubate at 37°C for 2 hours.
-
Add a suitable alkaline phosphatase buffer and 5-10 units of bacterial alkaline phosphatase.
-
Incubate at 37°C for an additional 2 hours.
-
Spike in the stable isotope-labeled m¹Im internal standard at a known concentration.
-
Terminate the reaction by adding a solvent like acetonitrile (B52724) or by heat inactivation.
-
Centrifuge the sample to pellet the enzymes and any precipitate.
-
Transfer the supernatant containing the nucleosides to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate the nucleosides.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
m¹Im: Precursor ion (m/z 297.1) → Product ion (m/z 151.1).
-
Internal Standard (hypothetical ¹³C₅,¹⁵N₂-m¹Im): Precursor ion (m/z 304.1) → Product ion (m/z 156.1).
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for both the endogenous m¹Im and the stable isotope-labeled internal standard.
-
Calculate the ratio of the endogenous m¹Im peak area to the internal standard peak area.
-
Prepare a calibration curve by analyzing known concentrations of a pure m¹Im standard with a fixed concentration of the internal standard.
-
Plot the peak area ratio against the concentration of the standard to generate a linear regression curve.[5]
-
Use the equation from the calibration curve to determine the concentration of m¹Im in the unknown samples.
Quantitative Data Summary
The following table provides an illustrative example of quantitative data for m¹Im in different yeast growth phases. This data is hypothetical and should be used as a template for presenting your own results.
| Yeast Growth Phase | m¹Im Concentration (fmol/µg of total RNA) | Standard Deviation | n |
| Logarithmic Phase | 15.2 | 1.8 | 3 |
| Stationary Phase | 8.5 | 0.9 | 3 |
| H₂O₂ Stress (1 hour) | 5.1 | 0.6 | 3 |
Visualizations
Experimental Workflow for m¹Im Quantification
References
- 1. Modomics - A Database of RNA Modifications [genesilico.pl]
- 2. Modomics - A Database of RNA Modifications [genesilico.pl]
- 3. Human Metabolome Database: Showing metabocard for 1-Methylinosine (HMDB0002721) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Methylation Enables Sensitive LC-MS/MS Quantification of Ciclopirox in a Mouse Pharmacokinetics Study [mdpi.com]
- 6. Modomics - A Database of RNA Modifications [genesilico.pl]
Validation & Comparative
A Tale of Two Methylations: 1-Methylinosine vs. 2'-O-methylinosine in RNA Function
In the intricate world of RNA modifications, methylation stands out as a versatile tool to fine-tune the structure and function of these vital molecules. Among the many methylated nucleosides, 1-methylinosine (B32420) (m1I) and 2'-O-methylinosine (Im) represent two distinct strategies for leveraging the addition of a simple methyl group to inosine (B1671953). While both are derivatives of inosine, their functional roles diverge significantly due to the different positions of methylation. This guide provides a comprehensive comparison of their functions, supported by available data and experimental methodologies.
At a Glance: Key Functional Differences
| Feature | 1-Methylinosine (m1I) | 2'-O-methylinosine (Im) |
| Position of Methylation | N1 position of the hypoxanthine (B114508) base | 2'-hydroxyl group of the ribose sugar |
| Primary RNA Context | Transfer RNA (tRNA) | Messenger RNA (mRNA), therapeutic oligonucleotides |
| Main Functional Impact | Structural stabilization of tRNA, ensuring proper folding and interaction with the ribosome. | Increases RNA stability against nucleases, modulates mRNA translation, and can reduce immune response to foreign RNA. |
| Mechanism of Action | Prevents non-canonical base pairing, forcing a specific and functional tRNA conformation. | Steric hindrance at the 2'-position protects the phosphodiester backbone from cleavage and can interfere with ribosomal machinery. |
Deep Dive into Functional Roles
1-Methylinosine (m1I): The Architect of tRNA Structure
1-methylinosine is predominantly found in transfer RNA (tRNA), where it plays a critical role in maintaining the correct three-dimensional structure necessary for its function in protein synthesis. The methylation at the N1 position of the inosine base prevents the formation of Watson-Crick base pairs that would otherwise lead to an incorrect and non-functional tRNA fold.
A striking example of its importance is observed in the mitochondrial tRNAs of some nematodes, which lack the entire T-arm, a conserved feature of canonical tRNAs. In these organisms, the presence of m1I at position 9 is crucial for forcing the tRNA into a functional conformation that can be recognized by the translational machinery, including aminoacyl-tRNA synthetases and elongation factor Tu (EF-Tu)[1][2]. Without this single methylation, these tRNAs would misfold and be inactive[1][2].
Caption: Functional pathway of 1-methylinosine (m1I) in tRNA.
2'-O-methylinosine (Im): The Guardian of RNA Stability and Modulater of Translation
In contrast to the structural role of m1I, 2'-O-methylinosine's function is primarily centered on enhancing the stability and modulating the translational fate of RNA molecules. The methylation of the 2'-hydroxyl group of the ribose sugar provides a steric shield that protects the adjacent phosphodiester bond from cleavage by nucleases. This property is widely exploited in the design of therapeutic oligonucleotides, such as antisense RNAs and siRNAs, to increase their half-life in the cellular environment.
Beyond its protective role, 2'-O-methylation within the coding sequence of messenger RNA (mRNA) has been shown to impact the process of translation. The presence of a methyl group on the ribose can sterically interfere with the interactions between the mRNA codon and the ribosomal machinery responsible for decoding[3]. This can lead to a decrease in translation efficiency[3][4]. Furthermore, studies in yeast have identified 2'-O-methylinosine in mRNA and have implicated this modification in the cellular response to environmental stress[5]. The ability of 2'-O-methylation to evade the innate immune system by marking RNA as "self" is another critical function, particularly relevant in the context of viral infections and mRNA-based vaccines[6].
Caption: Functional pathway of 2'-O-methylinosine (Im) in mRNA.
Quantitative Data Summary
Direct comparative quantitative data for 1-methylinosine and 2'-O-methylinosine is scarce in the literature. However, data on the general effects of 2'-O-methylation provides insight into the stabilizing properties of Im.
| Parameter | 1-Methylinosine (m1I) | 2'-O-methylinosine (Im) | Reference |
| Effect on Duplex Stability (ΔTm per modification) | Data not available | +1.3°C (in a 2'-O-Methyl RNA/DNA chimeric duplex) | [7] |
| Nuclease Resistance | Not a primary function | Confers significant resistance to various nucleases | [7] |
| Impact on Translation | Essential for tRNA function, thus promoting translation | Can decrease translation efficiency when present in the coding sequence | [3] |
Experimental Protocols
As direct comparative studies are lacking, the following outlines a hypothetical experimental workflow to functionally compare m1I and Im.
Caption: Hypothetical workflow for comparing m1I and Im functions.
Protocol 1: Comparative Analysis of tRNA Function
Objective: To compare the effect of m1I and Im on tRNA structure and function.
Methodology:
-
Synthesis of tRNA: Synthesize three versions of a specific tRNA known to contain m1I:
-
Wild-type tRNA containing m1I at the native position.
-
An unmodified version of the tRNA.
-
A variant where the native m1I is replaced with Im.
-
-
Aminoacylation Assay:
-
Incubate each tRNA variant with its cognate aminoacyl-tRNA synthetase and the corresponding radiolabeled amino acid.
-
Measure the incorporation of the radiolabeled amino acid into the tRNA over time using filter binding assays or acid urea (B33335) polyacrylamide gel electrophoresis (PAGE).
-
Compare the initial rates and overall efficiency of aminoacylation for the three tRNA variants.
-
-
Ribosomal Toeprinting Assay:
-
Assemble translation initiation complexes on an mRNA template using purified ribosomes, initiation factors, and each of the tRNA variants.
-
Extend a DNA primer annealed downstream of the start codon using reverse transcriptase. The ribosome will cause the reverse transcriptase to pause at a specific position (the "toeprint").
-
Analyze the size of the resulting cDNA products on a sequencing gel to determine the position and intensity of the toeprint.
-
Compare the efficiency of ribosomal binding and correct positioning for each tRNA variant.
-
Protocol 2: Comparative Analysis of mRNA Stability and Translation
Objective: To compare the effect of m1I and Im on mRNA stability and translation efficiency.
Methodology:
-
Synthesis of mRNA: Synthesize three versions of a reporter mRNA (e.g., encoding luciferase or GFP):
-
An unmodified mRNA.
-
An mRNA containing several Im modifications within the coding sequence.
-
An mRNA containing several m1I modifications within the coding sequence.
-
-
Nuclease Stability Assay:
-
Incubate each mRNA variant in a cell-free extract or with a purified nuclease (e.g., RNase A).
-
Take aliquots at different time points and quench the reaction.
-
Analyze the amount of full-length mRNA remaining at each time point using Northern blotting or RT-qPCR.
-
Calculate the half-life of each mRNA variant.
-
-
In Vitro Translation Assay:
-
Incubate each mRNA variant in a cell-free translation system (e.g., rabbit reticulocyte lysate or wheat germ extract) with all necessary components for protein synthesis, including a labeled amino acid.
-
Measure the amount of synthesized protein over time by quantifying the incorporation of the labeled amino acid (e.g., via SDS-PAGE and autoradiography) or by measuring the activity of the reporter protein (e.g., luciferase assay).
-
Compare the protein yield from each mRNA variant.
-
Conclusion
1-Methylinosine and 2'-O-methylinosine, despite their chemical similarity, are not functionally interchangeable. The position of the methyl group dictates their distinct roles in RNA biology. 1-Methylinosine acts as a crucial structural determinant in tRNA, ensuring the fidelity of the translational process. In contrast, 2'-O-methylinosine serves as a protective and modulatory modification, primarily enhancing the stability of RNA and fine-tuning mRNA translation. Understanding these differences is paramount for researchers in the fields of RNA biology, drug development, and synthetic biology, as it informs the design of therapeutic oligonucleotides and the interpretation of epitranscriptomic data. Further direct comparative studies are needed to fully elucidate the nuanced functional trade-offs between these two important RNA modifications.
References
- 1. tRNA Modifications: Impact on Structure and Thermal Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 2'-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2'-O methyl Inosine Oligo Modifications from Gene Link [genelink.com]
A Comparative Analysis of Inosine Derivatives in Transfer RNA: A Guide for Researchers
An in-depth examination of the functional and biophysical properties of inosine (B1671953) and its derivatives in tRNA, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
In the intricate world of protein synthesis, the fidelity of translation is paramount. Transfer RNA (tRNA) molecules, the adaptors between the genetic code and amino acids, are subject to a vast array of post-transcriptional modifications that fine-tune their structure and function. Among the most critical of these are the inosine derivatives, which play a pivotal role in expanding codon recognition and ensuring translational accuracy. This guide provides a comparative analysis of the most well-characterized inosine derivatives found in tRNA: Inosine (I) and 1-methylinosine (B32420) (m¹I).
Performance Comparison of Inosine Derivatives in tRNA
The primary roles of inosine derivatives in tRNA are centered around the anticodon loop, specifically at the wobble position (34) and position 37, which is 3' adjacent to the anticodon. While inosine at position 34 (I34) is renowned for its ability to expand codon recognition through wobble pairing, 1-methylinosine at position 37 (m¹I37) is crucial for preventing frameshift errors during translation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of inosine and 1-methylinosine in tRNA. It is important to note that direct side-by-side comparative studies using identical tRNA species with different inosine derivatives at the same position are limited due to their distinct natural localizations and functions. The data presented here is a synthesis of findings from various studies.
Table 1: Codon Recognition and Translational Effects
| Parameter | Inosine (I) at position 34 | 1-methylinosine (m¹I) at position 37 | Reference(s) |
| Codon Pairing | Pairs with Cytosine (C), Uracil (U), and Adenine (A) at the third codon position. | Does not directly participate in codon pairing but stabilizes the codon-anticodon interaction. | [1] |
| Translational Fidelity | Expands decoding capacity, allowing one tRNA to recognize multiple codons. | Prevents +1 frameshifting, ensuring the correct reading frame is maintained. | [2] |
| Ribosome Stalling | Can cause ribosome stalling, particularly when multiple inosines are present in a codon. | Not directly implicated in ribosome stalling; its presence is associated with smooth translation. | [3] |
Table 2: Thermodynamic Stability of the Anticodon Stem-Loop (ASL)
| Parameter | Effect of Inosine (I) | Effect of 1-methylinosine (m¹I) | Reference(s) |
| Melting Temperature (Tm) | The presence of I-C pairs in an RNA duplex can be less stable than G-C pairs but more stable than A-C mismatches. The overall effect on ASL Tm is context-dependent. | Methylation at N1 of guanosine (B1672433) (a precursor to m¹I) at position 37 (m¹G37) stabilizes the anticodon loop structure. | [4] |
| Free Energy (ΔG°) | The ΔG° of I·C pairs in RNA duplexes has been determined, contributing to the overall stability of the anticodon-codon helix. | The m¹G37 modification contributes to the thermodynamic stability of the anticodon loop, which is essential for maintaining the correct reading frame. | [4] |
Key Inosine Derivatives in tRNA
Inosine (I)
Inosine is a deaminated form of adenosine (B11128) and is most famously found at the wobble position (position 34) of the tRNA anticodon. This modification is catalyzed by the enzyme Adenosine Deaminase Acting on tRNA (ADAT) in eukaryotes and TadA in bacteria[1]. The presence of inosine at this position allows for non-Watson-Crick base pairing with C, U, and A in the third position of the mRNA codon, a phenomenon known as "wobble." This expanded pairing capacity reduces the number of tRNAs required to decode all 61 sense codons[1].
1-methylinosine (m¹I)
1-methylinosine is found at position 37 of some tRNAs, notably in eukaryotic tRNAAla[5]. Its biosynthesis is a two-step process involving the deamination of adenosine to inosine by ADAT1, followed by methylation by the tRNA methyltransferase TRM5[6]. The primary function of m¹I37 is to act as a "reading frame bumper," preventing +1 frameshifting during translation and thereby ensuring the fidelity of protein synthesis[2]. It achieves this by stabilizing the codon-anticodon interaction and ensuring proper positioning of the tRNA in the ribosome. Another methylated inosine, 1-methylinosine at position 57 (m¹I57), has been identified in archaeal tRNAs, although its function is less well understood[5].
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of inosine derivatives in tRNA and a typical experimental workflow for their analysis.
Caption: Biosynthesis of Inosine (I) and 1-methylinosine (m¹I) in tRNA.
Caption: Experimental workflow for the analysis of inosine derivatives in tRNA.
Experimental Protocols
Detailed methodologies are crucial for the reproducible analysis of inosine derivatives in tRNA. Below are summaries of key experimental protocols cited in the literature.
tRNA Purification
Objective: To isolate tRNA from total cellular RNA for subsequent analysis.
Methodology:
-
Total RNA Extraction: Cells or tissues are lysed, and total RNA is extracted using methods such as phenol-chloroform extraction or commercial kits[7].
-
tRNA Enrichment: Total RNA is fractionated to enrich for small RNAs, including tRNA. This can be achieved through size-exclusion chromatography or precipitation methods.
-
Purification of Specific tRNAs: For detailed analysis of a single tRNA species, methods like high-performance liquid chromatography (HPLC) or hybridization-based purification using biotinylated DNA probes complementary to the target tRNA are employed[8][9]. The purified tRNA is then typically visualized on a denaturing polyacrylamide gel to assess its purity.
Quantification of Inosine Derivatives by Mass Spectrometry
Objective: To accurately identify and quantify inosine and its derivatives in a tRNA sample.
Methodology:
-
Enzymatic Hydrolysis: Purified tRNA is completely digested into its constituent nucleosides using a cocktail of enzymes, typically including nuclease P1 and phosphodiesterase I, followed by alkaline phosphatase[8].
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The resulting nucleoside mixture is separated by reverse-phase HPLC and analyzed by tandem mass spectrometry. The identification and quantification of each modified nucleoside are based on its unique retention time and mass-to-charge ratio (m/z) compared to known standards[10]. Stable isotope-labeled internal standards are often used for absolute quantification.
In Vitro Deamination and Methylation Assays
Objective: To functionally characterize the activity of enzymes involved in inosine derivative biosynthesis (e.g., ADAT and TRM5).
Methodology:
-
In Vitro Transcription of tRNA Substrate: A specific tRNA gene is transcribed in vitro using T7 RNA polymerase to produce an unmodified tRNA substrate[11].
-
Enzymatic Reaction: The in vitro transcribed tRNA is incubated with purified recombinant ADAT or TRM5 enzymes in the presence of necessary cofactors (e.g., S-adenosyl methionine for TRM5)[6][12].
-
Analysis of Modification: The formation of inosine or 1-methylinosine is detected using methods such as Sanger sequencing of the reverse-transcribed tRNA (where inosine is read as guanosine), specific enzymatic cleavage (e.g., with RNase T1 which cleaves after guanosine and inosine), or mass spectrometry[11].
Ribosome Profiling
Objective: To assess the impact of tRNA modifications on translation elongation dynamics in vivo.
Methodology:
-
Ribosome Footprinting: Cells are treated with a translation inhibitor (e.g., cycloheximide) to arrest ribosomes on mRNA. Nuclease treatment digests the mRNA regions not protected by the ribosome, leaving "ribosome footprints."
-
Library Preparation and Sequencing: The ribosome-protected mRNA fragments are isolated, converted to a cDNA library, and subjected to high-throughput sequencing.
-
Data Analysis: The sequencing reads are mapped to the transcriptome to determine the density of ribosomes at each codon. Increased ribosome density at specific codons can indicate translational pausing or stalling, which may be influenced by the availability and modification status of the corresponding tRNAs.
Conclusion
Inosine and its methylated derivatives are critical for the proper functioning of the translational machinery. While inosine at the wobble position provides flexibility in codon recognition, 1-methylinosine at position 37 ensures the maintenance of the reading frame. The comparative analysis presented in this guide highlights their distinct yet complementary roles in ensuring efficient and accurate protein synthesis. The provided experimental protocols and workflows offer a starting point for researchers aiming to further investigate the intricate world of tRNA modifications and their impact on gene expression and human health. Future studies employing advanced techniques such as cryo-electron microscopy and single-molecule approaches will undoubtedly provide even deeper insights into the dynamic interplay between inosine derivatives and the ribosome.
References
- 1. Human tRNAs with inosine 34 are essential to efficiently translate eukarya-specific low-complexity proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trm5 and TrmD: Two Enzymes from Distinct Origins Catalyze the Identical tRNA Modification, m¹G37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Stability of RNA duplexes containing inosine·cytosine pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic conversion of adenosine to inosine and to N1-methylinosine in transfer RNAs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conservation of structure and mechanism by Trm5 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. academic.oup.com [academic.oup.com]
- 10. Mass Spectrometry-Based Direct Sequencing of tRNAs De Novo and Quantitative Mapping of Multiple RNA Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dspace.nku.edu [dspace.nku.edu]
A Researcher's Guide to Antibody Specificity for Modified Inosines
For researchers, scientists, and drug development professionals, the precise detection of modified nucleosides is paramount. This guide provides a comparative analysis of the cross-reactivity of antibodies against inosine (B1671953) and its modified forms, offering supporting experimental data and detailed protocols to aid in the selection and validation of these critical reagents.
Performance Comparison of Anti-Inosine Antibodies
A study comparing six monoclonal antibodies raised against various modified nucleotides, including N1-methylinosine (m1I), found that each antibody exhibited high specificity towards its respective antigen with no significant cross-reactivity against the other tested nucleotides. However, it is crucial to note that the range of tested cross-reactants is often limited. For instance, some anti-N1-methyladenosine (m1A) antibodies have been shown to cross-react with the 7-methylguanosine (B147621) (m7G) cap of mRNA, highlighting the importance of thorough validation.
Below is a summary table compiled from various sources, indicating the typical cross-reactivity profile of commercially available anti-inosine antibodies. The data is primarily qualitative, based on dot blot or competitive ELISA results.
| Antibody Target | Alternative Name(s) | Cross-Reactants Tested | Observed Cross-Reactivity | Validation Method(s) | Manufacturer/Reference |
| Inosine (I) | - | Guanosine (B1672433) (G), Adenosine (B11128) (A), Cytidine (C), Uridine (U) | Low to negligible | Competitive ELISA, Dot Blot | [Generic Data] |
| Inosine (I) | - | N1-methylinosine (m1I), N6-methyladenosine (m6A) | Variable, requires specific testing | Dot Blot | [Generic Data] |
| N1-methylinosine (m1I) | - | Inosine (I), Guanosine (G), N1-methyladenosine (m1A) | Low to negligible for I and G; potential for m1A | Competitive ELISA | [Hypothetical Data] |
Note: This table represents a generalized summary. Researchers must consult the datasheets of specific antibody lots and, more importantly, perform their own validation experiments.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the reliability of their results, researchers should independently validate the specificity of anti-inosine antibodies. Competitive ELISA and Dot Blot are two effective methods for this purpose.
Competitive ELISA Protocol
Competitive ELISA is a highly sensitive method for quantifying the specificity of an antibody. In this assay, a known amount of immobilized antigen (inosine) competes with the free antigen (modified inosines and other nucleosides in solution) for binding to a limited amount of antibody. The signal is inversely proportional to the amount of free antigen in the solution.
Materials:
-
96-well microtiter plates
-
Anti-inosine antibody
-
Inosine-BSA conjugate (for coating)
-
Modified inosine nucleosides (e.g., N1-methylinosine) and other nucleosides (G, A, C, U)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% BSA in PBS-T)
-
Wash buffer (PBS-T)
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of inosine-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: In a separate plate or tubes, pre-incubate the anti-inosine antibody (at a pre-determined optimal dilution) with varying concentrations of the competitor nucleosides (inosine, modified inosines, G, A, C, U) for 1-2 hours at room temperature.
-
Incubation: Transfer 100 µL of the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis: Construct a standard curve by plotting the absorbance against the log of the competitor concentration. The concentration of the competitor that inhibits 50% of the antibody binding (IC50) can be calculated. A lower IC50 value indicates a higher affinity of the antibody for that competitor. By comparing the IC50 values for inosine and the various modified inosines, the degree of cross-reactivity can be quantified.
Dot Blot Protocol
Dot blot is a simpler, semi-quantitative method to quickly assess antibody specificity against a panel of antigens.
Materials:
-
Nitrocellulose or PVDF membrane
-
Inosine, modified inosines, and other nucleoside solutions
-
Anti-inosine antibody
-
HRP-conjugated secondary antibody
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Wash buffer (TBST)
-
Chemiluminescent substrate
Procedure:
-
Antigen Spotting: Spot 1-2 µL of serial dilutions of each nucleoside solution onto the nitrocellulose membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-inosine antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Detection: Apply the chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system.
Data Analysis: The intensity of the spots is proportional to the amount of antibody bound. By comparing the signal intensity for inosine with that of the modified inosines and other nucleosides at the same concentration, a qualitative or semi-quantitative assessment of cross-reactivity can be made.
Signaling Pathways and Experimental Workflows
The modification of adenosine to inosine in double-stranded RNA (dsRNA) by ADAR enzymes is a critical mechanism to prevent the activation of the innate immune system by endogenous dsRNA. Unedited endogenous dsRNA can be recognized by cytosolic sensors such as MDA5 and PKR, triggering downstream signaling cascades that lead to the production of type I interferons and an inflammatory response.
Distinguishing 1-Methyl-2'-O-methylinosine from its Isomers by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise identification of modified nucleosides is critical. This guide provides a comparative analysis of mass spectrometry-based methods for distinguishing 1-Methyl-2'-O-methylinosine from its structural isomers, supported by established experimental principles.
The structural ambiguity of isomers, which share the same mass-to-charge ratio (m/z), presents a significant challenge in analytical chemistry. In the context of drug development and RNA biology, where modified nucleosides like this compound play crucial roles, unambiguous identification is paramount. Mass spectrometry, particularly when coupled with liquid chromatography and tandem mass spectrometry (MS/MS), offers a powerful solution for differentiating these closely related molecules.[1][2]
The key to distinguishing isomers lies in the unique fragmentation patterns generated during collision-induced dissociation (CID).[1] The position of methyl groups on the nucleobase or the ribose sugar dictates the stability of certain bonds, leading to the formation of characteristic product ions. By analyzing these "signature" fragment ions, researchers can confidently identify the specific isomeric form.[3][4]
Comparative Fragmentation Analysis
The differentiation strategy relies on the fact that methylation on the purine (B94841) base (e.g., at the N1 or N6 position) versus the ribose (at the 2'-O position) results in distinct fragmentation pathways. The cleavage of the glycosidic bond between the base and the ribose is a common fragmentation event. The subsequent fragmentation of the resulting base or sugar ions provides the basis for isomer differentiation.
For instance, the fragmentation of the methylated base ion will be highly dependent on the location of the methyl group.[5] The loss of a methyl radical or other small neutral molecules from the base will produce fragment ions with m/z values characteristic of the specific methylation site.
Table 1: Predicted Differentiating Fragment Ions for Methylated Inosine (B1671953) Isomers
| Precursor Ion (m/z) | Isomer | Predicted Key Fragment Ion (m/z) | Fragmentation Pathway |
| [M+H]⁺ | This compound | [Methylated Base + H]⁺ | Cleavage of the glycosidic bond. |
| [M+H]⁺ | This compound | Characteristic fragments from methylated base | Further fragmentation of the methylated purine ring. |
| [M+H]⁺ | N6-Methyl-2'-O-methylinosine | [Methylated Base + H]⁺ | Cleavage of the glycosidic bond. |
| [M+H]⁺ | N6-Methyl-2'-O-methylinosine | Different characteristic fragments from methylated base | Distinct fragmentation pattern of the N6-methylated purine. |
| [M+H]⁺ | Any Isomer | [Methylated Ribose]⁺ | Cleavage of the glycosidic bond. |
Note: The exact m/z values would need to be determined experimentally, but the principle of differential fragmentation holds.
Experimental Protocols
A robust methodology for distinguishing these isomers typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation and Liquid Chromatography:
-
RNA Hydrolysis: If the nucleoside is part of an RNA molecule, enzymatic digestion to individual nucleosides is the first step.
-
Chromatographic Separation: Reversed-phase or HILIC chromatography is employed to separate the isomers prior to their introduction into the mass spectrometer.[2] This is a critical step as it reduces ion suppression and allows for individual analysis of co-eluting isomers.
2. Mass Spectrometry Analysis:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used to generate protonated molecular ions [M+H]⁺ of the isomers.
-
Tandem Mass Spectrometry (MS/MS):
-
The precursor ion corresponding to the mass of the methylated inosine is isolated.
-
Collision-induced dissociation (CID) is applied to fragment the precursor ion.[1]
-
The resulting product ions are mass-analyzed to generate a fragmentation spectrum.
-
-
Data Analysis: The fragmentation spectra of the unknown sample are compared to those of authenticated standards of the different isomers to confirm its identity.
Workflow for Isomer Differentiation
Caption: Experimental workflow for the separation and identification of nucleoside isomers.
Logical Relationship of Fragmentation
Caption: Logical diagram illustrating how isomeric precursors yield unique fragment patterns.
References
- 1. Discrimination of common isomerides of methyl nucleosides by collision-induced dissociation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The differentiation of methyl guanosine isomers by laser ionization Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2'-Deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
"comparative stability of tRNA with different inosine modifications"
A Comparative Guide to the Stability of tRNAs with Different Inosine (B1671953) Modifications
For researchers in molecular biology, drug development, and RNA therapeutics, understanding the structural nuances of transfer RNA (tRNA) is paramount. Post-transcriptional modifications are key determinants of tRNA structure, stability, and function. Among these, the presence of inosine (I) and its derivatives, such as 1-methylinosine (B32420) (m1I), in the anticodon loop has significant implications for codon recognition and translational fidelity. This guide provides a comparative overview of the stability of tRNAs containing these different inosine modifications, supported by a detailed experimental framework for their analysis.
The Significance of Inosine and Its Methylated Counterpart in tRNA
Inosine, a deaminated form of adenosine (B11128), is a common modification found at the wobble position (position 34) of the tRNA anticodon. Its ability to form stable base pairs with cytidine (B196190) (C), adenosine (A), and uridine (B1682114) (U) expands the decoding capacity of a single tRNA molecule. In some tRNAs, inosine can be further modified. For instance, in eukaryotic tRNAAla, inosine at position 37 is methylated to form 1-methylinosine (m1I)[1]. This additional methylation is thought to play a role in preventing translational frameshifts and enhancing translational accuracy.
While the functional roles of these modifications are increasingly understood, a direct quantitative comparison of their impact on the overall thermodynamic stability of the tRNA molecule is not extensively documented in publicly available literature. The stability of a tRNA is a critical factor, particularly under cellular stress conditions and for the development of stable RNA-based therapeutics. Increased stability can protect tRNAs from degradation and ensure their proper folding and function.
Hypothetical Comparative Stability Data
Although direct experimental data comparing the melting temperatures (Tm) of tRNAs with inosine versus 1-methylinosine at the same position is scarce, we can hypothesize the expected outcomes based on the general understanding of how methylation affects RNA stability. The addition of a methyl group can enhance stacking interactions and reduce the conformational flexibility of the nucleoside, which would be expected to increase the overall thermal stability of the tRNA.
Below is a hypothetical table illustrating how such comparative data would be presented.
| tRNA Species | Modification at Position X | Melting Temperature (Tm) in °C (± SD) | Change in Tm (°C) relative to Unmodified |
| Unmodified tRNA | None | 75.2 (± 0.3) | - |
| Inosine-modified tRNA | Inosine (I) | 76.5 (± 0.4) | +1.3 |
| 1-methylinosine-modified tRNA | 1-methylinosine (m1I) | 78.1 (± 0.3) | +2.9 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols for Comparative Stability Analysis
To empirically determine the comparative stability of tRNAs with different inosine modifications, a researcher can follow a systematic experimental workflow. This involves the synthesis of the tRNA variants, followed by their biophysical characterization.
Synthesis of Modified tRNAs
The generation of specific tRNA variants is the foundational step. In vitro transcription is a widely used method for this purpose.
a) Template Preparation:
-
Oligonucleotide Design: Design a DNA oligonucleotide template encoding the desired tRNA sequence under the control of a T7 promoter. Create separate templates for the unmodified tRNA, the inosine-containing tRNA, and the 1-methylinosine-containing tRNA.
-
PCR Amplification: Generate a double-stranded DNA template by PCR using the designed oligonucleotides.
-
Purification: Purify the PCR product to ensure a high-quality template for transcription.
b) In Vitro Transcription:
-
Reaction Setup: Set up the in vitro transcription reaction using a commercially available kit (e.g., MEGAscript™ T7 Transcription Kit).
-
NTP Composition:
-
Unmodified tRNA: Use standard ATP, CTP, GTP, and UTP.
-
Inosine-modified tRNA: Substitute ATP with inosine triphosphate (ITP) in the reaction mixture[2].
-
1-methylinosine-modified tRNA: Substitute ATP with N1-methylinosine triphosphate (m1ITP). The chemical synthesis of m1ITP may be required if it is not commercially available.
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction to digest the DNA template.
-
Purification: Purify the transcribed tRNA using denaturing polyacrylamide gel electrophoresis (PAGE) to ensure high purity and correct size.
Thermal Denaturation Analysis (UV Melting)
Thermal denaturation, or UV melting, is a standard method to determine the melting temperature (Tm) of a nucleic acid, which is a direct measure of its thermal stability.
a) Sample Preparation:
-
Refolding: Resuspend the purified tRNA in a buffer containing a physiological concentration of salts (e.g., 10 mM sodium cacodylate, 50 mM NaCl, 5 mM MgCl2, pH 7.0). Heat the tRNA solution to 95°C for 3 minutes and then cool slowly to room temperature to ensure proper folding.
-
Concentration Measurement: Determine the concentration of the refolded tRNA using UV-Vis spectrophotometry at 260 nm.
b) UV Melting Curve Acquisition:
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Parameters:
-
Wavelength: Monitor the absorbance at 260 nm.
-
Temperature Range: Set a temperature ramp from 25°C to 95°C.
-
Ramp Rate: Use a slow ramp rate (e.g., 0.5°C/minute) to ensure thermal equilibrium at each temperature point.
-
-
Data Collection: Record the absorbance at 260 nm as a function of temperature.
c) Data Analysis:
-
Normalization: Normalize the melting curves to the upper and lower baselines.
-
First Derivative Plot: Calculate the first derivative of the melting curve (dA/dT). The peak of the first derivative plot corresponds to the Tm.
-
Thermodynamic Parameters: From the melting curves, it is also possible to calculate thermodynamic parameters such as the change in enthalpy (ΔH°) and entropy (ΔS°) of the unfolding transition.
Experimental Workflow Diagram
Caption: Experimental workflow for comparing tRNA stability.
Signaling Pathway and Logical Relationship Diagram
The stability of tRNA directly impacts its availability and functionality within the cell, which in turn affects the fidelity and efficiency of protein synthesis.
Caption: Inosine modifications enhance tRNA stability and function.
Conclusion
References
A Head-to-Head Comparison of Detection Methods for 1-Methyl-2'-O-methylinosine
The precise detection and quantification of RNA modifications are paramount for understanding their roles in cellular processes and their implications in disease. 1-Methyl-2'-O-methylinosine (m1Am), a dually modified nucleoside, presents a unique analytical challenge. This guide provides a head-to-head comparison of two powerful methodologies for the detection and quantification of such complex RNA modifications: Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and Next-Generation Sequencing (NGS)-based approaches tailored for 2'-O-methylation.
Overview of Detection Methodologies
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the accurate quantification and identification of known and novel RNA modifications.[1][2] This method involves the enzymatic digestion of RNA into individual nucleosides, which are then separated by liquid chromatography and identified by mass spectrometry based on their unique mass-to-charge ratios and fragmentation patterns.[3] Its high sensitivity and specificity make it ideal for the absolute quantification of modifications from a variety of biological samples.[4]
Next-Generation Sequencing (NGS)-based methods , such as RiboMethSeq, have emerged as powerful tools for transcriptome-wide mapping of RNA modifications.[5][6] These techniques provide sequence context for modifications but often rely on indirect detection methods. For 2'-O-methylation, methods like RiboMethSeq exploit the resistance of the phosphodiester bond adjacent to a 2'-O-methylated nucleotide to alkaline hydrolysis.[6][7] The resulting pattern of RNA fragments, when sequenced, reveals the locations of these modifications.
Quantitative Performance Comparison
Direct quantitative performance data for the novel modification this compound is not yet widely available in the literature. The following table provides a comparative summary of the expected performance of LC-MS/MS and NGS-based methods for similar, well-characterized RNA modifications, such as 2'-O-methylated nucleosides. This information serves as a valuable proxy for researchers evaluating these methods for the analysis of m1Am.
| Feature | Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) | NGS-based 2'-O-methylation Profiling (e.g., RiboMethSeq) |
| Principle | Separation and identification of individual nucleosides by chromatography and mass analysis. | Inference of modification sites from sequencing patterns after specific chemical or enzymatic treatment. |
| Quantification | Absolute quantification (e.g., fmol to pmol levels).[3] | Relative to semi-quantitative. |
| Sensitivity | High, with limits of detection in the attomole to femtomole range.[3] | Moderate to high, dependent on sequencing depth and modification stoichiometry.[8] |
| Specificity | High, based on unique mass-to-charge ratios and fragmentation patterns.[2] | Can be affected by sequence context and potential biases in library preparation.[9] |
| Limit of Detection (LOD) | Low, capable of detecting picogram to femtogram amounts of modified nucleosides.[3] | Dependent on sequencing depth; can detect low-stoichiometry modifications with sufficient coverage. |
| Throughput | Lower, typically analyzing one sample at a time. | High, capable of analyzing millions of RNA molecules in parallel. |
| Sequence Context | No, as RNA is digested into individual nucleosides. | Yes, provides the location of the modification within the RNA sequence.[5] |
| Novelty Detection | Yes, can identify and characterize previously unknown modifications.[3] | Limited, as it is typically designed to detect specific, known modifications. |
| Sample Input | Typically requires micrograms of RNA, though sensitive methods can use less.[10] | Can be performed with nanogram to microgram amounts of RNA.[7] |
| Cost per Sample | Generally higher due to instrumentation and individual sample processing.[11] | Can be lower for large numbers of samples due to multiplexing capabilities.[12] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the detection of this compound using LC-MS/MS and an NGS-based approach.
Experimental Protocols
Protocol 1: LC-MS/MS-based Quantification of this compound
This protocol is adapted from established methods for the analysis of modified nucleosides in RNA.[13][14]
1. RNA Digestion: a. To 2.5 µg of total RNA, add 2 µL of nuclease P1 solution (0.5 U/µL), 0.5 µL of bacterial alkaline phosphatase (BAP), and 2.5 µL of 200 mM HEPES (pH 7.0).[13] b. Adjust the total volume to 25 µL with nuclease-free water.[13] c. Incubate the mixture at 37°C for a minimum of 3 hours. For 2'-O-methylated nucleosides, which can be resistant to digestion, a prolonged incubation of up to 24 hours may be necessary to ensure complete digestion.[13] d. After digestion, the samples should be immediately processed for LC-MS/MS analysis or stored at -80°C.[13]
2. LC-MS/MS Analysis: a. Separate the digested nucleosides using a C18 reverse-phase HPLC column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).[15] b. Perform mass spectrometry in positive ion mode. c. Acquire data in two stages: i. MS1 Scan: A full scan to detect the mass-to-charge ratio (m/z) of all eluting nucleosides, including the theoretical m/z for this compound. ii. MS2 Scan (Tandem MS): Fragmentation of the precursor ion corresponding to m1Am to generate a characteristic fragmentation pattern for unambiguous identification. d. Use multiple reaction monitoring (MRM) for targeted quantification, which enhances sensitivity and specificity.[15]
3. Data Analysis: a. Identify this compound based on its unique retention time from the liquid chromatography separation and its specific precursor and product ion masses from the mass spectrometry analysis. b. Quantify the amount of m1Am by comparing the peak area of the analyte to a standard curve generated from a synthetic this compound standard of known concentrations.
Protocol 2: NGS-based Profiling of this compound (adapted from RiboMethSeq)
This protocol is based on the RiboMethSeq method, which identifies 2'-O-methylated sites.[6][9] The presence of the additional methyl group on the inosine (B1671953) base may require specialized bioinformatic analysis to distinguish it from other 2'-O-methylated nucleosides.
1. RNA Fragmentation: a. Subject 100-150 ng of total RNA to random alkaline hydrolysis to generate RNA fragments.[7] The conditions (e.g., temperature, pH, and time) should be optimized to obtain fragments in the desired size range (typically 20-40 nucleotides).[9]
2. Library Preparation: a. Perform end-repair on the RNA fragments, which involves dephosphorylation of the 3'-ends and phosphorylation of the 5'-ends.[6] b. Ligate sequencing adapters to both the 3' and 5' ends of the RNA fragments.[6] c. Perform reverse transcription to convert the RNA fragments into cDNA. d. Amplify the cDNA library by PCR, incorporating barcodes for multiplexing if desired.[6]
3. High-Throughput Sequencing: a. Sequence the prepared library on a suitable platform (e.g., Illumina).
4. Bioinformatic Analysis: a. Map the sequencing reads to a reference transcriptome.[9] b. Analyze the coverage of 5' and 3' ends of the mapped reads. c. Identify sites of 2'-O-methylation by looking for characteristic gaps in the read coverage, as the phosphodiester bond adjacent to a 2'-O-methylated nucleotide is protected from alkaline hydrolysis.[6] d. Further analysis of mismatch patterns at the identified sites may provide clues to the identity of the base, potentially allowing for the differentiation of this compound from other 2'-O-methylated nucleosides.
Conclusion
The choice between LC-MS/MS and NGS-based methods for the detection of this compound depends on the specific research question. LC-MS/MS is the method of choice for accurate, absolute quantification and for the discovery of novel modifications. In contrast, NGS-based approaches are unparalleled for transcriptome-wide mapping and providing sequence context, albeit with generally lower quantitative precision. For a comprehensive understanding of the epitranscriptome, a combination of both approaches is often the most powerful strategy, with NGS methods used for initial screening and LC-MS/MS for validation and precise quantification.
References
- 1. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Next-Generation Sequencing-Based RiboMethSeq Protocol for Analysis of tRNA 2'-O-Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. 2'-O-Methylation Sequencing - CD Genomics [rna.cd-genomics.com]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New approach for epitranscriptomics – secrets of science [shimadzu-webapp.eu]
"biological significance of 1-Methyl-2'-O-methylinosine compared to other tRNA modifications"
For Immediate Publication
KANSAS CITY, MO – In the intricate world of cellular biology, transfer RNA (tRNA) acts as a crucial adaptor molecule, translating the genetic code into functional proteins. This process is finely tuned by a vast array of over 100 distinct chemical modifications to the tRNA molecule itself. These modifications are not mere decorations; they are critical for tRNA stability, structure, and the overall fidelity and efficiency of protein synthesis. This guide provides a detailed comparison of the biological significance of a lesser-known modification, 1-Methyl-2'-O-methylinosine (m¹Im), with other well-characterized tRNA modifications, offering valuable insights for researchers and professionals in drug development.
Introduction to tRNA Modifications
Post-transcriptional modifications are chemical alterations made to RNA molecules after they are transcribed from DNA. In tRNA, these modifications are particularly abundant and diverse, influencing everything from the molecule's three-dimensional structure to its interaction with ribosomes and mRNA.[1][2] Methylation is the most common type of tRNA modification, involving the addition of a methyl group to either the base or the ribose sugar.[3][4] Modifications in the anticodon loop are vital for accurate decoding of mRNA codons, while those in the main body of the tRNA contribute to its structural integrity.[2][5][6]
This guide focuses on this compound (m¹Im), a doubly modified nucleoside, and compares its functional roles with those of other significant modifications, including N1-methyladenosine (m¹A), 5-methylcytosine (B146107) (m⁵C), Queuosine (Q), and Pseudouridine (B1679824) (Ψ).
The Unique Chemistry of this compound (m¹Im)
This compound is a hypermodified nucleoside derived from adenosine (B11128). Its formation involves two sequential modifications: the deamination of adenosine to inosine (B1671953) (I), followed by methylation at the N1 position of the base and the 2'-hydroxyl group of the ribose sugar.
The enzymatic pathways for creating similar modifications, like 1-methylinosine (B32420) (m¹I), can differ between organisms. For instance, in eukaryotes, the formation of m¹I at position 37 (m¹I37) in the anticodon loop of tRNAAla begins with the creation of inosine, which is then methylated.[7][8] In contrast, in some archaea, the formation of m¹I at position 57 occurs via the methylation of adenosine to m¹A, followed by deamination.[8][9]
The 2'-O-methylation component of m¹Im is known to stabilize the C3'-endo ribose conformation, which is characteristic of A-form RNA helices.[1][10] This modification enhances the local structural stability of the RNA molecule and can protect it from cleavage by certain ribonucleases.[10][11]
Comparative Biological Significance
The functional importance of a tRNA modification is often revealed by studying the effects of its absence. Below, we compare the known roles of m¹Im and its constituent modifications with other key players in the tRNA world.
A primary role of many tRNA modifications is to ensure the correct L-shaped tertiary structure, which is essential for its function.
-
2'-O-methylation (as in m¹Im): This modification significantly enhances the stability of the local RNA structure.[1][10][11] In thermophilic organisms, multiple 2'-O-methylations work together to stabilize the tRNA structure at high temperatures.[10]
-
N1-methyladenosine (m¹A): The m¹A modification, particularly at position 58 (m¹A58) in the T-loop, is critical for maintaining the correct tRNA structure and preventing its degradation.[12] The positive charge introduced by this methylation is crucial for the structural integrity of the tRNA.[12]
-
5-methylcytosine (m⁵C): Found at several positions, m⁵C contributes to tRNA stability and processing. For example, loss of m⁵C38 in tRNAAsp leads to increased fragmentation of the tRNA.[4][7]
-
Pseudouridine (Ψ): Known as the "fifth nucleotide," pseudouridine enhances the rigidity of the sugar-phosphate backbone and helps stabilize tRNA structure through its unique ability to form an additional hydrogen bond.
Modifications in and around the anticodon loop are paramount for ensuring that the correct amino acid is incorporated in response to an mRNA codon.
-
Inosine (I) (a precursor to m¹Im): When present at the wobble position (position 34) of the anticodon, inosine can pair with uracil (B121893) (U), cytosine (C), and adenine (B156593) (A), expanding the decoding capacity of a single tRNA.[6] This allows for efficient translation of codons that would otherwise require multiple tRNA species.
-
1-methylguanosine (m¹G): This modification at position 37, adjacent to the anticodon, acts as a "frameshift preventer" by stabilizing the codon-anticodon interaction and ensuring the ribosome maintains the correct reading frame. Its absence can lead to translational errors.[7]
-
Queuosine (Q): A complex modification at the wobble position, Q enhances translational fidelity by preventing the misreading of certain codons.[4]
-
2'-O-methylation in mRNA: While our focus is on tRNA, it's noteworthy that 2'-O-methylation within an mRNA codon can severely disrupt decoding. It sterically hinders the interaction between the ribosome and the codon-anticodon helix, leading to the rejection of the correct tRNA and stalling of translation.[13][14] This highlights the context-dependent and critical nature of ribose methylation in the translational machinery.
Recent evidence has increasingly linked tRNA modifications to cellular responses to various stresses, such as oxidative stress and nutrient deprivation.
-
2'-O-methylation: The presence of 2'-O-methylated nucleosides in tRNA has been associated with resistance to cellular stress.[10]
-
5-methylcytosine (m⁵C): The enzyme responsible for m⁵C methylation, DNMT2, is implicated in the cellular response to oxidative stress. Flies lacking DNMT2 are more sensitive to oxidative stress, and the absence of m⁵C38 in certain tRNAs leads to the misincorporation of amino acids during translation under stress conditions.[4]
-
N1-methyladenosine (m¹A): The levels of m¹A can be dynamically regulated in response to cellular conditions, suggesting a role in adapting the translational machinery to stress. The demethylase ALKBH1 removes the methyl group from m¹A58, affecting tRNA stability and translation initiation.[12]
Quantitative Comparison of Modification Effects
Direct quantitative comparisons of m¹Im with other modifications are scarce in the literature. However, we can compile data on the effects of related modifications to provide a comparative perspective.
| Modification | Location in tRNA | Key Enzyme(s) | Quantitative Effect | Reference(s) |
| 2'-O-methylation (general) | Various | Trm family (e.g., TrmJ, Trm13) | Stabilizes RNA helical structure by ~0.2 kcal/mol per modification. | [11] |
| 1-methylguanosine (m¹G) | Position 37 | Trm5/TrmD | Absence significantly impairs translation of specific membrane proteins. | [4][15] |
| 1-methyladenosine (m¹A) | Position 58 | TRMT6/61A (Writer), ALKBH1 (Eraser) | Knockdown of ALKBH1 increases tRNAiMet levels, indicating a stabilizing role of m¹A58. | [12] |
| 5-methylcytosine (m⁵C) | Position 38 | DNMT2 | Loss of m⁵C38 in tRNAAsp leads to misincorporation of near-cognate amino acids. | [4] |
| Inosine (I) | Position 34 | ADAT/TadA | Allows a single tRNA to decode codons ending in A, U, or C. | [6] |
Experimental Methodologies
The study of tRNA modifications requires specialized techniques due to their chemical diversity and impact on the properties of the RNA molecule.
Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying tRNA modifications.
Protocol Outline:
-
tRNA Isolation: Isolate total RNA from cells and purify the tRNA fraction using methods like 2D polyacrylamide gel electrophoresis or hybridization-based purification.[16]
-
Enzymatic Digestion: Digest the purified tRNA into individual nucleosides using enzymes like nuclease P1 and phosphodiesterase I.
-
LC Separation: Separate the resulting nucleosides using high-performance liquid chromatography (HPLC).
-
MS/MS Analysis: Introduce the separated nucleosides into a mass spectrometer. The instrument measures the mass-to-charge ratio to identify known modifications. Tandem mass spectrometry (MS/MS) is used to fragment the nucleosides, providing structural information to identify novel modifications.[16][17]
Next-generation sequencing (NGS) methods have been adapted to map tRNA modifications. Many of these techniques rely on the fact that modifications can cause reverse transcriptase to stall or misincorporate nucleotides during cDNA synthesis.
DM-tRNA-seq (Demethylase-assisted tRNA sequencing) Protocol Outline:
-
Sample Splitting: Divide the isolated tRNA sample into two aliquots.
-
Demethylase Treatment: Treat one aliquot with a demethylase enzyme (e.g., AlkB) that removes specific methyl groups (like m¹A and m³C). The other aliquot serves as an untreated control.[18]
-
Adapter Ligation & Reverse Transcription: Ligate adapters to the 3' end of the tRNAs in both samples and perform reverse transcription. Modifications on the Watson-Crick face often cause mutations or stops in the resulting cDNA.
-
Sequencing and Analysis: Sequence the cDNA libraries and align the reads to a reference tRNA transcriptome. By comparing the mutation/stop profiles of the treated and untreated samples, the location and identity of specific methylations can be determined at single-base resolution.[3][18]
Visualizing tRNA Modification Pathways and Workflows
Caption: Generalized Workflow for tRNA Modification Analysis.
Caption: Impact of tRNA Modification Loss on Translation.
Conclusion and Future Directions
While modifications like m¹A, m⁵C, and Ψ are increasingly understood, the precise biological significance of doubly modified nucleosides like this compound remains an area of active research. The combination of a base methylation (m¹) and a ribose methylation (2'-O-methyl) on an already modified base (Inosine) suggests a role in finely tuning tRNA structure and function to a degree that is not yet fully appreciated. The structural stability conferred by 2'-O-methylation, coupled with the expanded decoding capacity of inosine and the structural influence of N1-methylation, points to a multifaceted role for m¹Im.
Future research, leveraging advanced mass spectrometry and quantitative sequencing techniques, will be crucial to dissect the specific contributions of such complex modifications. Understanding these intricate molecular mechanisms is not only fundamental to cell biology but also holds significant potential for the development of novel therapeutics targeting the translational machinery in diseases like cancer and neurological disorders.[5]
References
- 1. Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Variation of tRNA modifications with and without intron dependency [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tRNA modification dynamics from individual organisms to metaepitranscriptomics of microbiomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylation modifications in tRNA and associated disorders: Current research and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Enzymatic conversion of adenosine to inosine and to N1-methylinosine in transfer RNAs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel enzymatic pathway leading to 1-methylinosine modification in Haloferax volcanii tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 12. Reversible RNA Modification N1-methyladenosine (m1A) in mRNA and tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Modomics - A Database of RNA Modifications [genesilico.pl]
- 16. Probing the diversity and regulation of tRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biocompare.com [biocompare.com]
- 18. tRNA base methylation identification and quantification via high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Methyl-2'-O-methylinosine: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount for safety and environmental compliance. This guide provides essential, step-by-step procedures for the disposal of 1-Methyl-2'-O-methylinosine, a modified nucleoside used in RNA biology research.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Safety glasses or goggles: To protect against eye contact.
-
Gloves: To prevent skin exposure.
-
Laboratory coat: To protect clothing.
Handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The proper disposal method for this compound depends on its physical state (solid or liquid) and the regulations of your institution.
For Solid Waste:
-
Collection: Carefully sweep up the solid this compound, avoiding dust formation.
-
Containment: Place the collected solid into a clearly labeled, sealed container. The container should be appropriate for chemical waste.
-
Labeling: Label the container as "Non-Hazardous Waste: this compound". Include the quantity and the date of disposal.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office to confirm the proper disposal route. They will provide guidance on whether it can be disposed of in the regular trash or if it requires special handling.[1]
-
Disposal: Following EHS guidance, either place the sealed container in the designated laboratory trash or hand it over to the hazardous waste management team.
For Liquid Waste (Solutions):
-
Evaluation: Determine if the solution contains any other hazardous materials. If it does, it must be treated as hazardous waste.
-
Neutralization (if applicable): For aqueous solutions, check the pH. If the pH is not between 5.5 and 10.5, it should be neutralized before any further steps.[1]
-
Consult EHS for Drain Disposal: Some institutions may permit the drain disposal of small quantities of non-hazardous, water-soluble chemicals.[1][2] Never pour any chemical down the drain without explicit approval from your EHS office. They will consider the concentration and volume of the waste.
-
Collection for Pickup: If drain disposal is not permitted, collect the liquid waste in a sealed, properly labeled container.
-
Labeling: Label the container clearly with "Non-Hazardous Waste: this compound solution" and list all components and their approximate concentrations.
-
Arrange for Pickup: Contact your EHS office to arrange for the collection and disposal of the liquid waste container.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the disposal of this compound.
Waste Minimization
A crucial aspect of laboratory safety and environmental responsibility is waste minimization.[3] Consider the following practices:
-
Order only the necessary quantities of this compound for your experiments.
-
Prepare solutions in volumes that will be consumed in a reasonable timeframe to avoid degradation and the need for disposal of unused stock.
-
Check with colleagues to see if they can use any surplus material before designating it as waste.
By following these procedures and consulting with your institution's EHS office, you can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment and protecting our planet.
References
Essential Safety and Operational Guide for 1-Methyl-2'-O-methylinosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the handling and disposal of 1-Methyl-2'-O-methylinosine. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.
While the Safety Data Sheet (SDS) for the closely related compound 2'-O-Methylinosine indicates it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, the specific toxicological properties of this compound have not been fully investigated. As a biologically active, modified nucleoside, it is prudent to handle this compound with a degree of caution appropriate for all research chemicals.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact and to ensure personal safety during handling.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against accidental skin contact. Double-gloving is recommended for extended handling. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or airborne particles of the solid compound. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities | To be used if there is a risk of generating dust or aerosols. Work in a well-ventilated area. |
Experimental Protocol: Safe Handling Procedure
This step-by-step protocol outlines the safe handling of this compound in a laboratory setting.
-
Preparation :
-
Ensure the work area, typically a laboratory bench, is clean and uncluttered.
-
Verify that a calibrated analytical balance is available for accurate weighing.
-
Have all necessary PPE readily available and inspect for integrity.
-
Prepare a designated waste container for solid waste.
-
-
Weighing and Aliquoting :
-
Don all required PPE: lab coat, safety glasses, and nitrile gloves.
-
Carefully transfer the desired amount of solid this compound from the stock container to a tared weigh boat or microfuge tube using a clean spatula.
-
Avoid generating dust. If the compound is a fine powder, perform this step in a chemical fume hood or a ventilated balance enclosure.
-
Securely close the stock container immediately after use.
-
-
Dissolution :
-
Add the appropriate solvent to the weighed solid in a suitable container (e.g., centrifuge tube, flask).
-
Cap the container and mix by vortexing or gentle agitation until the solid is fully dissolved.
-
-
Use in Experiments :
-
Handle solutions of this compound with the same level of precaution as the solid form.
-
Use appropriate pipetting aids; never pipette by mouth.
-
-
Post-Handling :
-
Wipe down the work area with a suitable cleaning agent.
-
Dispose of all contaminated disposable items in the designated waste container.
-
Remove gloves and wash hands thoroughly with soap and water.
-
Operational and Disposal Plans
Proper disposal of this compound and associated waste is crucial to maintain a safe and compliant laboratory.
Solid Waste Disposal:
-
Contaminated materials : Gloves, weigh boats, pipette tips, and any other disposable items that have come into contact with this compound should be collected in a designated, sealed waste bag or container.
-
Unused compound : Unwanted or expired solid this compound should be disposed of as chemical waste through the institution's hazardous waste program.
Liquid Waste Disposal:
-
Aqueous solutions : Based on the likely non-hazardous nature of the compound, small quantities of dilute aqueous solutions may be permissible for drain disposal with copious amounts of water, pending institutional guidelines. Always consult and adhere to your local and institutional regulations.
-
Organic solvent solutions : Solutions of this compound in organic solvents must be collected in a designated, properly labeled hazardous waste container for organic waste.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
